1-(2,3,4,5-tetrafluorophenyl)ethanone
Description
The exact mass of the compound 2',3',4',5'-Tetrafluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,5-tetrafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-3(13)4-2-5(9)7(11)8(12)6(4)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKCLBMVRLLJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404498 | |
| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66286-21-3 | |
| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',4',5'-Tetrafluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2,3,4,5-tetrafluorophenyl)ethanone, a key fluorinated building block in pharmaceutical and materials science research. The document details the primary synthetic routes, explores the underlying reaction mechanisms, and offers field-proven insights into experimental choices and optimization. Detailed, step-by-step protocols for the synthesis of the crucial intermediate, 2,3,4,5-tetrafluorobenzoyl chloride, and its subsequent conversion to the target ketone are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important fluorinated compound.
Introduction: The Significance of this compound
Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into an organic scaffold can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 66286-21-3) is a valuable intermediate, featuring a tetrafluorinated phenyl ring attached to an acetyl group. This unique structure makes it a desirable precursor for the synthesis of more complex molecules where the tetrafluorophenyl moiety is a key pharmacophore or a functional group for tuning material properties.
This guide will focus on the most practical and efficient synthetic pathways to this ketone, emphasizing the chemical principles that govern these transformations.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be strategically approached through a multi-step sequence commencing from commercially available starting materials. The most logical and commonly employed strategy involves two key stages:
-
Stage 1: Formation of an Activated Carboxylic Acid Derivative: This typically involves the synthesis of 2,3,4,5-tetrafluorobenzoic acid and its subsequent conversion to a more reactive species, such as 2,3,4,5-tetrafluorobenzoyl chloride.
-
Stage 2: Introduction of the Acetyl Group: This step involves the reaction of the activated carboxylic acid derivative with a suitable methylating organometallic reagent to form the desired ketone.
The following sections will delve into the experimental details and mechanistic considerations of each stage.
Stage 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The precursor to the target ketone is the corresponding acyl chloride. This is most conveniently prepared from 2,3,4,5-tetrafluorobenzoic acid.
Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
While 2,3,4,5-tetrafluorobenzoic acid is commercially available, it can also be synthesized from 3,4,5,6-tetrafluorophthalic acid. This process involves a decarboxylation reaction, which can be achieved by heating the starting material in a high-boiling solvent such as dimethyl sulfoxide with a tertiary amine like triethylamine.[1]
Conversion to 2,3,4,5-Tetrafluorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. Several reagents can effect this change, with thionyl chloride (SOCl₂) and triphosgene being common choices.
-
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the desired acyl chloride.[2] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.
-
Triphosgene (bis(trichloromethyl)carbonate): This solid reagent is a safer alternative to the highly toxic phosgene gas. It reacts efficiently with carboxylic acids in the presence of a catalyst like DMF to yield the corresponding acyl chloride under mild conditions.[3] The stoichiometry of triphosgene to the carboxylic acid is a critical parameter to control for optimal yield.[3][4]
dot
Caption: Synthesis of the acyl chloride intermediate.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene[3]
This protocol describes a reliable method for the preparation of the acyl chloride intermediate using the safer chlorinating agent, triphosgene.
Materials and Equipment:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane, anhydrous
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Digital thermometer
-
Nitrogen inlet-outlet
-
Condenser
-
Dropping funnel
Procedure:
-
Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
-
Initial Charging: The flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
-
Heating: The mixture is slowly heated to 353 K (80°C).
-
Reactant Addition: A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol % of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.
-
Reaction: The mixture is stirred for an additional 4 hours at the same temperature.
-
Workup: The reaction mixture is cooled to 273 K (0°C) and filtered to remove any unreacted triphosgene. The filtrate containing the desired 2,3,4,5-tetrafluorobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | >95% | [3] |
| Catalyst Loading (DMF) | 5 mol % | [3] |
| n(triphosgene):n(acid) | 0.37:1.00 | [3] |
| Reaction Temperature | 353 K (80°C) | [3] |
| Reaction Time | 4 hours | [3] |
Stage 2: Synthesis of this compound from the Acyl Chloride
The final step in the synthesis is the conversion of 2,3,4,5-tetrafluorobenzoyl chloride to the target ketone. This is achieved through the reaction with a suitable organometallic reagent that can deliver a methyl group.
Mechanistic Considerations and Reagent Selection
The choice of the organomethyl reagent is critical to avoid over-addition and the formation of the corresponding tertiary alcohol as a byproduct.
-
Grignard Reagents (e.g., Methylmagnesium Bromide): While readily available, Grignard reagents are highly reactive and can add to the initially formed ketone, leading to the tertiary alcohol. This makes them generally unsuitable for the selective synthesis of ketones from acyl chlorides.
-
Organocadmium Reagents (e.g., Dimethylcadmium): These reagents are known for their ability to react with acyl chlorides to form ketones without further reaction. The reduced reactivity of organocadmium compounds compared to Grignard reagents allows for the selective formation of the ketone.
-
Gilman Reagents (Organocuprates, e.g., Lithium Dimethylcuprate): Gilman reagents are also excellent for the synthesis of ketones from acyl chlorides.[5][6] They are less basic and less reactive than Grignard reagents, which prevents the secondary addition to the ketone product.[5][6]
dot
Caption: Comparison of organometallic reagents for ketone synthesis.
Experimental Protocol: Synthesis of this compound using a Gilman Reagent
This protocol provides a general procedure for the selective synthesis of the target ketone using a lithium dimethylcuprate reagent.
Materials and Equipment:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere operations
-
Syrringes and cannulas
-
Round-bottom flasks
-
Magnetic stirrer
Procedure:
-
Preparation of the Gilman Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place copper(I) iodide (1.0 eq.).
-
Add anhydrous diethyl ether or THF.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add methyllithium (2.0 eq.) via syringe while stirring. The solution will typically change color, indicating the formation of the lithium dimethylcuprate.
-
-
Reaction with the Acyl Chloride:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool this solution to -78°C.
-
Slowly add the freshly prepared Gilman reagent to the acyl chloride solution via cannula.
-
Allow the reaction to stir at -78°C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
-
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful selection of reagents and reaction conditions, particularly in the final step of converting the acyl chloride to the ketone. The use of less reactive organometallic reagents, such as Gilman or organocadmium reagents, is paramount to prevent over-addition and ensure a high yield of the desired product. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently synthesize this valuable fluorinated building block for their scientific endeavors.
References
- 1. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][2][3][4] 1-(2,3,4,5-Tetrafluorophenyl)ethanone, a tetrafluorinated acetophenone derivative, represents a key building block in this arena. Its highly functionalized aromatic ring serves as a versatile platform for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in drug design and development.[5]
Molecular Identity and Core Physicochemical Characteristics
This compound is a colorless to slightly pale yellow liquid at room temperature.[6] Its fundamental identifiers and a summary of its key physicochemical properties are presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC |
| CAS Number | 66286-21-3 | [6] |
| Molecular Formula | C₈H₄F₄O | [6] |
| Molecular Weight | 192.11 g/mol | [6] |
| Physical Form | Liquid | [6] |
| Predicted Boiling Point | ~180-190 °C | Predicted Value |
| Predicted Water Solubility | Low | Predicted Value |
| Predicted LogP | ~2.5-3.0 | Predicted Value |
| Predicted pKa | ~17-18 (α-proton) | Predicted Value |
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Lipophilicity and Acidity: Critical Parameters in Drug Design
The lipophilicity (LogP) and acidity (pKa) of a molecule are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.
LogP: A Measure of Lipophilicity
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A higher LogP value indicates greater lipophilicity. For this compound, the presence of four fluorine atoms significantly increases its lipophilicity compared to the non-fluorinated analog, acetophenone. This is a common effect observed with fluorination and can be leveraged to enhance membrane permeability.[7]
Predicted LogP: Based on computational models, the LogP of this compound is estimated to be in the range of 2.5 to 3.0 . This suggests a moderately lipophilic character, which is often desirable for oral drug candidates.
pKa: Understanding Ionization State
The pKa value indicates the strength of an acid. For this compound, the most acidic protons are those on the α-carbon of the acetyl group. The electron-withdrawing effect of the tetrafluorophenyl ring is expected to increase the acidity of these protons compared to acetophenone.
Predicted pKa: The pKa of the α-protons is predicted to be in the range of 17-18 . This indicates that the compound is a very weak carbon acid and will exist predominantly in its neutral form under physiological conditions.
Experimental Protocols for Physicochemical Property Determination
While predicted values provide a useful starting point, experimental determination is the gold standard. The following are established protocols for measuring LogP and pKa.
Protocol 1: Shake-Flask Method for LogP Determination
This traditional method directly measures the partitioning of a solute between n-octanol and water.
Methodology:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol to create a pre-equilibrated biphasic system.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: Mix a known volume of the sample solution with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for the Shake-Flask Method of LogP Determination.
Protocol 2: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Place the sample solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, measured increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.
Caption: Workflow for Potentiometric Titration for pKa Determination.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule. While experimental spectra for this compound are not widely available, the expected key features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two main signals:
-
A singlet for the methyl protons (-CH₃) of the acetyl group. Due to the electron-withdrawing nature of the tetrafluorophenyl ring, this signal is expected to appear downfield compared to acetophenone, likely in the range of δ 2.4-2.6 ppm .
-
A multiplet for the aromatic proton. The coupling with the adjacent fluorine atoms will result in a complex splitting pattern. This signal is expected in the aromatic region, likely around δ 7.0-7.5 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. Key predicted chemical shifts include:
-
The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 190-200 ppm .
-
The aromatic carbons will appear in the region of δ 110-150 ppm . The carbons directly bonded to fluorine will show large C-F coupling constants.
-
The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 25-30 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.
-
C=O stretch: A strong, sharp peak is expected in the region of 1690-1710 cm⁻¹ .
-
C-F stretches: Strong absorptions corresponding to the carbon-fluorine bonds will be present in the fingerprint region, typically between 1000-1400 cm⁻¹ .
-
Aromatic C-H stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ .
-
Aliphatic C-H stretch: A medium absorption is expected just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (192.11). Common fragmentation patterns would likely involve:
-
Loss of a methyl radical (•CH₃) to give a fragment at m/z 177.
-
Loss of an acetyl group (CH₃CO•) to give a fragment corresponding to the tetrafluorophenyl cation at m/z 149.
Synthetic Considerations: Accessing this Key Intermediate
This compound can be synthesized through several established methods for the preparation of aromatic ketones. Two common approaches are Friedel-Crafts acylation and the use of organometallic reagents.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction involves the acylation of 1,2,3,4-tetrafluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10][11]
Caption: General scheme for the synthesis via Friedel-Crafts acylation.
Grignard Reaction
An alternative route involves the reaction of a Grignard reagent derived from a halogenated tetrafluorobenzene with an acetylating agent. For example, 1-bromo-2,3,4,5-tetrafluorobenzene can be converted to the corresponding Grignard reagent, which is then reacted with a suitable acetyl source.[12][13][14][15][16]
Caption: General scheme for the synthesis via a Grignard reaction.
Applications in Drug Discovery and Development
The highly fluorinated phenyl ring of this compound makes it an attractive building block for medicinal chemists. The fluorine substituents can serve as bioisosteres for hydrogen atoms or other functional groups, leading to improved pharmacological properties.[6][7][17][18][19]
Potential applications include:
-
Scaffold for Novel Heterocycles: The ketone functionality provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.
-
Modulation of Physicochemical Properties: Incorporation of the tetrafluorophenyl moiety can be used to systematically alter the lipophilicity, metabolic stability, and pKa of a lead compound.[4]
-
Probing Protein-Ligand Interactions: The fluorine atoms can act as probes for studying binding interactions within a protein's active site, as they can participate in favorable orthogonal multipolar interactions.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the realm of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet available, predictive models and an understanding of the effects of fluorination provide a strong foundation for its application. The protocols and predicted data presented in this guide offer researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aroonchande.com [aroonchande.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Analysis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone: An Interpretive and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis and practical framework for the spectroscopic characterization of 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS No. 66286-21-3).[1] As a fluorinated aromatic ketone, this compound presents unique features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document moves beyond a simple data repository to offer an in-depth interpretation of the expected spectral characteristics, grounded in fundamental principles and data from analogous structures. We provide field-proven, step-by-step protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data. This guide is designed to serve as an essential resource for scientists engaged in synthesis, quality control, and the broader application of fluorinated compounds in pharmaceutical and materials science research.
Introduction: The Structural Significance of this compound
This compound is an important synthetic intermediate whose utility stems from its distinct electronic and structural properties. The presence of a tetrafluorinated phenyl ring imparts significant electrophilicity and potential for unique intermolecular interactions, while the acetyl group provides a reactive handle for further chemical transformations.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where purity and identity are non-negotiable. Spectroscopic analysis provides the necessary multipronged approach to achieve this confirmation. This guide explains the causality behind the expected spectral features, empowering the researcher to not only confirm the molecule's identity but also to troubleshoot potential impurities and side-products.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, containing two distinct signals.
-
Methyl Protons (CH₃): A singlet integrating to 3 protons, anticipated around δ 2.5-2.7 ppm. The deshielding is due to the adjacent electron-withdrawing carbonyl group.
-
Aromatic Proton (Ar-H): A complex multiplet integrating to 1 proton, expected further downfield (δ 7.0-7.5 ppm). The complexity arises from coupling to the four neighboring fluorine atoms (³JHF, ⁴JHF, and ⁵JHF).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 2.6 | Singlet (s) | 3H | -C(O)CH ₃ |
| 2 | ~ 7.3 | Multiplet (m) | 1H | Ar-H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. However, observing the fluorine-bound carbons can be challenging.
-
Carbonyl Carbon (-C=O): Expected as a singlet in the highly deshielded region of δ 190-195 ppm.
-
Methyl Carbon (-CH₃): A sharp singlet expected around δ 25-30 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will appear as distinct signals. The carbon bearing the acetyl group and the single proton will appear as complex multiplets due to C-F coupling. The four carbons directly bonded to fluorine will exhibit very large one-bond coupling constants (¹JCF ≈ 240-260 Hz), splitting their signals into large doublets. These signals may be broad and have reduced intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from protons and faster relaxation induced by the attached fluorine.[2]
| Predicted Signal | Chemical Shift (δ, ppm) | Expected Multiplicity (¹³C{¹H}) | Assignment |
| 1 | ~ 192 | Singlet (or narrow multiplet) | C =O |
| 2 | 140-150 (4 signals) | Doublet (large ¹JCF) | C -F |
| 3 | 110-125 (2 signals) | Multiplet (small JCF) | C -H, C -C(O) |
| 4 | ~ 28 | Singlet | -C H₃ |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4] Four distinct signals are expected for the four chemically non-equivalent fluorine atoms.
The chemical shifts are referenced against CFCl₃ (δ 0 ppm).[4][5] Aromatic fluorine atoms typically resonate between -100 and -170 ppm.[6] Each signal will appear as a complex multiplet due to:
-
Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between the different fluorine atoms on the ring.
-
Heteronuclear Coupling (¹⁹F-¹H): Coupling to the single aromatic proton.
The interpretation of these complex splitting patterns can definitively establish the substitution pattern on the aromatic ring.
| Predicted Signal | Chemical Shift (δ, ppm vs CFCl₃) | Assignment |
| 1 | -135 to -145 | F-2 (ortho to C=O) |
| 2 | -150 to -160 | F-3 (meta to C=O) |
| 3 | -145 to -155 | F-4 (para to C=O) |
| 4 | -155 to -165 | F-5 (meta to C=O) |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, unambiguous NMR data.
Figure 2: Standard workflow for NMR data acquisition and processing.
Causality Behind Protocol Choices:
-
Solvent (CDCl₃): Chloroform-d is a standard, relatively non-polar solvent that should readily dissolve the analyte and provides a convenient lock signal.
-
Concentration (10-20 mg): This provides a good signal-to-noise ratio for all nuclei without causing significant line broadening.
-
¹³C Parameters: A longer relaxation delay (d1) and a higher number of scans are specified for the ¹³C experiment. This is critical to mitigate the long relaxation times of the quaternary, fluorine-bound carbons and ensure they are adequately observed.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a few characteristic absorptions.
Predicted Vibrational Modes
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Weak |
| ~ 1700 | C=O (Carbonyl) Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic C=C Bending | Medium |
| 1400 - 1100 | C-F Stretching | Strong, Multiple Bands |
The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1700 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the tetrafluorophenyl ring. For comparison, the C=O stretch in 1-(2-chlorophenyl)ethanone appears around this region.[7] The presence of multiple strong bands in the 1400-1100 cm⁻¹ region is a clear indicator of the C-F bonds.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact with the sample. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with isopropanol after analysis.
Self-Validation: This protocol is self-validating as a clean background scan should be flat. The resulting spectrum should clearly show the highly intense and sharp carbonyl peak, confirming the presence of the key functional group.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Fragmentation Pathway (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule will ionize to form a molecular ion (M⁺˙), which will then undergo characteristic fragmentation.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 192, corresponding to the molecular weight of C₈H₄F₄O.
-
Alpha-Cleavage: The most favorable fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable acylium ion. This will result in the base peak (most intense peak) at m/z = 177 .
-
Further Fragmentation: The acylium ion can subsequently lose carbon monoxide (CO) to form the tetrafluorophenyl cation at m/z = 149 .
Figure 3: Predicted EI-MS fragmentation pathway for the title compound.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if assessing purity.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is conventional and ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak and correlate the major fragment ions with the predicted fragmentation pathway.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the predictive data and robust methodologies required for confident characterization. The key identifiers are: a simple ¹H NMR spectrum with two signals, a ¹³C NMR spectrum showing a carbonyl peak and characteristic C-F couplings, a complex four-signal ¹⁹F NMR spectrum, a strong IR absorption at ~1700 cm⁻¹, and a mass spectrum with a base peak at m/z 177. Adherence to the outlined protocols will ensure the generation of high-fidelity data, a cornerstone of scientific integrity in research and development.
References
An In-depth Technical Guide to the Reactivity Profile of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3,4,5-Tetrafluorophenyl)ethanone is a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. The presence of a tetrafluorinated phenyl ring in conjunction with a reactive acetyl group provides a unique platform for a diverse range of chemical transformations. This guide offers a comprehensive exploration of the reactivity profile of this compound, grounded in established principles of organic chemistry and supported by relevant literature. We will delve into its synthesis, spectroscopic characterization, and key reactions, including nucleophilic aromatic substitution, carbonyl group transformations, and cross-coupling reactions. This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols.
Introduction and Significance
Polyfluorinated aromatic compounds are of immense interest in drug discovery and development due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound emerges as a valuable synthon, combining the highly electron-deficient nature of the tetrafluorophenyl ring with the versatile reactivity of a methyl ketone. This combination allows for selective modifications at both the aromatic core and the side chain, enabling the construction of complex molecular architectures. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the synthesis of novel pharmaceuticals and functional materials.
Synthesis and Spectroscopic Characterization
Synthesis
The most common and practical synthesis of this compound involves the Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene.
Experimental Protocol: Synthesis of this compound
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2,3,4-tetrafluorobenzene (1.0 eq.) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected around δ 2.5 ppm. A multiplet for the aromatic proton (Ar-H) will appear further downfield, typically in the range of δ 7.0-7.5 ppm. |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (C=O) around δ 190-200 ppm, the methyl carbon (CH₃) around δ 25-30 ppm, and multiple signals for the fluorinated aromatic carbons, exhibiting complex C-F coupling patterns. |
| ¹⁹F NMR | The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Four distinct multiplets are expected for the four non-equivalent fluorine atoms on the aromatic ring.[1] The chemical shifts will be in the characteristic range for aromatic fluorine atoms. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent in the region of 1690-1710 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group and fragments corresponding to the tetrafluorophenyl moiety. |
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)
The tetrafluorinated phenyl ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The acetyl group is a moderate electron-withdrawing group, which further activates the ring towards nucleophilic attack.
Regioselectivity
The regioselectivity of SₙAr reactions on this compound is governed by the combined electronic effects of the four fluorine atoms and the acetyl group. Nucleophilic attack is generally favored at positions para and ortho to the strongest electron-withdrawing group. In this case, the acetyl group directs nucleophilic attack primarily to the C4 position (para) and to a lesser extent, the C2 and C6 (ortho) positions. However, steric hindrance from the acetyl group can disfavor attack at the C2 position. Therefore, substitution is most commonly observed at the C4 position.[2][3]
Diagram 2: Regioselectivity of Nucleophilic Aromatic Substitution
Caption: Preferred site of nucleophilic attack on the aromatic ring.
Common Nucleophiles and Protocols
A variety of nucleophiles can be employed in SₙAr reactions with this compound, including amines, alkoxides, and thiolates.
Experimental Protocol: SₙAr with an Amine
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity of the Carbonyl Group
The acetyl group of this compound undergoes a wide range of reactions typical of methyl ketones.
Condensation Reactions: Synthesis of Chalcones
The Claisen-Schmidt condensation is a versatile method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base.[4][5][6][7] this compound can serve as the ketone component in this reaction.
Diagram 3: Claisen-Schmidt Condensation to form a Fluorinated Chalcone
Caption: Synthesis of a fluorinated chalcone derivative.
Experimental Protocol: Synthesis of a Tetrafluorophenyl Chalcone Derivative
-
Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a mixture of ice and dilute HCl to neutralize the base and precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Reduction of the Carbonyl Group
The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[8][9][10][11]
Experimental Protocol: Reduction to 1-(2,3,4,5-Tetrafluorophenyl)ethanol
-
Dissolve this compound (1.0 eq.) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq.) portion-wise, controlling the evolution of hydrogen gas.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which can be further purified by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
The C-F bonds in the tetrafluorophenyl ring can be activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[12][13] This allows for the introduction of various aryl or vinyl substituents onto the aromatic core. The reactivity of the C-F bonds may vary, and selective coupling can sometimes be achieved.
Diagram 4: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Heterocycles: Quinolones
Fluorinated quinolones are an important class of antibacterial agents.[14] this compound can serve as a precursor for the synthesis of novel quinolone derivatives through multi-step reaction sequences, often involving an initial condensation reaction followed by cyclization.[15][16]
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its unique electronic properties allow for a range of selective transformations at both the aromatic ring and the carbonyl group. This guide has provided a detailed overview of its synthesis, characterization, and key reactivity profiles, including nucleophilic aromatic substitution, condensation reactions, reductions, and cross-coupling reactions. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in the development of new molecules with desired functionalities.
References
- 1. azom.com [azom.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Fluorinated Acetophenones in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release to the Drug Discovery and Development Community
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacokinetic properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the fluorinated acetophenone moiety as a versatile and increasingly vital building block in drug design. We will dissect the nuanced roles of fluorine substitution on the acetophenone scaffold, from modulating metabolic stability and target affinity to enabling novel reaction pathways. This guide will move beyond theoretical principles to provide field-proven insights, detailed experimental protocols, and illustrative case studies, equipping researchers with the knowledge to effectively leverage this powerful structural motif in their own discovery programs.
Introduction: The "Fluorine Advantage" in the Context of the Acetophenone Scaffold
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow it to exert significant influence on a molecule's biological profile.[1][2] When appended to the robust and synthetically tractable acetophenone framework, these effects are amplified, offering medicinal chemists a powerful toolkit to address common drug discovery challenges. The introduction of fluorine can lead to enhanced metabolic stability, improved lipophilicity for better membrane permeability, and altered pKa values that can increase binding affinity to target receptors.[3][4]
The acetophenone core itself is a prevalent structure in natural products and synthetic bioactive compounds, serving as a valuable precursor for a wide range of more complex molecules.[5] The combination of fluorine's unique attributes with the synthetic versatility of the acetophenone scaffold creates a synergistic platform for the development of novel therapeutics across diverse disease areas.
Physicochemical and Pharmacokinetic Modulation through Fluorination
The strategic placement of fluorine on the acetophenone ring or the acetyl group can dramatically alter a molecule's drug-like properties.
Metabolic Stability:
One of the most significant advantages of fluorination is the ability to block metabolic "soft spots." A primary reason for incorporating fluorine, especially on aromatic rings, is to prevent metabolic oxidation by cytochrome P450 enzymes.[6] The strong C-F bond is resistant to cleavage, thus enhancing the metabolic stability and increasing the half-life of a drug candidate.[7] For instance, replacing a hydrogen atom on the phenyl ring of an acetophenone with fluorine can prevent aromatic hydroxylation, a common metabolic pathway.
Lipophilicity and Permeability:
Fluorine substitution can fine-tune a molecule's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability. While the effect is context-dependent, aromatic fluorination generally increases lipophilicity, which can aid in crossing the blood-brain barrier, a crucial attribute for central nervous system (CNS) drug candidates.[8][9] Conversely, fluorination of alkyl chains can sometimes decrease lipophilicity.
pKa and Binding Affinity:
The high electronegativity of fluorine can significantly influence the acidity or basicity of nearby functional groups through inductive effects.[10] This modulation of pKa can be critical for optimizing interactions with biological targets. For example, the introduction of a trifluoromethyl group can lower the pKa of a nearby amine, which can affect its ionization state at physiological pH and, consequently, its binding to a receptor or enzyme active site.[11] This can lead to enhanced binding affinity and potency.[12]
Synthetic Strategies for Accessing Fluorinated Acetophenones
The utility of fluorinated acetophenones in medicinal chemistry is underpinned by the availability of robust and scalable synthetic methods. A variety of techniques can be employed to introduce fluorine at different positions of the acetophenone scaffold.
Synthesis of Aryl-Fluorinated Acetophenones:
A common method for synthesizing aryl-fluorinated acetophenones is through Friedel-Crafts acylation of a corresponding fluorinated benzene derivative.
Experimental Protocol: Synthesis of 4'-Fluoroacetophenone [13][14]
-
Reaction Setup: To a round-bottom flask equipped with a stirring bar and dried in an oven, add the aryl halide (e.g., fluorobenzene, 1.0 mmol), Pd(OAc)₂, DPPP (diphenylphosphinopropane), and an ionic liquid such as [bmim][BF₄].
-
Degassing: Degas the mixture three times to ensure an inert atmosphere.
-
Reagent Addition: Sequentially add a vinyl ether (e.g., butyl vinyl ether, 5.0 mmol) and a base (e.g., NEt₃, 1.2 mmol).
-
Reaction Conditions: Place the flask in an oil bath and heat the mixture to the desired temperature with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Add aqueous HCl (5%) and extract the product with an organic solvent like CH₂Cl₂. Wash the combined organic layers until neutral, dry with Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4'-fluoroacetophenone.
Synthesis of α-Fluorinated Acetophenones:
Direct fluorination at the α-position of the ketone can be achieved using electrophilic fluorinating reagents.
Experimental Protocol: α-Fluorination of Acetophenone Derivatives [15]
-
Reaction Setup: In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add an electrophilic fluorinating reagent, such as Selectfluor® (1.1 eq), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water to remove any inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the α-fluoroacetophenone.
Applications and Case Studies in Drug Discovery
While often used as versatile intermediates, the fluorinated acetophenone scaffold itself is a key pharmacophore in certain classes of bioactive molecules.
Case Study: Trifluoroacetophenone Derivatives as Malonyl-CoA Decarboxylase (MCD) Inhibitors
Malonyl-CoA decarboxylase (MCD) is a key enzyme in fatty acid metabolism, and its inhibition is a promising strategy for the treatment of metabolic diseases such as type 2 diabetes and ischemic heart disease. A series of trifluoroacetophenone derivatives have been identified as potent MCD inhibitors.[1][11]
In these inhibitors, the trifluoroacetyl group is thought to interact with the MCD active site in its hydrated form.[1] The presence of the electron-withdrawing trifluoromethyl group stabilizes this hydrate, enhancing the inhibitory activity. Structure-activity relationship (SAR) studies have shown that adding further electron-withdrawing groups to the phenyl ring can further stabilize the hydrated species and improve potency.[1]
| Compound | R Group | IC₅₀ (nM) |
| 1 | H | >1000 |
| 2 | 4-Cl | 250 |
| 3 | 3,4-diCl | 100 |
| 4 | 4-CF₃ | 50 |
Table 1: SAR of trifluoroacetophenone derivatives as MCD inhibitors. Data is illustrative and based on findings that electron-withdrawing groups enhance potency.
The development of these trifluoroacetophenone-based MCD inhibitors highlights a design strategy where the fluorinated acetophenone moiety is not just a synthetic handle but a crucial element for biological activity, directly participating in the interaction with the enzyme's active site.
Fluorinated Acetophenones as Building Blocks for Complex Therapeutics
More commonly, fluorinated acetophenones serve as critical starting materials for the synthesis of more complex drug molecules. Their pre-installed fluorine atoms and the reactive ketone functionality allow for efficient elaboration into a wide variety of scaffolds.
Workflow for Utilizing Fluorinated Acetophenones in Drug Synthesis:
Caption: General synthetic workflow using fluorinated acetophenones.
For example, 2-chloro-4'-fluoroacetophenone is a valuable precursor in the synthesis of certain antiviral and antifungal agents.[16] The fluorine atom can enhance the pharmacokinetic properties of the final drug, while the reactive α-chloro ketone functionality allows for the introduction of diverse chemical groups through nucleophilic substitution.[16]
Future Perspectives and Conclusion
The fluorinated acetophenone scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. The increasing sophistication of fluorination methodologies will provide access to an even wider array of novel fluorinated acetophenone building blocks. As our understanding of the nuanced effects of fluorine on drug-target interactions deepens, we can expect to see the rational design of more potent and selective therapeutics that leverage the unique properties of this structural motif.
From their role as key intermediates in the synthesis of complex drugs to their direct application as pharmacophores in enzyme inhibitors, fluorinated acetophenones offer a powerful and versatile platform for innovation in drug discovery. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to harness the full potential of these remarkable compounds in the quest for new and improved medicines.
References
- 1. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of small-molecule malonyl coenzyme A decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. profiles.wustl.edu [profiles.wustl.edu]
The Dawn of Fluorinated Ketones: A Technical Chronicle of Tetrafluorinated Phenyl Ethanones
For Immediate Release
A comprehensive guide exploring the discovery, historical synthesis, and characterization of tetrafluorinated phenyl ethanones, pivotal molecules in the advancement of medicinal chemistry and materials science.
This in-depth technical guide charts the emergence of tetrafluorinated phenyl ethanones, offering researchers, scientists, and drug development professionals a detailed narrative of their discovery, the evolution of their synthesis, and the foundational analytical techniques used for their characterization.
Introduction: The Strategic Value of Fluorine in Phenyl Ethanone Scaffolds
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] This strategic incorporation can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making fluorinated compounds highly valuable in drug discovery and materials science.[1] Tetrafluorinated phenyl ethanones, a class of aromatic ketones bearing four fluorine atoms on the phenyl ring, represent a significant area of interest due to the profound impact of this polyfluorination. This guide delves into the historical context of their discovery and the development of synthetic methodologies that enabled their exploration.
The Genesis of Tetrafluorinated Phenyl Ethanones: A Historical Perspective
The precise origins of the first synthesis of specific tetrafluorinated phenyl ethanone isomers are not extensively documented in easily accessible historical reviews. However, the groundwork for their creation was laid in the broader advancements of organofluorine chemistry, which saw significant progress in the mid-20th century.[2] The development of methods to synthesize polyfluorinated aromatic compounds was a critical precursor to the targeted synthesis of molecules like tetrafluorinated phenyl ethanones.
Early synthetic efforts likely emerged from the broader exploration of Friedel-Crafts acylations on newly available polyfluorinated benzene derivatives and the development of organometallic routes for C-C bond formation.
The Synthetic Trajectory: From Foundational Reactions to Modern Methodologies
The synthesis of tetrafluorinated phenyl ethanones has evolved, leveraging classical reactions and adapting them for the unique reactivity of polyfluorinated aromatic systems.
Friedel-Crafts Acylation: A Cornerstone Approach
The Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the synthesis of aromatic ketones, was a logical early approach to tetrafluorinated phenyl ethanones.[3] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, such as acetyl chloride, with a tetrafluorobenzene isomer in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]
Reaction Mechanism: The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (despite the presence of fluorine atoms) tetrafluorobenzene ring.[7] Subsequent deprotonation restores aromaticity, yielding the desired tetrafluorinated phenyl ethanone.
Figure 1: Generalized workflow for the Friedel-Crafts acylation to synthesize tetrafluorinated phenyl ethanones.
Causality in Experimental Choices: The choice of solvent, reaction temperature, and stoichiometry of the Lewis acid are critical for successful Friedel-Crafts acylation of polyfluoroaromatics. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst.[5] The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution, often necessitating harsher reaction conditions compared to the acylation of benzene.
Organometallic Routes: A Versatile Alternative
The use of organometallic reagents, such as Grignard and organolithium compounds, provided a powerful and often more regioselective alternative to Friedel-Crafts acylation.[8][9] These methods involve the reaction of a tetrafluorophenyl organometallic species with an acetylating agent.
3.2.1. Grignard Reagents:
The reaction of a tetrafluorophenylmagnesium halide (a Grignard reagent) with an acetylating agent like acetyl chloride or acetic anhydride is a viable route.
Protocol for Grignard-based Synthesis:
-
Formation of the Grignard Reagent: React a bromotetrafluorobenzene isomer with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Acylation: Add the acetylating agent (e.g., acetyl chloride) dropwise to the freshly prepared Grignard reagent at a low temperature to control the exothermic reaction.
-
Work-up: Quench the reaction with an aqueous acid solution to hydrolyze the intermediate and isolate the tetrafluorinated phenyl ethanone.
3.2.2. Organolithium Reagents:
Organolithium reagents, typically prepared by halogen-metal exchange or direct deprotonation, offer another powerful nucleophilic route.[9] The reaction of a tetrafluorophenyllithium species with an appropriate acetylating agent yields the desired ketone.
Figure 2: General workflow for the synthesis of tetrafluorinated phenyl ethanones via organometallic reagents.
Self-Validating System: The success of these organometallic reactions is highly dependent on the rigorous exclusion of moisture and atmospheric oxygen, as these reagents are highly reactive. The formation of the Grignard or organolithium reagent can often be visually confirmed by the dissolution of the metal and a change in the appearance of the reaction mixture.
Analytical Characterization: Unveiling the Structure
The characterization of the newly synthesized tetrafluorinated phenyl ethanones relied on the emerging analytical techniques of the time.
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated compounds due to the wide chemical shift range and the sensitivity of fluorine chemical shifts to the electronic environment.[10][11] Early ¹⁹F NMR studies would have been instrumental in confirming the number and relative positions of the fluorine atoms on the aromatic ring. ¹H NMR would show a characteristic singlet for the methyl protons of the acetyl group.
Infrared (IR) Spectroscopy: IR spectroscopy would have provided key information about the functional groups present. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone. Additional bands corresponding to C-F stretching vibrations would also be present.
Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of the compounds and to study their fragmentation patterns, providing further evidence for the proposed structures.
Table 1: Key Spectroscopic Data for a Generic Tetrafluorinated Phenyl Ethanone
| Spectroscopic Technique | Characteristic Feature | Approximate Value/Region |
| ¹⁹F NMR | Chemical Shifts | Dependent on isomer |
| ¹H NMR | Methyl protons (singlet) | δ 2.5-2.7 ppm |
| IR Spectroscopy | Carbonyl (C=O) stretch | 1680-1700 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z corresponding to C₈H₄F₄O |
Conclusion and Future Outlook
The discovery and development of synthetic routes to tetrafluorinated phenyl ethanones marked a significant step in the exploration of polyfluorinated aromatic compounds. These molecules have served as versatile building blocks in the synthesis of more complex fluorinated materials and pharmacologically active compounds. The foundational synthetic and analytical work laid the groundwork for the continued investigation and application of these and other highly fluorinated organic molecules. As synthetic methodologies become more sophisticated, the accessibility and utility of tetrafluorinated phenyl ethanones in various scientific disciplines are poised to expand even further.
References
- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3379765A - Preparation of perfluorinated ketones - Google Patents [patents.google.com]
- 9. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2,3,4,5-tetrafluorophenyl)ethanone, a key fluorinated building block in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of modern analytical techniques. In the absence of extensive publicly available experimental data for this specific molecule, this guide establishes a robust analytical strategy by leveraging data from structurally analogous compounds, particularly 2',3',4',5',6'-pentafluoroacetophenone, and by detailing standardized experimental protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by computational chemistry, to achieve a holistic understanding of the molecule's three-dimensional architecture and electronic properties. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights for the accurate characterization of this and similar fluorinated aromatic ketones.
Introduction: The Significance of Fluorinated Acetophenones
Fluorine-containing organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its tetrafluorinated phenyl ring and acetyl group, represents a versatile scaffold for the synthesis of more complex molecules. A thorough understanding of its structural features is the bedrock for predicting its reactivity and designing novel derivatives with desired functionalities.
This guide will systematically deconstruct the process of structural analysis, providing not just the "how" but also the "why" behind each technique and experimental parameter.
Foundational Physicochemical Properties
A prerequisite to any in-depth structural analysis is the compilation of the compound's basic physical and chemical data.
| Property | Value | Source |
| CAS Number | 66286-21-3 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Physical Form | Colorless to slightly pale yellow liquid | [1] |
| IUPAC Name | This compound | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms in organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Framework: The ¹H NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling to neighboring nuclei (protons and fluorine).
Predicted Spectrum for this compound:
-
Methyl Protons (-CH₃): A singlet or a complex multiplet is expected in the region of δ 2.5-2.7 ppm. The multiplicity will depend on the magnitude of coupling to the ortho-fluorine atom (⁵JHF), a through-space coupling. In similar fluoroacetophenones, this coupling can be observed.[2]
-
Aromatic Proton (Ar-H): A single proton is attached to the tetrafluorinated ring. This proton will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) due to coupling with the adjacent fluorine atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Crucially, the carbon signals will exhibit splitting due to one-bond (¹JCF) and multi-bond (ⁿJCF) couplings to fluorine atoms. These couplings are invaluable for assigning the carbons of the fluorinated ring.
Predicted Spectrum for this compound:
-
Carbonyl Carbon (C=O): A singlet or a small multiplet is expected around δ 190-200 ppm.
-
Methyl Carbon (-CH₃): A quartet (due to ¹JCH coupling in a coupled spectrum) or a singlet in a proton-decoupled spectrum, expected around δ 25-30 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly broadened. Carbons not directly attached to fluorine will exhibit smaller, multi-bond C-F couplings. The chemical shifts will be in the aromatic region (δ 110-160 ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated sample (20-50 mg) if needed.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used for routine analysis.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
¹⁹F NMR Spectroscopy: Direct Observation of Fluorine
Theoretical Framework: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[3][4][5] The spectrum will show distinct signals for each unique fluorine environment, and the coupling patterns will reveal the relationships between the different fluorine atoms.
Predicted Spectrum for this compound:
-
Four distinct signals are expected in the aromatic fluorine region (typically δ -120 to -170 ppm relative to CFCl₃).
-
Each signal will appear as a multiplet due to coupling with the other fluorine atoms on the ring (³JFF, ⁴JFF, and ⁵JFF) and potentially with the aromatic proton (³JHF and ⁴JHF). The analysis of these coupling constants is key to assigning each fluorine to its specific position on the aromatic ring.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H NMR is generally sufficient.
-
Instrument Setup:
-
Spectrometer: A multinuclear probe is required.
-
Pulse Program: A standard single-pulse experiment is used. Proton decoupling can be applied to simplify the spectrum.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width is often necessary (e.g., +50 to -250 ppm).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Referencing is typically done externally to a standard like CFCl₃ (δ 0 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Predicted IR Spectrum for this compound:
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹ for the aryl ketone.
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹ corresponding to the C-F bonds on the aromatic ring.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The aromatic C-H stretch will be a weaker band above 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Mode: Attenuated Total Reflectance (ATR) is a convenient alternative to transmission.
-
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This "fingerprint" can aid in confirming the structure.[4]
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺•): A prominent peak at m/z = 192, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern:
-
Alpha-Cleavage: The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.
-
Loss of a methyl radical (•CH₃) would result in a fragment at m/z = 177 ([M-15]⁺).
-
Loss of the tetrafluorophenyl group would lead to an acylium ion at m/z = 43 ([CH₃CO]⁺), which is often a prominent peak for methyl ketones.
-
-
Loss of CO: A peak corresponding to [M-28]⁺ may be observed.
-
Fragments characteristic of the tetrafluorophenyl ring.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile liquid like this compound, direct injection or infusion into the ion source is suitable. Gas chromatography-mass spectrometry (GC-MS) can also be used for separation and analysis.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300).
X-ray Crystallography: The Definitive Structure (of Derivatives)
While this compound is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of a solid derivative. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Strategy: To obtain a crystalline material suitable for X-ray diffraction, this compound can be derivatized. Common derivatives for ketones include:
-
Semicarbazones
-
Thiosemicarbazones
-
Oximes
-
Hydrazones
The formation of such a derivative often yields a stable, crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Crystallization: Synthesize a suitable derivative and grow single crystals, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, providing a detailed model of the molecule's conformation in the solid state.
Computational Chemistry: A Predictive and Supportive Tool
In the absence of complete experimental data, and to complement available data, computational methods such as Density Functional Theory (DFT) can be used to predict the structural and spectroscopic properties of this compound.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
-
Spectroscopic Prediction:
-
NMR: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated and compared with experimental data.
-
IR: Vibrational frequencies can be calculated to aid in the assignment of experimental IR bands.
-
-
Molecular Orbital Analysis: The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity.
Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) are chosen.
-
Calculations: Perform geometry optimization followed by frequency calculations (to confirm a true minimum and to predict the IR spectrum) and NMR calculations.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural analysis of this compound requires a multi-technique, synergistic approach. While direct experimental data may be sparse in public databases, a robust and reliable structural characterization can be achieved by combining the predictive power of theoretical principles with comparative data from analogous compounds. This guide provides the foundational knowledge and detailed protocols for researchers to confidently undertake the structural elucidation of this and other fluorinated acetophenones, thereby enabling their effective application in drug discovery and materials science. The integration of NMR, IR, and MS, potentially augmented by X-ray crystallography of a derivative and supported by computational chemistry, forms a self-validating system for comprehensive molecular characterization.
References
- 1. This compound | 66286-21-3 [sigmaaldrich.com]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. azom.com [azom.com]
A Comprehensive Technical Guide to 1-(2,3,4,5-Tetrafluorophenyl)ethanone for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have led to a significant number of fluorinated compounds among newly approved drugs. Within the extensive library of fluorinated building blocks, polyfluorinated acetophenones represent a class of particularly versatile intermediates. This guide provides an in-depth technical overview of 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS Number: 66286-21-3), a key reagent for the synthesis of novel bioactive molecules. We will explore its commercial availability, key chemical properties, reactivity, and applications in the synthesis of pharmaceutical intermediates, supported by established protocols and safety considerations. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and process development scientists engaged in the pursuit of innovative therapeutics.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid with the following key properties:
| Property | Value | Source |
| CAS Number | 66286-21-3 | |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Purity | Typically ≥95-97% | [1] |
| Physical Form | Liquid | |
| Storage Temperature | Refrigerator |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons (CH₃) and a multiplet for the aromatic proton.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the fluorinated aromatic carbons. The carbon-fluorine couplings will result in characteristic splitting patterns.
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, with distinct signals expected for each of the four fluorine atoms on the aromatic ring, showing complex coupling patterns with each other and with the aromatic proton. Aromatic fluorine signals typically appear in the range of -100 to -200 ppm.[2]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1720 cm⁻¹. Additional bands corresponding to C-F and C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Commercial Availability and Suppliers
This compound is commercially available from a number of specialized chemical suppliers. Researchers should consider factors such as purity, available quantities, lead times, and cost when selecting a vendor. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities | Contact Information |
| Manchester Organics | T27790 | 97% | 10g, 25g, 50g, Bulk | --INVALID-LINK--, +44 (0) 1928 710 200 |
| Sigma-Aldrich (Synthonix) | SY3H3D6826E1 | 95% | Inquire | --INVALID-LINK-- |
| BLD Pharm | BD134310 | Inquire | Inquire | --INVALID-LINK-- |
This table is not exhaustive and is intended to provide a starting point for sourcing this reagent. Pricing is subject to change and should be confirmed directly with the supplier.
Synthetic Utility and Reaction Mechanisms
The reactivity of this compound is primarily governed by two key features: the electrophilic carbonyl group and the electron-deficient tetrafluorophenyl ring. This dual reactivity makes it a valuable precursor for a wide range of chemical transformations.
Reactions at the Carbonyl Group
The ketone functionality can undergo a variety of standard transformations, including:
-
Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This enolate can then participate in aldol-type condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities.[3][4]
-
Heterocycle Formation: The ketone can serve as a key building block for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles. These heterocyclic cores are prevalent in many approved drugs.[5][6]
Nucleophilic Aromatic Substitution
The highly electron-withdrawing nature of the four fluorine atoms on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). This allows for the selective replacement of one or more fluorine atoms with other functional groups, providing a powerful tool for introducing diversity into the molecular scaffold. The regioselectivity of the substitution is influenced by the position of the acetyl group and the nature of the incoming nucleophile.
dot graph "Synthetic_Utility_of_1_2_3_4_5_tetrafluorophenyl_ethanone" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];
// Nodes A [label="this compound", fillcolor="#EA4335"]; B [label="Enolate Formation\n(Base)", pos="0,1.5!"]; C [label="Aldol Condensation\n(with Aldehyde)", pos="-2,0!"]; D [label="Chalcone Intermediate", pos="-2,-1.5!"]; E [label="Heterocycle Synthesis\n(e.g., Hydrazine)", pos="2,0!"]; F [label="Pyrazole Derivative", pos="2,-1.5!"]; G [label="Nucleophilic Aromatic Substitution\n(Nu-)", pos="0,-2.5!"]; H [label="Substituted Fluorophenyl Ethanone", pos="0,-4!"];
// Edges A -> B [label=" α-proton abstraction"]; B -> C [label=" Nucleophilic attack"]; C -> D [label=" Dehydration"]; A -> E [label=" Condensation"]; E -> F [label=" Cyclization"]; A -> G [label=" SNAᵣ"]; G -> H; } Caption: Key reaction pathways of this compound.
Experimental Protocols: Synthesis of Key Intermediates
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Claisen-Schmidt Condensation to form a Chalcone Derivative
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone.[3][7]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.2 eq)
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 40-50% w/v)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
dot graph "Chalcone_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Dissolve reactants\nin Ethanol"]; step2 [label="Cool to 0-10 °C"]; step3 [label="Add NaOH (aq)\ndropwise"]; step4 [label="Stir at RT\n(Monitor by TLC)"]; step5 [label="Quench with\nice-water"]; step6 [label="Acidify with HCl"]; step7 [label="Filter and wash\nprecipitate"]; step8 [label="Recrystallize"]; end [label="Purified Chalcone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } Caption: Workflow for the synthesis of a chalcone derivative.
Protocol 2: General Procedure for the Synthesis of a Pyrazole Derivative
This protocol outlines the reaction of this compound with hydrazine to form a pyrazole derivative.[5]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 - 1.2 eq)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
To a solution of this compound in ethanol or acetic acid, add hydrazine hydrate.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of a wide array of complex organic molecules. Its unique reactivity profile, stemming from the interplay of the ketone functionality and the electron-deficient tetrafluorophenyl ring, provides medicinal chemists and drug development professionals with a powerful tool for generating novel compounds with potentially enhanced biological activities. This guide has provided a comprehensive overview of its commercial availability, key properties, synthetic applications, and safe handling procedures. By leveraging the information presented herein, researchers can confidently incorporate this important intermediate into their synthetic strategies to accelerate the discovery and development of the next generation of therapeutics.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. azom.com [azom.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. jetir.org [jetir.org]
An In-depth Technical Guide to the Safety and Handling of 1-(2,3,4,5-tetrafluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Fluorinated Ketones
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is particularly true for polyfluorinated aromatic compounds such as 1-(2,3,4,5-tetrafluorophenyl)ethanone. While these unique properties make it a valuable intermediate in pharmaceutical and agrochemical research, they also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, scientifically-grounded understanding of the safe handling, reactivity, and potential risks associated with this compound, empowering researchers to work with it confidently and responsibly.
Section 1: Hazard Identification and Risk Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] A comprehensive understanding of these is the first step in a robust safety assessment.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
The "Why" Behind the Warnings:
Section 2: Prudent Handling and Exposure Control
Effective hazard management hinges on a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source. For a compound that can cause respiratory irritation, this is of paramount importance.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and potential aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood. This helps to dilute any fugitive emissions and maintain a safe ambient laboratory environment.
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that dictate how work is to be performed safely.
-
Restricted Access: Clearly demarcate the work area where this compound is being used and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Labeling and Storage: Ensure all containers of this compound are clearly and accurately labeled according to GHS standards. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is in a refrigerator.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting the user from direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection: Wear a chemically resistant laboratory coat. Nitrile gloves are a suitable choice for incidental contact; however, for prolonged handling or in the event of a spill, it is advisable to consult glove manufacturer compatibility charts.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Section 3: Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
Section 4: Toxicology and Reactivity Profile
Toxicological Insights
While specific toxicological studies on this compound are limited, we can infer its likely metabolic fate based on related fluorinated compounds. The presence of the tetrafluorophenyl group makes the molecule relatively electron-deficient. In vivo, it is plausible that the ketone group could undergo reduction to the corresponding alcohol. The aromatic ring is generally resistant to metabolic oxidation due to the presence of the deactivating fluorine atoms. However, metabolism of fluorinated pharmaceuticals can sometimes lead to the release of fluoride ions, which can be toxic at high concentrations.[2] Therefore, minimizing exposure is crucial.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is a key reason for its use as a synthetic intermediate.
-
Reactions at the Carbonyl Group: The ketone functionality is susceptible to a wide range of nucleophilic additions and condensation reactions. For example, it can be reduced to the corresponding alcohol, undergo Wittig olefination to form an alkene, or participate in aldol-type reactions.[3]
-
Reactions of the Aromatic Ring: The highly fluorinated phenyl ring is deactivated towards electrophilic aromatic substitution. However, it is activated for nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, typically at the para position to the acetyl group. This reactivity is valuable for the synthesis of more complex substituted aromatic compounds.[4]
Section 5: Experimental Protocol: Friedel-Crafts Acylation
A common application of related fluorinated aromatics is in Friedel-Crafts acylation reactions. While this compound is the product of such a reaction, understanding its synthesis provides insight into its reactivity and handling in a practical laboratory setting. The following is a representative protocol for a Friedel-Crafts acylation.[2][5][6]
Objective: To synthesize an aromatic ketone via electrophilic aromatic substitution.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
1,2,3,4-Tetrafluorobenzene
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Reagent Addition: Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the flask in an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add 1,2,3,4-tetrafluorobenzene dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its unique electronic properties open doors to novel molecular architectures. However, with this utility comes the responsibility of informed and cautious handling. By understanding the fundamental principles behind its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this and other fluorinated reagents, advancing the frontiers of science while upholding the highest standards of laboratory safety.
References
Methodological & Application
The Strategic Use of 1-(2,3,4,5-Tetrafluorophenyl)ethanone in Nucleophilic Aromatic Substitution (SNAr) Reactions
An Application Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-(2,3,4,5-tetrafluorophenyl)ethanone in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying reaction mechanisms, provide validated, step-by-step protocols for key synthetic transformations, and offer expert insights into reaction optimization and troubleshooting. The guide emphasizes the strategic importance of this building block in constructing complex molecular architectures, particularly in the synthesis of fluoroquinolone precursors and other functionalized aromatic compounds.
Introduction: The Unique Reactivity of a Polyfluorinated Ketone
This compound is a highly versatile reagent in modern organic synthesis. Its utility stems from the unique electronic properties of its polyfluorinated aromatic ring. The presence of four strongly electronegative fluorine atoms renders the phenyl ring exceptionally electron-deficient and, therefore, highly susceptible to attack by nucleophiles.[1][2] This reactivity is further enhanced by the acetyl group, a potent electron-withdrawing group that acts in concert with the fluorine atoms to activate the ring for nucleophilic aromatic substitution (SNAr).
The SNAr reaction is a cornerstone of synthetic chemistry, providing a transition-metal-free method for forming carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] The predictable regioselectivity of substitution on this compound makes it an invaluable synthon for creating precisely functionalized aromatic compounds, which are key components in pharmaceuticals, agrochemicals, and materials science. A prominent application is in the synthesis of the core structure of fluoroquinolone antibiotics, a class of drugs widely used to combat bacterial infections.[3][4][5][6]
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[7][8] Understanding this pathway is critical for predicting reactivity, controlling regioselectivity, and optimizing reaction conditions.
Activation of the Aromatic Ring
The cumulative inductive effect of the four fluorine atoms and the strong resonance and inductive effects of the para-acetyl group create a significant partial positive charge (δ+) on the carbons of the aromatic ring. This severe electron deficiency is the primary driving force for the reaction, making the ring an excellent electrophile.[7]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
A nucleophile (Nu-) attacks the carbon atom bearing a fluorine atom. While attack is possible at any of the four C-F positions, attack at the C-4 position (para to the acetyl group) is overwhelmingly favored. This is because the resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized through resonance.[8] The negative charge can be delocalized not only across the aromatic ring but also onto the oxygen atom of the acetyl group, providing substantial stabilization.
Step 2: Elimination and Re-aromatization
In the second, typically faster step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a competent leaving group in this context.[7] The loss of F- yields the final substituted product.
The overall mechanism and the critical resonance stabilization are depicted below.
Caption: The Addition-Elimination Mechanism of SNAr.
Applications in the Synthesis of Quinolone Cores
A significant application of SNAr reactions with this compound is the construction of precursors for fluoroquinolone antibiotics. The general strategy involves a two-step sequence:
-
SNAr Reaction: An amine nucleophile displaces the C-4 fluorine atom.
-
Intramolecular Cyclization: The resulting intermediate undergoes a base-catalyzed intramolecular condensation (e.g., Gould-Jacobs reaction or similar) to form the bicyclic quinolone core.[9]
This versatile approach allows for the introduction of various substituents on the quinolone nitrogen by simply changing the primary amine used in the initial SNAr step.
Experimental Protocols
General Protocol for SNAr with Amine Nucleophiles
This protocol provides a robust starting point for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., cyclopropylamine, piperazine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (DMF or MeCN) to achieve a concentration of approximately 0.2-0.5 M. Stir to dissolve.
-
Reagent Addition: Add the amine nucleophile (1.1-1.2 eq) followed by the base (K₂CO₃, 2.0-3.0 eq; or TEA, 2.0-3.0 eq).
-
Causality Note: Anhydrous K₂CO₃ is a mild, heterogeneous base suitable for scavenging the HF produced. TEA is a homogeneous base that can also be used effectively. The excess base ensures the reaction goes to completion.
-
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Causality Note: Heating provides the necessary activation energy for the reaction. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. If K₂CO₃ was used, filter off the solids and wash with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dilute the residue with ethyl acetate or dichloromethane (DCM) and wash with water (2x) and then brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Example Protocol: Synthesis of 1-(4-(cyclopropylamino)-2,3,5-trifluorophenyl)ethanone
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (4.20 g, 20.0 mmol, 1.0 eq) and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 3.0 eq).
-
Add anhydrous DMF (80 mL).
-
Add cyclopropylamine (1.26 g, 22.0 mmol, 1.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to 70 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into ice-water (200 mL). A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the title compound as a pale yellow solid. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary and Best Practices
Typical Reaction Parameters
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, TEA | DMF, MeCN, DMSO | 60 - 100 | 4 - 24 | K₂CO₃ is a cost-effective and efficient choice.[4] |
| Alcohols (ROH) | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 6 - 18 | NaH is required for deprotonating less acidic alcohols. |
| Thiols (RSH) | K₂CO₃, TEA | DMF, MeCN | 25 - 60 | 2 - 8 | Thiolates are highly nucleophilic and often react at lower temperatures.[1] |
| Organometallics (R-Li) | None | THF, Ether | -78 - 0 | 1 - 4 | Requires strictly anhydrous conditions and inert atmosphere. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from MeCN to DMF or DMSO), or using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).
-
Side Products (Disubstitution): While C-4 substitution is strongly favored, disubstitution (e.g., at C-2) can occur under harsh conditions or with highly reactive nucleophiles. To minimize this, use a modest excess of the nucleophile (1.1-1.2 eq) and avoid excessively high temperatures.
-
Poor Solubility: If reagents are not fully soluble, increasing the solvent volume or switching to a solvent like DMSO may be beneficial.
-
Work-up Issues: Emulsions during aqueous work-up can sometimes be broken by adding brine. If the product is water-soluble, extraction may be inefficient; in such cases, direct purification after solvent evaporation is preferable.
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for a typical SNAr reaction.
Caption: Standard laboratory workflow for SNAr synthesis.
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: DMF is a reproductive toxin. Handle with extreme care and always within a fume hood.
-
Bases: Potassium carbonate is an irritant. Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle NaH with extreme caution under an inert atmosphere.
-
Amines: Many amines are corrosive and have strong odors. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chim.it [chim.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Acylation of Amines with 1-(2,3,4,5-Tetrafluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a representative protocol for the acylation of primary and secondary amines utilizing 1-(2,3,4,5-tetrafluorophenyl)ethanone as the acylating agent. The electron-withdrawing nature of the tetrafluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of the acetyl group to a nucleophilic amine substrate under Lewis acid catalysis. This document provides a comprehensive, step-by-step methodology, an exploration of the underlying reaction mechanism, and critical insights for successful execution and troubleshooting.
Introduction: Leveraging Fluorine Chemistry for Novel Acylations
Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] While traditional methods often rely on activated carboxylic acid derivatives, there is growing interest in expanding the repertoire of acylating agents. This compound is a fluorinated aromatic ketone that presents unique opportunities in this regard. The presence of multiple fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, increasing the acidity of the α-protons and enhancing the electrophilicity of the carbonyl carbon.[2][3] This heightened reactivity can be harnessed for novel chemical transformations, including the acylation of nucleophilic substrates.
This application note proposes a protocol for the acylation of amines with this compound, proceeding through a Lewis acid-catalyzed pathway. This method offers a potential alternative to conventional acylation techniques, particularly for substrates that may be sensitive to the conditions of other methods.
Mechanistic Rationale: The Role of the Tetrafluorophenyl Group
The feasibility of using a ketone as an acylating agent is not trivial and typically requires activation. In this proposed protocol, the key to the reactivity of this compound lies in the strong inductive effect of the tetrafluorophenyl ring. This electron-withdrawing group enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.
The proposed mechanism, illustrated below, involves the coordination of a Lewis acid to the carbonyl oxygen, which further polarizes the C=O bond. This is followed by the nucleophilic attack of the amine to form a hemiaminal intermediate. Subsequent steps involve the elimination of water to generate an enamine, which then tautomerizes. The final step is the cleavage of the C-N bond to release the acylated amine and the tetrafluorobenzene byproduct.
Caption: Proposed workflow for the acylation of an amine.
Materials and Methods
Reagents and Equipment
-
This compound (Purity ≥95%)
-
Amine substrate (primary or secondary)
-
Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Safety Precautions
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
Detailed Experimental Protocol
This protocol is a representative example for the acylation of a generic primary amine. The reaction conditions may require optimization for different substrates.
Step 1: Reaction Setup
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the amine substrate (1.2 mmol, 1.2 eq).
-
Add scandium (III) triflate (0.1 mmol, 0.1 eq).
-
Add anhydrous toluene (10 mL).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
Step 2: Reaction
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
Step 3: Workup
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified acylated amine.
Data Presentation: Representative Reaction Parameters
| Substrate Type | Equiv. of Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Representative Yield (%) |
| Primary Aliphatic | 1.2 | 10 | 110 | 18 | 65-75 |
| Secondary Aliphatic | 1.2 | 10 | 110 | 24 | 50-60 |
| Primary Aromatic | 1.5 | 15 | 120 | 24 | 40-50 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrate and reaction optimization.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst loading.
-
Side Reactions: The formation of byproducts may occur. Careful monitoring by TLC and optimization of reaction conditions are crucial.
-
Substrate Scope: The reactivity of the amine substrate will significantly impact the reaction outcome. Electron-rich amines are expected to be more reactive.
-
Moisture Sensitivity: The Lewis acid catalyst is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.
Conclusion
The protocol described herein provides a conceptual framework for the acylation of amines using the activated ketone, this compound. The unique electronic properties conferred by the polyfluorinated ring system offer a potential avenue for novel amide synthesis. While this application note presents a representative method, further research and optimization are encouraged to explore the full scope and utility of this transformation in organic synthesis and drug development.
Caption: Mechanistic steps in the proposed acylation reaction.
References
The Strategic Application of 1-(2,3,4,5-Tetrafluorophenyl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for enhancing the efficacy, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and altered pKa, can profoundly influence a molecule's biological activity.[1] Within this context, fluorinated building blocks are of immense value to medicinal chemists. 1-(2,3,4,5-Tetrafluorophenyl)ethanone, a versatile and reactive ketone, serves as a critical starting material for the synthesis of a diverse array of complex heterocyclic structures, many of which are privileged motifs in drug discovery. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols and mechanistic insights.
Core Applications in Heterocyclic Synthesis
The chemical reactivity of this compound is centered around its ketone functionality and the unique electronic nature of the tetrafluorinated phenyl ring. The electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the methyl group adjacent to the carbonyl is readily deprotonated under basic conditions, forming a reactive enolate. These characteristics are exploited in a variety of condensation reactions to construct key heterocyclic systems.
Synthesis of Fluorinated Chalcones: Precursors to Flavonoids and Other Bioactive Molecules
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, and anticancer properties.[2][3] They are valuable intermediates in the synthesis of flavonoids and other heterocyclic systems. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a direct route to novel fluorinated chalcones.[4][5]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Hydrochloric Acid (HCl), 1N
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add the 50% NaOH solution (3 mL per 5 mmol of ketone) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a neutral pH with 1N HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure chalcone derivative.
Data Presentation:
| Reactant A | Reactant B | Product | Expected Yield |
| This compound | 4-Methoxybenzaldehyde | 1-(2,3,4,5-Tetrafluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Good to High |
| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one | Good to High |
| This compound | 3-Nitrobenzaldehyde | 3-(3-Nitrophenyl)-1-(2,3,4,5-tetrafluorophenyl)prop-2-en-1-one | Good to High |
Visualization:
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Substituted Pyrazoles: A Privileged Scaffold in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a common feature in a multitude of approved drugs due to its ability to engage in various biological interactions.[6][7] A versatile method for the synthesis of highly substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its enaminone equivalent) with a hydrazine derivative. This compound can serve as a precursor to the necessary 1,3-dicarbonyl intermediate.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol outlines a general approach for the synthesis of a pyrazole derivative starting from this compound.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Acetic acid
Procedure:
Step 1: Formation of the 1,3-Dicarbonyl Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a mixture of ice and dilute HCl to precipitate the 1,3-dicarbonyl intermediate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Cyclocondensation to Form the Pyrazole
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl intermediate (1.0 eq) and the arylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the crude pyrazole.
-
Collect the solid by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visualization:
Caption: Two-step synthesis of a substituted pyrazole.
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are found in numerous bioactive molecules.[8][9] One common synthetic route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
This protocol provides a general method for the synthesis of a pyrimidine derivative.
Materials:
-
This compound-derived 1,3-dicarbonyl intermediate (from the pyrazole synthesis)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl intermediate (1.0 eq) and the amidine hydrochloride (1.1 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.2 eq) and stir the mixture at room temperature.
-
Heat the reaction to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude pyrimidine.
-
Purify the product by column chromatography on silica gel.
Visualization:
Caption: Synthesis of a substituted pyrimidine.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.[10] A common synthetic approach involves the condensation of an o-phenylenediamine with a ketone.[11][12][13]
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine
This protocol details a general procedure for the synthesis of a benzodiazepine derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Acetonitrile
-
H-MCM-22 catalyst (or another suitable solid acid catalyst)
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 eq) and this compound (2.2 eq) in acetonitrile, add a catalytic amount of H-MCM-22.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-benzodiazepine.
Visualization:
Caption: Catalytic synthesis of a 1,5-benzodiazepine.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique electronic properties facilitate a range of important chemical transformations, providing access to a wide variety of fluorinated heterocyclic compounds. The protocols detailed in this guide serve as a foundation for researchers and drug development professionals to explore the synthesis of novel, biologically active molecules. The continued exploration of the reactivity of this and related fluorinated intermediates will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
experimental setup for reactions involving 1-(2,3,4,5-tetrafluorophenyl)ethanone
An In-Depth Technical Guide to the Experimental Use of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Authored by: A Senior Application Scientist
Introduction: The Unique Reactivity of a Polyfluorinated Ketone
This compound is a highly versatile chemical intermediate whose utility in research and development is derived from two key structural features: a polyfluorinated aromatic ring and a reactive ketone functional group. The strong electron-withdrawing nature of the four fluorine atoms renders the phenyl ring electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNA_r_) reactions.[1][2] This is in stark contrast to non-fluorinated benzene rings, which typically undergo electrophilic substitution. Concurrently, the acetyl group provides a reactive site for a wide array of classic carbonyl chemistry transformations.
This guide provides detailed protocols and the underlying scientific rationale for conducting reactions with this powerful building block, targeting researchers in medicinal chemistry, agrochemicals, and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66286-21-3 | [3] |
| Molecular Formula | C₈H₄F₄O | [3] |
| Molecular Weight | 192.11 g/mol | |
| Appearance | Colorless to slightly pale yellow liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Refrigerator (2-8 °C), sealed in a dry environment | [3][4] |
Safety & Handling: A Mandatory Prerequisite
Proper handling of this compound is crucial. The compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Protocol 1: Standard Handling Procedure
-
Engineering Controls: Always handle this compound within a certified chemical fume hood with proper ventilation to avoid inhalation of vapors.[5] A safety shower and eye wash station must be readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and compatible chemical-resistant gloves (e.g., nitrile) at all times.[6]
-
Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid cross-contamination.
-
Spill & Waste: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.[7] Dispose of all waste according to local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention.
-
Application I: Nucleophilic Aromatic Substitution (SNA_r_)
The primary utility of the tetrafluorophenyl moiety is its reactivity towards nucleophiles. The acetyl group acts as a moderate electron-withdrawing group, activating the attached ring for SNA_r_. The substitution typically occurs at the para position (C-4) relative to the acetyl group due to the combined activating effect of the acetyl group and the fluorine atoms. The general mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]
This protocol details the substitution of the C-4 fluorine with a thiol, a common and highly efficient transformation known as the Thiol-Fluoro "Click" reaction.[1]
Protocol 2: Para-Substitution with an Aliphatic Thiol
This procedure describes the reaction of this compound with 1-dodecanethiol.
Causality Behind Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants and the base, facilitating the reaction.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the thiol, forming the nucleophilic thiolate anion, without causing unwanted side reactions.
-
Temperature: Moderate heating (60 °C) provides enough activation energy to accelerate the substitution without promoting decomposition.
Table 2: Reagents for Thiol-Fluoro Substitution
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 192.11 | 1.00 g | 5.20 |
| 1-Dodecanethiol | 202.40 | 1.15 g (1.35 mL) | 5.72 (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.44 g | 10.4 (2.0 eq) |
| Anhydrous DMF | - | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.20 mmol) and anhydrous potassium carbonate (10.4 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Nucleophile Addition: Add 1-dodecanethiol (5.72 mmol) to the stirring suspension at room temperature.
-
Heating: Place the flask in a preheated oil bath at 60 °C and allow it to stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting ethanone.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure product.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Application II: Reactions of the Carbonyl Group
The ketone functionality is a gateway to numerous molecular scaffolds. Standard transformations can be applied to modify the acetyl group, often leaving the tetrafluorophenyl ring intact under appropriate conditions.
A. Catalytic Reduction to a Chiral Alcohol
The reduction of the ketone to a secondary alcohol introduces a stereocenter, which is often critical for biological activity in drug candidates. Asymmetric reduction using a chiral catalyst is a powerful method to achieve high enantioselectivity.[8]
Protocol 3: Asymmetric Transfer Hydrogenation
This protocol uses a well-established Ru(II)-based catalyst and formic acid/triethylamine as the hydrogen source for the asymmetric reduction of the ketone.
Causality Behind Experimental Choices:
-
Catalyst: A chiral ruthenium complex (e.g., (R,R)-TsDPEN Ru(II)) is used to control the stereochemical outcome of the hydride transfer, leading to one enantiomer in excess.
-
Hydrogen Source: The azeotropic mixture of formic acid and triethylamine (5:2) serves as a convenient and effective in-situ source of hydride for the catalytic cycle.
-
Temperature: Room temperature is often sufficient for these highly efficient catalytic systems, preserving the integrity of the catalyst and preventing side reactions.
Table 3: Reagents for Asymmetric Reduction
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 192.11 | 1.00 g | 5.20 |
| (R,R)-TsDPEN Ru(II) Catalyst | ~637.7 | 6.6 mg | 0.0104 (0.002 eq) |
| Formic Acid / Triethylamine (5:2) | - | 2.5 mL | - |
| Anhydrous Dichloromethane (DCM) | - | 15 mL | - |
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a 50 mL Schlenk flask with argon or nitrogen.
-
Catalyst & Substrate: Add the Ru(II) catalyst (0.0104 mmol) and this compound (5.20 mmol) to the flask.
-
Solvent Addition: Add 15 mL of anhydrous DCM via syringe.
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope (2.5 mL) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the conversion of the starting material by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the mixture with DCM (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol by flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Caption: Logical relationship in catalytic asymmetric reduction.
Conclusion
This compound is a cornerstone intermediate for accessing complex molecular architectures. Its dual reactivity allows for selective modifications at either the aromatic ring via SNA_r_ or the carbonyl group. The protocols provided herein are robust starting points for exploration. Researchers must, however, meticulously monitor each reaction and optimize conditions such as temperature, solvent, and stoichiometry for their specific substrates and desired outcomes. Adherence to strict safety protocols is non-negotiable for the successful and safe utilization of this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 66286-21-3 [sigmaaldrich.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. biosynth.com [biosynth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
The Versatile Role of 1-(2,3,4,5-Tetrafluorophenyl)ethanone in Modern Organic Synthesis: Applications and Protocols
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of contemporary organic synthesis, the demand for versatile and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, fluorinated compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 1-(2,3,4,5-Tetrafluorophenyl)ethanone, a polyfluorinated aromatic ketone, emerges as a valuable synthon, offering a reactive handle for a multitude of chemical transformations. The presence of the tetrafluorophenyl ring not only influences the reactivity of the adjacent acetyl group but also serves as a key structural motif in the synthesis of novel agrochemicals, and materials.
This comprehensive guide provides an in-depth exploration of the role of this compound as a building block in organic synthesis. We will delve into its application in the construction of diverse heterocyclic systems and other valuable organic molecules, supported by detailed, field-proven protocols. The causality behind experimental choices and the inherent logic of the synthetic routes will be emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is primarily dictated by two key features: the electrophilic carbonyl group and the acidic α-protons of the methyl group. The electron-withdrawing nature of the tetrafluorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Concurrently, it increases the acidity of the α-protons, facilitating enolate formation under basic conditions. This dual reactivity allows for its participation in a wide array of condensation and cyclization reactions.
Application in Heterocycle Synthesis: A Gateway to Novel Scaffolds
One of the most significant applications of this compound is in the synthesis of fluorinated heterocyclic compounds. These scaffolds are of particular interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals.
Synthesis of Fluorinated Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for pyrazole synthesis.[1] this compound can serve as a precursor to the requisite 1,3-dicarbonyl intermediate for this transformation.
Logical Workflow for Pyrazole Synthesis:
Caption: Synthetic pathway to a fluorinated pyrazole.
Detailed Protocol: Synthesis of 5-Methyl-3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole
-
Step 1: Synthesis of the β-Diketone Intermediate (Claisen Condensation)
-
To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) at 0 °C, add this compound (1.0 equivalent).
-
To this mixture, add ethyl acetate (1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3,4,5-tetrafluorophenyl)-1,3-butanedione. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the crude β-diketone from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain 5-methyl-3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole.
-
Causality and Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the ketone, initiating the Claisen condensation. The subsequent acid-catalyzed cyclocondensation with hydrazine proceeds efficiently to form the thermodynamically stable pyrazole ring.
Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[2]
General Scheme for Chalcone Synthesis:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Detailed Protocol: Synthesis of (E)-1-(2,3,4,5-Tetrafluorophenyl)-3-phenylprop-2-en-1-one
-
Dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Trustworthiness of the Protocol: This protocol is a standard and reliable method for chalcone synthesis. The progress of the reaction can be easily monitored by TLC, and the product often precipitates from the reaction mixture, simplifying its isolation.
Quantitative Data Summary
| Product Class | Starting Materials | Key Reaction | Typical Yield (%) |
| Fluorinated Pyrazoles | This compound, Ethyl Acetate, Hydrazine | Claisen Condensation, Cyclocondensation | 60-80 |
| Fluorinated Chalcones | This compound, Aromatic Aldehyde | Claisen-Schmidt Condensation | 75-95 |
Authoritative Grounding and Mechanistic Insights
The reactivity of the α-protons in this compound is a cornerstone of its utility. The electron-withdrawing tetrafluorophenyl ring stabilizes the resulting enolate, thereby facilitating its formation and subsequent reaction with electrophiles. This principle underpins both the Claisen and Claisen-Schmidt condensations. For a deeper understanding of condensation reactions, authoritative sources such as "March's Advanced Organic Chemistry" provide extensive mechanistic details.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the arsenal of the modern organic chemist. Its ability to participate in a range of classical and contemporary organic reactions provides a straightforward entry into complex, fluorine-containing molecules. The protocols detailed herein offer a robust starting point for researchers aiming to explore the rich chemistry of this synthon. As the quest for novel pharmaceuticals and advanced materials continues, the strategic incorporation of fluorinated moieties, facilitated by building blocks like this compound, will undoubtedly play an increasingly critical role.
References
Application Notes and Protocols: Harnessing Tetrafluorophenyl Compounds for Advanced Molecular Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1][2][3][4] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][5][6] Consequently, the development of robust and versatile methods for the precise introduction of fluorine is of paramount importance in the quest for novel therapeutics.[2] Among the diverse array of fluorination techniques, the use of tetrafluorophenyl (TFP) derivatives has emerged as a powerful and adaptable strategy. This guide provides an in-depth exploration of methodologies employing TFP compounds for the introduction of fluorine into molecules, complete with detailed protocols and mechanistic insights.
The Utility of Tetrafluorophenyl Compounds in Fluorination Chemistry
Tetrafluorophenyl (TFP) compounds, particularly TFP esters, serve as highly effective activating groups and precursors for fluorination reactions.[7][8][9] Their utility stems from the electron-withdrawing nature of the four fluorine atoms on the phenyl ring, which significantly enhances the reactivity of associated functional groups. This heightened reactivity, coupled with the relative stability of the TFP leaving group, makes these reagents ideal for a range of transformations.
TFP esters, for instance, are more resistant to spontaneous hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, especially under basic conditions.[7][9][10][11] This enhanced stability provides a wider experimental window for conjugation and modification of molecules, a crucial advantage in complex multi-step syntheses.
Method 1: Nucleophilic Aromatic Substitution (SNAr) on Tetrafluorophenyl Scaffolds
One of the primary mechanisms for leveraging TFP compounds in fluorination is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient tetrafluorophenyl ring, displacing a fluoride ion.[12] This process is particularly efficient due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the intermediate Meisenheimer complex.[13]
Key Considerations for SNAr with TFP Compounds:
-
Nucleophile Choice: A wide range of nucleophiles, including amines, thiols, and alkoxides, can participate in SNAr reactions with TFP derivatives.[14] The nucleophilicity of the attacking species will influence the reaction rate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically employed to facilitate the reaction and solvate the charged intermediate.[15]
-
Base: The presence of a non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acidic byproducts.
Protocol 1: Amine Substitution on a Tetrafluorophenyl Core
This protocol describes the reaction of a primary amine with a tetrafluorophenyl-containing molecule to introduce a fluorinated aryl moiety.
Materials:
-
Tetrafluorophenyl-substituted substrate (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the tetrafluorophenyl-substituted substrate and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the primary amine dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier for the SNAr reaction. |
| Base | K₂CO₃ | Acts as a mild, non-nucleophilic base to facilitate the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediate. |
Method 2: Decarboxylative Fluorination Utilizing TFP Esters
Decarboxylative fluorination is a powerful strategy for the introduction of fluorine, where a carboxylic acid is converted into its corresponding fluoride.[16] TFP esters can be employed as activated intermediates in this process. The general approach involves the conversion of a carboxylic acid to a TFP ester, followed by a decarboxylation event that is coupled with the introduction of a fluorine atom.
Protocol 2: Silver-Catalyzed Decarboxylative Fluorination of a Carboxylic Acid via a TFP Ester
This protocol outlines a two-step, one-pot procedure for the conversion of a carboxylic acid to an alkyl fluoride using a TFP ester intermediate and a silver catalyst.
Materials:
-
Carboxylic acid (1.0 equiv)
-
2,3,5,6-Tetrafluorophenol (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Silver(I) fluoride (AgF) (1.5 equiv)
-
Anhydrous acetonitrile
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous and light-sensitive reactions
Procedure:
-
Step 1: TFP Ester Formation (In Situ)
-
In a dry, foil-wrapped round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, 2,3,5,6-tetrafluorophenol, and DCC in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 2-4 hours to form the TFP ester. Monitor the formation of the ester by TLC or LC-MS.
-
-
Step 2: Decarboxylative Fluorination
-
To the reaction mixture containing the in situ generated TFP ester, add silver(I) fluoride in one portion.
-
Heat the reaction mixture to 80 °C, while protecting from light.
-
Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove silver salts.
-
Wash the Celite pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | AgF | Serves as both a fluoride source and a catalyst to promote decarboxylation. |
| Light Protection | Foil wrapping | Silver salts are light-sensitive and should be protected to maintain catalytic activity. |
| Procedure | One-pot | Minimizes handling and potential loss of the activated TFP ester intermediate. |
Conclusion
Tetrafluorophenyl compounds offer a versatile and robust platform for the introduction of fluorine into organic molecules, a critical capability in modern drug discovery. The methodologies of nucleophilic aromatic substitution and decarboxylative fluorination, facilitated by the unique electronic properties of the TFP moiety, provide researchers with powerful tools for synthesizing novel fluorinated compounds. The protocols detailed herein serve as a practical guide for the implementation of these techniques in a laboratory setting. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of TFP-based reagents will undoubtedly play an increasingly important role in the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 16. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Pyrazole Carboxamide Fungicides Utilizing 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Introduction
The escalating demand for global food security necessitates the development of novel, effective, and environmentally conscious crop protection agents. Pyrazole carboxamides have emerged as a critically important class of fungicides, primarily due to their potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi. This mode of action disrupts fungal respiration and energy production, leading to effective disease control.[1][2][3] The unique physicochemical properties imparted by fluorine substitution often enhance the efficacy and metabolic stability of agrochemicals. This application note details the strategic use of 1-(2,3,4,5-tetrafluorophenyl)ethanone as a versatile starting material for the synthesis of a new generation of pyrazole carboxamide-based fungicides. We will explore the synthetic pathway, provide a detailed experimental protocol, and discuss the rationale behind the chemical transformations.
The Strategic Importance of this compound
This compound is a valuable building block in agrochemical synthesis due to the presence of a tetrafluorinated phenyl ring. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the acetyl group and the ultimate biological activity of the final product. The fluorine atoms can enhance the binding affinity of the molecule to its target enzyme and improve its metabolic stability in the field, leading to longer-lasting disease control.
Synthesis of a Novel Pyrazole Carboxamide Fungicide
The synthesis of the target fungicide, a novel N-aryl-pyrazole carboxamide, from this compound is a multi-step process that begins with the formation of the core pyrazole heterocycle. This is achieved through a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[4][5]
Part 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
The initial phase of the synthesis focuses on the construction of the pyrazole-4-carboxylic acid scaffold. This involves the reaction of this compound with a suitable hydrazine to form the pyrazole ring, followed by functional group manipulations to introduce the carboxylic acid moiety.
Experimental Protocol: Synthesis of 1-Methyl-3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Methylhydrazine
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere. To this solution, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclocondensation: After cooling the reaction mixture to room temperature, slowly add a solution of methylhydrazine (1.2 eq) in ethanol. Stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis and Acidification: Remove the ethanol under reduced pressure. To the residue, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester. Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-methyl-3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid.
Data Presentation:
| Step | Intermediate/Product | Expected Yield | Purity (by HPLC) |
| 1 | Ethyl 2-oxo-4-(2,3,4,5-tetrafluorophenyl)-3-butenoate | 80-90% | >95% |
| 2-4 | 1-Methyl-3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole-4-carboxylic acid | 75-85% | >98% |
Visualization of the Synthesis Workflow (Part 1):
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Welcome to the technical support guide for the purification of 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS 66286-21-3). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. This guide provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and troubleshooting advice to ensure you achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the Friedel-Crafts acylation of 1,2,3,4-tetrafluorobenzene.[1][2][3] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 1,2,3,4-tetrafluorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Lewis Acid Catalyst Residues: Hydrolyzed aluminum chloride (AlCl₃) or other Lewis acids.
-
Positional Isomers: Although the 1-position is activated, minor amounts of other isomers may form depending on reaction conditions.
-
Polyacylated Products: Di-acylated tetrafluorobenzene species, which are generally less volatile and more polar.
-
Solvent and Quenching Reagents: Residual reaction solvent and byproducts from the aqueous workup.
Understanding these potential contaminants is the first step in designing an effective purification strategy. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
For Small-Scale (mg to g): Flash column chromatography is typically the most effective method for removing a wide range of impurities with different polarities.[4][5]
-
For Moderate to Large-Scale (g to kg): Vacuum distillation is often preferred due to its scalability and efficiency in separating volatile compounds, provided there is a sufficient boiling point difference between your product and the impurities.[6]
-
For High Final Purity (Polishing Step): Recrystallization can be an excellent final step to obtain highly pure, crystalline material if a suitable solvent is found, but this compound is often a liquid at or near room temperature, making this challenging.
The flowchart below provides a logical path for selecting your primary purification method.
Caption: Purification Strategy Selection Flowchart.
Troubleshooting Guide: Purification in Practice
Flash Column Chromatography Issues
Q3: My compound is streaking badly on the TLC plate and the column. How can I fix this?
A3: Streaking is a common issue that indicates poor interaction with the stationary phase, often due to the compound's properties or incorrect solvent conditions.
-
Causality: this compound is a moderately polar ketone.[4][7] Streaking on silica gel (which is acidic) can occur if the compound has basic impurities or if the solvent system is not optimized. Overloading the TLC plate or column is also a frequent cause.
-
Solutions:
-
Check Sample Acidity: Your crude product may contain acidic residues (e.g., from HCl generated during Friedel-Crafts). Try neutralizing your sample by dissolving it in a solvent like ethyl acetate and washing it with a saturated sodium bicarbonate solution before concentrating and loading it onto the column.
-
Optimize Solvent System: A common starting point for aromatic ketones is a mixture of ethyl acetate and hexanes.[8][9] If you see streaking, the polarity may be incorrect. Try a less polar system (e.g., increase the hexane ratio) or a more polar one (increase the ethyl acetate ratio). Sometimes, adding a very small amount (0.1-0.5%) of a modifier like triethylamine (if streaking is due to acidity) or acetic acid can sharpen the bands.
-
Reduce Load: Ensure you are not overloading the column. A general rule is to use a mass of silica gel that is 20-50 times the mass of your crude sample.[4]
-
Q4: I'm not getting good separation between my product and a close-running impurity. What should I do?
A4: Improving resolution is key. This requires fine-tuning the separation conditions to exploit subtle differences in polarity.
-
Causality: If two compounds have very similar polarities, a standard solvent system may not provide enough selectivity. The choice of both the stationary and mobile phases is critical.
-
Solutions:
-
Shallow Gradient Elution: Instead of a single isocratic (constant solvent mixture) elution, use a shallow gradient. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and slowly increase the polarity (e.g., to 10-15% ethyl acetate). This helps to separate compounds with close Rf values.
-
Change Solvent System: The "selectivity" of the separation can be altered by changing the solvents. If ethyl acetate/hexanes isn't working, try a different system like dichloromethane/hexanes or diethyl ether/hexanes.[10] These solvents have different interactions with the analyte and the silica gel, which can sometimes dramatically improve separation.
-
Use a Finer Mesh Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and the number of theoretical plates, leading to better resolution.
-
| Parameter | Standard Condition | High-Resolution Condition | Rationale |
| Silica Mass | 20-30x sample mass | 50-100x sample mass | Increases interaction surface and column length. |
| Eluent Polarity | Rf of ~0.35 | Rf of ~0.20-0.25 | Slower elution provides more time for separation. |
| Elution Mode | Isocratic | Shallow Gradient | Resolves compounds with very similar polarities. |
| Column Dimensions | Standard aspect ratio | Longer, narrower column | Increases the number of theoretical plates. |
Table 1: Adjusting Column Chromatography Parameters for Improved Separation.
Vacuum Distillation Issues
Q5: My product seems to be decomposing at the required distillation temperature. How can I distill it safely?
A5: Thermal decomposition is a risk when distilling functionalized aromatic compounds at high temperatures. The key is to lower the boiling point by reducing the pressure.
-
Solutions:
-
Use a High-Vacuum Pump: A standard water aspirator may not provide a low enough vacuum. Use a rotary vane vacuum pump capable of reaching pressures below 1 mmHg.
-
Use a Short-Path Distillation Apparatus: Minimizing the distance the vapor has to travel reduces pressure drops and the likelihood of condensation before the collection flask.
-
Ensure a Smooth Boil: Use a magnetic stir bar or boiling chips to prevent bumping, which can lead to inaccurate temperature readings and contamination of the distillate.
-
Fractional Distillation: If separating from an impurity with a close boiling point, use a Vigreux or other fractionating column to increase the separation efficiency.[6]
-
Caption: Workflow for Safe Vacuum Distillation.
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for purifying approximately 1-2 g of crude this compound.
-
Solvent System Selection:
-
Using a TLC plate, spot your crude material.
-
Develop the plate in various ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 5%, 10%, 20%).[9][12]
-
The ideal solvent system will give your product an Rf (retention factor) of approximately 0.25-0.35.[13] For this compound, a system of 10% EtOAc / 90% Hexanes is a good starting point.
-
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of sample).
-
Add a small cotton or glass wool plug to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (approx. 50 g) in the chosen eluent (10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[14]
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude product (~1.5 g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (~3 g) and your dissolved sample.
-
Remove the solvent under reduced pressure to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in sharper bands.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying gentle pressure.
-
Collect fractions (e.g., 20 mL per test tube) as the solvent flows through.
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified liquid product.
-
Protocol 2: Purity Assessment by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom (the origin).
-
Spotting: Using a capillary tube, spot a dilute solution of your crude material and your purified fraction side-by-side on the origin line.
-
Development: Place the plate in a sealed chamber containing your chosen eluent (e.g., 10% EtOAc/Hexanes). The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic ketones like this one are typically UV-active. Alternatively, use an iodine chamber.
-
Analysis: The purified sample should show a single spot, while the crude material may show multiple spots. Calculate the Rf value by dividing the distance the spot traveled by the distance the solvent front traveled.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. web.uvic.ca [web.uvic.ca]
- 5. jackwestin.com [jackwestin.com]
- 6. data.epo.org [data.epo.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Chromatography [chem.rochester.edu]
- 11. echemi.com [echemi.com]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. youtube.com [youtube.com]
common side reactions with 1-(2,3,4,5-tetrafluorophenyl)ethanone and how to avoid them
Here is the technical support center for 1-(2,3,4,5-tetrafluorophenyl)ethanone.
Welcome to the technical support guide for this compound (TFPA). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this highly fluorinated ketone. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you avoid common side reactions and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with TFPA. Each entry details the probable cause, the underlying chemical principles, and actionable strategies for mitigation.
Problem 1: My reaction with a nucleophile (e.g., amine, alkoxide) gives a complex mixture, with low yield of the expected product.
Symptoms: You are attempting a reaction at the carbonyl carbon or the α-methyl group (e.g., condensation, addition, or substitution) using a nucleophilic reagent, but you observe multiple products, some of which appear to have incorporated the nucleophile onto the aromatic ring.
Probable Cause: Competing Nucleophilic Aromatic Substitution (SNAr)
The primary cause is the high reactivity of the tetrafluorophenyl ring towards nucleophiles. The four electron-withdrawing fluorine atoms, in conjunction with the acetyl group, make the aromatic ring highly electron-deficient and susceptible to attack.[1][2] This often leads to the displacement of one or more fluorine atoms by your nucleophile, competing directly with the desired reaction at the carbonyl or α-carbon.
The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate significantly lowers the activation energy for the substitution pathway. For SNAr on activated rings, the rate-determining step is typically the initial nucleophilic attack, a step that is accelerated by the strong inductive effect of fluorine.[4]
dot
Caption: Competing reaction pathways for TFPA with nucleophiles.
Solutions & Mitigation Strategies
The key is to favor the kinetics of the desired reaction over the SNAr pathway.
| Strategy | Mechanism of Action | Recommended Conditions & Remarks |
| Lower Reaction Temperature | SNAr often has a higher activation energy than carbonyl addition. Lowering the temperature disproportionately slows the side reaction. | Run reactions at 0 °C, -20 °C, or even -78 °C. Monitor reaction progress carefully as the desired reaction will also be slower. |
| Use Less Nucleophilic/Hindered Bases | If a base is required, strong, non-nucleophilic bases (e.g., LDA, KHMDS) are less likely to act as competing nucleophiles for SNAr. | Use of bases like potassium tert-butoxide is common, but at low temperatures to mitigate its nucleophilicity. |
| Control Stoichiometry | Use of excess nucleophile can drive the SNAr side reaction. | Use 1.0-1.1 equivalents of the nucleophile. Consider slow, dropwise addition of the nucleophile to the ketone solution to keep its instantaneous concentration low. |
| Choice of Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr. Less polar solvents may favor the desired reaction. | Consider switching from DMF to solvents like THF, diethyl ether, or toluene. The choice is highly substrate-dependent. |
Problem 2: My base-catalyzed reaction results in a thick, intractable sludge or a complex mixture of high-molecular-weight species.
Symptoms: You are attempting a base-catalyzed reaction involving the α-methyl protons (e.g., an aldol or Claisen-Schmidt condensation), but instead of the desired product, you form a polymer-like material or an unresolvable mixture of products.
Probable Cause: Uncontrolled Self-Condensation
The protons on the methyl group of TFPA are acidic due to the inductive effect of the carbonyl group and the highly electronegative tetrafluorophenyl ring. In the presence of a base, TFPA readily forms an enolate.[5] This enolate is a potent nucleophile that can attack the electrophilic carbonyl carbon of another TFPA molecule. The resulting aldol addition product can then dehydrate to form an α,β-unsaturated ketone.[6][7] This process can repeat, leading to oligomers and polymers, resulting in the observed sludge.
dot
Caption: The self-condensation pathway of TFPA under basic conditions.
Solutions & Mitigation Strategies
To control this side reaction, you must prevent the TFPA enolate from reacting with another molecule of TFPA.
-
Inverse Addition at Low Temperature: For generating the enolate, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous solvent like THF at -78 °C. Add the TFPA solution dropwise to the LDA solution (inverse addition). This ensures that the generated enolate is in an environment with a large excess of base and minimal unreacted ketone, preventing self-condensation. The enolate can then be quenched with the desired electrophile.
-
Use a Non-Enolizable Partner for Crossed-Aldol Reactions: If your goal is a Claisen-Schmidt condensation, choose a carbonyl partner that cannot form an enolate (e.g., benzaldehyde, pivalaldehyde). Add the base slowly to a mixture of TFPA and a slight excess of the non-enolizable aldehyde. This ensures that the TFPA enolate, once formed, preferentially reacts with the more abundant electrophilic partner.[8]
Protocol: Controlled Claisen-Schmidt Condensation with a Non-Enolizable Aldehyde
This protocol describes a general procedure to minimize self-condensation.
Materials:
-
This compound (TFPA) (1.0 eq)
-
Non-enolizable aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Ethanol (Solvent)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve TFPA (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (approx. 0.2 M concentration relative to TFPA).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Separately, prepare a solution of KOH (1.2 eq) in a minimal amount of water or ethanol.
-
Add the basic solution dropwise to the cooled aldehyde/ketone mixture over 15-20 minutes. Maintaining a low temperature is critical.[7]
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by pouring the mixture into cold water.
-
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: What makes the aromatic ring of this compound so reactive towards nucleophiles?
A: The high reactivity is due to a powerful combination of electronic effects. The four fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect).[1] This pulls electron density out of the aromatic ring, making the ring carbons highly electrophilic (electron-poor). The acetyl group also contributes a deactivating effect through both induction and resonance (-M effect). These groups work together to stabilize the negatively charged Meisenheimer complex that forms when a nucleophile attacks the ring, which is the key intermediate in the SNAr mechanism.[2] This stabilization lowers the overall energy barrier for the substitution reaction, making it a favorable pathway.
Q2: In an SNAr reaction, which fluorine atom is most likely to be substituted?
A: The position of substitution is dictated by the ability of the activating group (the acetyl group) to stabilize the negative charge in the Meisenheimer intermediate. The acetyl group provides the most effective resonance stabilization when the nucleophile attacks at the ortho (C2) or para (C4) positions relative to it. In the case of this compound, the fluorine at the C4 position is para to the acetyl group. Attack at this position allows the negative charge to be delocalized directly onto the oxygen atom of the carbonyl group, which is a very stable resonance form. Therefore, the fluorine at the C4 position is the most labile and most likely to be substituted first. The fluorine at C2 (ortho) would be the next most likely site for substitution.
Q3: Can the acetyl group be cleaved off under certain conditions?
A: Yes, cleavage of the acetyl group is a possible side reaction under harsh conditions. This can occur via two main pathways:
-
Haloform-type Reaction: In the presence of a strong base and a halogen source, the α-methyl protons can be repeatedly halogenated, followed by nucleophilic acyl substitution by hydroxide to cleave the C-C bond, yielding a tetrafluorobenzoate salt and a haloform (e.g., bromoform, chloroform).
-
Deacetylation: Under strongly basic (e.g., concentrated NaOH at high temperatures) or strongly acidic conditions, the acetyl group can be hydrolyzed, leading to the formation of 1,2,3,4-tetrafluorobenzene. This is generally a less common side reaction under typical synthetic conditions but should be considered if forcing conditions are used.
Q4: What are the recommended storage and handling conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is often in a refrigerator.[9] It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[10] Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn during handling.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. magritek.com [magritek.com]
- 9. This compound | 66286-21-3 [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Welcome to the technical support guide for 1-(2,3,4,5-tetrafluorophenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and optimized protocols for handling this versatile fluorinated building block.
The highly electron-deficient nature of the tetrafluorophenyl ring, activated by the acetyl group, makes this ketone an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] However, controlling selectivity and achieving high yields requires a nuanced understanding of the reaction parameters. This guide consolidates field-proven advice and foundational principles to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Mechanistic Insights
This section addresses fundamental questions regarding the reactivity and behavior of this compound.
Q1: What makes the aromatic ring of this ketone so susceptible to nucleophilic attack?
A: The reactivity is a result of two key electronic factors. First, fluorine is the most electronegative element, and the cumulative inductive effect of four fluorine atoms withdraws a significant amount of electron density from the aromatic ring, making it "electron-poor." Second, the acetyl group (-COCH₃) is a strong electron-withdrawing group through both induction and resonance. This group provides crucial stabilization to the negatively charged intermediate (or transition state) formed during the nucleophilic attack, particularly when the attack occurs at the position para to it (C4). This synergistic activation makes the ring highly susceptible to attack by nucleophiles, a classic feature of Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
Q2: Which of the four fluorine atoms is the most likely to be substituted?
A: The fluorine atom at the C4 position (para to the acetyl group) is the most likely to be displaced. The rationale lies in the stability of the reaction intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the oxygen atom of the acetyl group through resonance. This provides a significant degree of stabilization that is not possible for attacks at the C2, C3, or C5 positions. Therefore, reactions with most nucleophiles will exhibit high regioselectivity for the C4 position.
Q3: What is the accepted mechanism for SNAr reactions on this substrate? Is it a two-step process?
A: For decades, the SNAr mechanism was universally taught as a two-step addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex.[3] However, recent computational and kinetic isotope effect (KIE) studies have provided compelling evidence that many prototypical SNAr reactions, previously assumed to be stepwise, are in fact concerted processes.[3][4] This means the bond to the nucleophile forms concurrently with the breaking of the carbon-fluorine bond, proceeding through a single transition state rather than a stable intermediate. For practical purposes in the lab, while the mechanistic model may be evolving, the factors influencing reactivity (choice of nucleophile, solvent, leaving group) remain the same.
Section 2: Practical Guide to Reaction Optimization
This section provides actionable advice and a general protocol for performing SNAr reactions.
Key Parameter Optimization
| Parameter | Recommendation & Rationale |
| Nucleophile | Choice: Soft, polarizable nucleophiles (e.g., thiols, secondary amines) generally react faster than harder nucleophiles (e.g., alcohols, primary amines).[5] Rationale: The rate-determining step often involves the attack of the nucleophile. Stronger, more polarizable nucleophiles are more effective at attacking the electron-deficient ring. |
| Solvent | Choice: Polar aprotic solvents such as THF, DMF, DMSO, or sulfolane are highly recommended.[6][7] Rationale: These solvents are effective at solvating the cation of the base (if used) without strongly solvating the anionic nucleophile, thus preserving its reactivity. They also help to dissolve the reactants and stabilize the charged transition state. |
| Base | Choice: For nucleophiles requiring deprotonation (e.g., thiols, alcohols, some amines), a non-nucleophilic base is crucial. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or DIPEA. Rationale: The base's role is to generate the active nucleophile in situ without competing in the SNAr reaction itself. The choice of base can influence reaction rate and side product formation. |
| Temperature | Control: Reactions can often be run from room temperature to elevated temperatures (e.g., 80-160 °C).[7] Rationale: Temperature control is critical. Higher temperatures increase the reaction rate but can also lead to undesired side reactions, such as polysubstitution or decomposition. We recommend starting at a moderate temperature (e.g., 50-60 °C) and monitoring the reaction's progress by TLC or LC-MS before increasing the heat. |
| Catalyst | Consideration: For certain reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in heterogeneous mixtures (e.g., solid K₂CO₃ in THF).[7] Rationale: The catalyst helps shuttle the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, accelerating the rate. |
General Experimental Protocol: SNAr with a Thiol Nucleophile
This protocol provides a representative workflow for the substitution of the C4-fluorine with a generic thiol (R-SH).
-
Step 1: Reaction Setup
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable anhydrous polar aprotic solvent (e.g., THF or DMF) to dissolve the ketone.
-
Add the thiol nucleophile (R-SH, 1.1 eq).
-
Add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
-
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off any solid inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Pour the filtrate into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Step 4: Purification
-
The crude product can be purified using standard techniques. For many fluorinated compounds, flash column chromatography on silica gel is effective.[7]
-
Alternative methods include recrystallization or distillation under reduced pressure, depending on the physical properties of the product.
-
Visualizing the SNAr Workflow
Caption: General workflow for SNAr reactions.
Section 3: Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide addresses common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Nucleophile: Base may be too weak or wet. 2. Low Temperature: Reaction kinetics may be too slow. 3. Poor Solvent Choice: Reactants may not be fully dissolved. 4. Deactivated Substrate: Contaminants in starting material. | 1. Use a stronger, anhydrous base (e.g., Cs₂CO₃). Ensure all reagents and solvents are dry. 2. Incrementally increase the reaction temperature by 10-20 °C and monitor progress. 3. Switch to a more polar solvent like DMF or DMSO. 4. Check the purity of the starting ketone. |
| Incomplete Reaction | 1. Insufficient Reagent: Nucleophile or base may be the limiting reagent. 2. Short Reaction Time: The reaction has not reached completion. 3. Reversible Reaction: An equilibrium may have been reached. | 1. Increase the stoichiometry of the nucleophile and/or base to 1.2-2.0 equivalents. 2. Extend the reaction time, monitoring periodically. 3. If possible, remove a byproduct (e.g., water) to drive the reaction forward. |
| Multiple Products / Poor Selectivity | 1. Polysubstitution: The initial product is reacting further. 2. High Temperature: Side reactions are being thermally promoted. 3. Isomer Formation: Substitution at other positions (C2/C5) is occurring. | 1. Use a smaller excess of the nucleophile (e.g., 1.05 eq). Add the nucleophile slowly to the reaction mixture. 2. Reduce the reaction temperature. 3. This is less common but possible with very aggressive nucleophiles. Lowering the temperature can improve selectivity for the thermodynamically favored C4 product. |
| Difficulty in Purification | 1. Similar Polarity: Product and starting material have very close Rf values on TLC. 2. Streaking on Column: Highly polar or acidic/basic compounds. 3. Oily Product: Product fails to crystallize. | 1. Adjust the solvent system for column chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Consider specialized purification techniques like preparative HPLC.[8] 2. Add a small amount of TEA (for basic compounds) or acetic acid (for acidic compounds) to the chromatography eluent. 3. Attempt to form a solid derivative for easier handling, or purify via high-vacuum distillation if the product is thermally stable. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 8. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Acetophenones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated acetophenones. The unique electronic properties imparted by fluorine atoms can significantly influence the reactivity of the acetophenone scaffold, leading to both advantageous outcomes and unexpected challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the intricacies of these reactions, ensuring the success of your synthetic endeavors. Our approach is rooted in explaining the "why" behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the aromatic ring affect the reactivity of the acetophenone?
The position of the fluorine atom (ortho, meta, or para) profoundly impacts the electronic environment of the acetophenone molecule. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). Consequently, the carbonyl carbon of 2'-fluoroacetophenone is more electrophilic than that of 4'-fluoroacetophenone.[1][2]
Furthermore, the fluorine atom's ability to donate a lone pair of electrons into the aromatic system (a +M or resonance effect) is most influential when it is in the para position, opposing the inductive effect to some extent. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is largely governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.
Q2: What are the general solubility characteristics of fluorinated acetophenones?
Fluorinated acetophenones are generally soluble in a range of common organic solvents. The introduction of a fluorine atom can increase the lipophilicity of the molecule.[3] However, precise solubility can vary depending on the isomer and the solvent. Below is a table summarizing available solubility data. For novel solvent systems, it is always recommended to perform a solubility test.
| Compound | Solvent | Solubility |
| 2'-Fluoroacetophenone | Methanol | Soluble |
| Ethanol | Soluble | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble | |
| 4'-Fluoroacetophenone | Water | 2900 mg/L |
| Organic Solvents | Good solubility in alcohols, ketones, and ethers.[4] |
Q3: Are there any specific safety precautions I should take when working with fluorinated acetophenones?
Standard laboratory safety protocols should always be followed. Fluorinated acetophenones are combustible liquids and can cause skin and eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific isomer before use for detailed handling and disposal information.[5][7][8][9]
Troubleshooting Guide for Common Reactions
This section addresses specific issues you may encounter during common synthetic transformations involving fluorinated acetophenones.
Aldol Condensation
Issue: Low yield of the desired crossed-aldol product and formation of self-condensation byproducts.
Causality: The electron-withdrawing nature of the fluorine atom increases the acidity of the α-protons of the acetophenone, making it more prone to enolization and subsequent self-condensation.[1] This is particularly problematic when reacting with another enolizable carbonyl compound.
Troubleshooting Workflow:
Caption: Troubleshooting Aldol Condensation Reactions.
Detailed Recommendations:
-
Slow Addition: To minimize the concentration of the fluorinated acetophenone enolate at any given time, add it dropwise to a mixture of the aldehyde and the base. This favors the reaction with the more electrophilic aldehyde over self-condensation.[10]
-
Pre-formation of the Enolate: For reactions with two enolizable partners, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can be highly effective. This allows for the complete conversion of the fluorinated acetophenone to its lithium enolate before the introduction of the second carbonyl compound, thus preventing self-condensation.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of enolization and improve selectivity.
Grignard and Organolithium Reactions
Issue: Incomplete reaction or low yield of the desired tertiary alcohol.
Causality: While the carbonyl group of fluorinated acetophenones is generally reactive towards nucleophiles, incomplete reactions can occur due to several factors.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Grignard and Organolithium Reactions.
Detailed Recommendations:
-
Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously anhydrous.
-
Reagent Quality: Use freshly prepared Grignard reagents or recently titrated organolithium solutions. The quality of the magnesium turnings is also crucial for successful Grignard reagent formation.
-
Steric Hindrance: The presence of a fluorine atom in the ortho position can introduce steric hindrance, potentially slowing down the reaction.[1] In such cases, a longer reaction time or a slight increase in temperature may be necessary.
Reduction Reactions (e.g., with NaBH₄)
Issue: Incomplete reduction of the carbonyl group.
Causality: While sodium borohydride is a mild and effective reducing agent for many ketones, the electronic effects of the fluorine substituent can sometimes influence the reaction rate. In some cases, α-fluoro ketones have been observed to be slightly less reactive towards borohydride reduction than their α-chloro or α-bromo counterparts, potentially due to conformational effects.[11]
Troubleshooting Steps:
-
Check Reagent Activity: Ensure your sodium borohydride is fresh and has been stored properly to prevent deactivation by moisture.
-
Solvent Choice: The reduction is typically carried out in protic solvents like methanol or ethanol. Ensure the fluorinated acetophenone is fully dissolved.
-
Increase Reagent Equivalents: If the reaction is sluggish, a modest increase in the equivalents of NaBH₄ (e.g., from 1.1 to 1.5-2.0 equivalents) can drive the reaction to completion.
-
Temperature Adjustment: While these reductions are often performed at room temperature or 0 °C, gentle warming may be required for less reactive substrates. Monitor the reaction by TLC to avoid the formation of byproducts.
-
Consider a Stronger Reducing Agent: If incomplete conversion persists, a stronger reducing agent like lithium aluminum hydride (LAH) can be used. However, be mindful that LAH will also reduce other functional groups that are stable to NaBH₄.
Wittig Reaction
Issue: Low yield of the desired alkene, especially with stabilized ylides.
Causality: The electrophilicity of the carbonyl carbon in fluorinated acetophenones is enhanced by the electron-withdrawing fluorine atom, which is generally favorable for the Wittig reaction. However, stabilized ylides are less reactive than non-stabilized ylides and may require more forcing conditions to react with ketones.[12][13]
Troubleshooting Steps:
-
Ylide Generation: Ensure complete formation of the ylide by using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KHMDS) under strictly anhydrous and inert conditions.
-
Reaction Temperature: For reactions with stabilized ylides, heating the reaction mixture may be necessary to achieve a reasonable reaction rate.
-
Solvent Choice: Aprotic solvents such as THF, diethyl ether, or toluene are typically used. Ensure the phosphonium salt and the generated ylide are soluble in the chosen solvent.
-
Purity of Reactants: Impurities in the fluorinated acetophenone or the phosphonium salt can interfere with the reaction. Purify the starting materials if necessary.
-
Alternative Olefination Methods: If the Wittig reaction proves to be low-yielding, consider alternative methods such as the Horner-Wadsworth-Emmons reaction, which often offers higher yields and easier purification of the alkene product.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 4-Fluoroacetophenone
This protocol describes a general procedure for the synthesis of 4-fluoroacetophenone via the Friedel-Crafts acylation of fluorobenzene.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Fluorobenzene | 96.10 | 10.0 g | 0.104 | 1.0 |
| Acetyl Chloride | 78.50 | 8.9 g (8.1 mL) | 0.113 | 1.09 |
| Aluminum Chloride (anhydrous) | 133.34 | 15.3 g | 0.115 | 1.1 |
| Dichloromethane (anhydrous) | - | 100 mL | - | - |
| Hydrochloric Acid (conc.) | - | ~20 mL | - | - |
| Water | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (15.3 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of fluorobenzene (10.0 g) and acetyl chloride (8.9 g) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (~20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-fluoroacetophenone.
Troubleshooting Friedel-Crafts Acylation:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as aluminum chloride is highly moisture-sensitive.
-
Formation of Isomers: While the para-isomer is the major product, some ortho-isomer may be formed. Purification by fractional distillation or chromatography may be necessary to isolate the desired isomer.[10]
-
Deactivation: Fluorobenzene is less reactive than benzene in Friedel-Crafts reactions due to the electron-withdrawing nature of fluorine. Ensure sufficient catalyst and reaction time are used.[14][15]
Purification and Characterization
Challenge: Difficulty in separating the product from starting materials or byproducts, especially in cases of incomplete reactions.
Strategies:
-
Column Chromatography: Silica gel chromatography is a versatile technique for purifying fluorinated compounds. The polarity of the eluent can be adjusted to achieve optimal separation.[10][16]
-
Distillation: For liquid products with sufficiently different boiling points from impurities, fractional distillation under reduced pressure is an effective purification method.[10]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Workup Procedures: For reactions containing organometallic reagents or metal catalysts, specific aqueous washes (e.g., saturated ammonium chloride for Grignard reactions, or specific chelating agents) can help remove inorganic impurities.
Characterization using ¹⁹F NMR:
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds and monitoring reaction progress.[5][8][17] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. For reaction monitoring, the disappearance of the fluorine signal of the starting material and the appearance of a new signal corresponding to the product can be used to determine the extent of the reaction.[17][18]
References
- 1. spectrabase.com [spectrabase.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 15. chemistryjournals.net [chemistryjournals.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Managing Exothermic Reactions with 1-(2,3,4,5-tetrafluorophenyl)ethanone
Welcome to the technical support center for handling reactions involving 1-(2,3,4,5-tetrafluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated ketone. The inherent reactivity of the acetyl group, combined with the electron-withdrawing nature of the tetrafluorophenyl ring, makes this compound a valuable synthetic intermediate. However, these same electronic properties can lead to highly exothermic reactions that require careful management to ensure safety and reproducibility, especially during scale-up.
This document provides practical, in-depth answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to design, execute, and scale your experiments safely and effectively.
Section 1: Foundational Knowledge - Understanding the Risks
This section addresses the fundamental questions regarding the potential hazards associated with this compound and the critical parameters you must assess before beginning your work.
Q1: Why should I be particularly concerned about exothermic reactions with this compound?
A: Your concern is well-founded and stems from the compound's specific chemical structure. There are two primary reasons for heightened caution:
-
Reactive Carbonyl Group: The ketone functional group is inherently susceptible to nucleophilic attack. Reactions with strong nucleophiles such as Grignard reagents, organolithiums, or potent reducing agents (e.g., lithium aluminum hydride) are often rapid and highly exothermic.
-
Electronic Activation by the Fluorinated Ring: The four fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect is relayed to the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles than a non-fluorinated analogue. This increased reactivity can translate to a faster reaction rate and a greater rate of heat generation.
A failure to manage this heat can lead to a dangerous situation known as a thermal runaway . This occurs when the heat produced by the reaction exceeds the heat removed by the cooling system.[1] The surplus heat increases the reaction temperature, which further accelerates the reaction rate, creating a positive feedback loop that can result in a violent release of energy, pressure build-up, and potential vessel failure.[2][3]
Q2: What key thermal parameters must I determine before scaling up a reaction?
A: Before any scale-up, a thorough risk assessment is critical.[2] For exothermic reactions, this involves quantifying the potential thermal hazard. Reaction calorimetry is the primary tool for gathering this data.[4][5] The following parameters are essential to understand.
| Parameter | Significance | How It's Used | Measurement Technique |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed during the reaction.[6] | Determines the total heat load the cooling system must handle over the course of the reaction. A large negative value indicates a highly exothermic process. | Reaction Calorimetry (RC) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if the reaction proceeds to completion with zero heat loss to the surroundings (i.e., total cooling failure).[4][6] | This is a "worst-case scenario" calculation. If the final temperature exceeds the boiling point of the solvent or a known decomposition temperature, the process is likely unsafe to scale without redesign.[4] | Calculated from the Heat of Reaction, reaction mass, and specific heat capacity.[6] |
| Heat Generation Rate (qr) | The rate at which the reaction produces heat (Power, in Watts or J/s). | This value must always be lower than the heat removal capacity of the reactor. It is directly influenced by reagent addition rate and temperature.[6] | Measured directly by Reaction Calorimetry (RC). |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach in the event of a cooling failure, considering the remaining unreacted material.[6] | Crucial for ensuring that a process deviation doesn't initiate a secondary, more hazardous decomposition reaction.[6] | Determined through reaction calorimetry studies under various deviation scenarios. |
Section 2: Proactive Control and Emergency Response
Proper experimental design is the first line of defense against thermal hazards. This section details how to structure your experiment for safety and what immediate actions to take if you lose control.
Q3: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps?
A: A rapid, unplanned temperature increase is a critical emergency. You must act decisively to prevent a runaway.[7] Follow this emergency response protocol immediately:
-
Stop Reagent Addition: Immediately cease the feed of any limiting reagent.[7] This is the fastest way to stop generating more heat.
-
Enhance Cooling: Ensure your cooling bath has maximum contact with the flask and sufficient capacity. Add more ice, switch to a colder bath (e.g., ice/salt or dry ice/acetone), or lower the setpoint on your cryostat.[7]
-
Increase Stirring: If safe to do so, increase the stirring rate. This improves heat transfer to the cooling surface and breaks up potential local hot spots.[7]
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to execute an emergency quench by adding a pre-selected, appropriate quenching agent to terminate the reaction. (See Q7 for details).
Q4: How can I design my experiment to prevent a runaway reaction from the start?
A: A robust experimental design is built on controlling the reaction rate. The most effective method for managing highly exothermic reactions is to use a semi-batch process , where one reagent is added portion-wise or dropwise over time.[8] This ensures that the instantaneous concentration of the limiting reagent is low, keeping the heat generation rate manageable.[1]
General Protocol for a Controlled Exothermic Reaction
This protocol outlines a setup for a generic nucleophilic addition to this compound.
1. Equipment Setup:
- Select a round-bottom flask that is at least twice the total reaction volume to accommodate stirring and potential foaming.[2]
- Use an overhead stirrer for reactions over 250 mL to ensure efficient mixing, which is superior to a magnetic stir bar for viscous mixtures or larger volumes.[4]
- Insert a temperature probe (thermocouple) that measures the internal reaction temperature, not the bath temperature.
- Equip the flask with an addition funnel for the controlled delivery of the limiting reagent.
- Set up an appropriate cooling bath (e.g., ice/water) with sufficient capacity to absorb the entire reaction exotherm.
2. Reagent Preparation:
- Dissolve the this compound in an appropriate solvent in the reaction flask.
- Charge the addition funnel with the second reagent (e.g., Grignard reagent), also dissolved in a suitable solvent. Never add the ketone to the nucleophile, as this creates a temporary excess of the highly reactive species.
3. Controlled Addition:
- Cool the reaction flask to the target starting temperature (e.g., 0 °C).
- Begin adding the reagent from the addition funnel dropwise.
- Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., ±2 °C).[9]
- If the temperature rises above the set limit, stop the addition until the cooling system brings it back down.[7]
4. Completion and Quenching:
- After the addition is complete, continue to stir the reaction at the controlled temperature for a specified time to ensure it has gone to completion.
- Carefully quench the reaction as described in your pre-planned procedure (see Q7). Never leave a potentially hazardous reaction unattended.[10]
Section 3: Troubleshooting and Scale-Up
Even with careful planning, unexpected issues can arise. This section provides guidance on common problems and the critical considerations for scaling your reaction.
Q5: My reaction isn't starting, but I expect it to be exothermic. I'm worried about an induction period followed by a runaway. What should I do?
A: This is a hazardous situation caused by reactant accumulation .[6] If the reaction fails to initiate, the reactive material you add builds up in the flask. When the reaction finally starts, it does so with a large concentration of reactants, leading to an uncontrollable release of energy.
Troubleshooting Steps:
-
Stop Addition Immediately: Do not add more reagent hoping to "push" the reaction.
-
Verify Reagents & Conditions:
-
Purity: Are your reagents and solvents anhydrous? Water can inhibit many organometallic reactions.[7]
-
Catalyst: If using a catalyst, is it active?
-
Temperature: Is the reaction temperature too low? Some reactions require a small amount of activation energy to begin.
-
-
Controlled Initiation: If you suspect the temperature is too low, you can attempt a very cautious initiation. Gently warm a small spot on the flask with a heat gun while vigorously stirring and monitoring the internal thermometer.[7] Be prepared for a sudden temperature increase and have enhanced cooling ready.
-
Scale Down: If the issue persists, it is safest to scale down the reaction and troubleshoot the initiation conditions on a smaller, safer scale before re-attempting the larger batch.[2]
Q6: I'm scaling up my reaction from 1g to 20g. What are the most critical changes I need to make to my protocol?
A: Scaling up a reaction is not a linear process and introduces significant safety challenges.[2] The most critical issue is the change in the surface-area-to-volume ratio .[11]
-
Heat Generation is proportional to the reaction volume (mass), which increases by the cube of the reactor's radius (r³).
-
Heat Removal is proportional to the available surface area, which only increases by the square of the radius (r²).
This means your ability to cool the reaction becomes progressively less efficient as you scale up.[11][12] Never scale a reaction by more than three times the previous run without a full reassessment.[2]
Scale-Up Safety Checklist:
-
[ ] Re-assess Thermal Hazards: A 20x scale-up requires a new risk assessment. Consider performing reaction calorimetry if you haven't already.[2]
-
[ ] Verify Cooling Capacity: Is your cooling bath or jacketed reactor appropriately sized for the new, larger heat load?[4]
-
[ ] Enhance Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure the larger volume remains homogeneous and to prevent hotspots.[4]
-
[ ] Extend Addition Time: The rate of addition per unit volume must be decreased. Your dropwise addition will take significantly longer. Allot extra time for the entire experiment.[2]
-
[ ] Widen Safety Margins: Operate at a lower temperature than you did on the small scale to provide a larger buffer against thermal excursions.
-
[ ] Practice Manipulations: Use the larger glassware with a non-hazardous solvent like water first to get a feel for the weight and handling.[2]
Section 4: Emergency Quenching Protocol
Quenching is the process of deactivating any unreacted, energetic materials at the end of a reaction or in an emergency.[13][14]
Q7: What is a suitable quenching agent and how should I perform an emergency quench safely?
A: A suitable quenching agent rapidly neutralizes the reactive species in an irreversible manner. The choice depends on the reactant. For highly reactive organometallics or metal hydrides, a sequential quenching strategy using progressively more reactive protic sources is the safest method.[15][16] Adding water directly to a large amount of a highly reactive reagent can be explosive.[16][17]
Protocol: Emergency Quenching of a Reaction Mixture
This protocol assumes the deactivation of a strong nucleophile/base (e.g., Grignard, organolithium).
1. Pre-Quench Cooling:
- Ensure the reaction flask is in a large, efficient cooling bath (e.g., dry ice/acetone). Cool the mixture as much as possible before adding any quenching agent. Quenching is often exothermic itself.[14]
2. Sequential Reagent Addition:
- Step A (Weakest Quench): Slowly and dropwise, add a less reactive alcohol like isopropanol .[15] Monitor the temperature and gas evolution. Continue adding until the initial vigorous reaction subsides.
- Step B (Stronger Quench): Once the exotherm from isopropanol has ceased, switch to a more reactive alcohol like methanol .[15] Again, add slowly and control the temperature.
- Step C (Final Quench): After the reaction with methanol is complete, you can now slowly add water to ensure all reactive materials are fully neutralized.[15][16]
3. Post-Quench Handling:
- Allow the mixture to stir for an extended period (e.g., 1-2 hours) to ensure the quench is complete before proceeding with the workup.[16]
- Never seal a vessel during quenching, as significant gas (e.g., hydrogen from hydrides, alkanes from organometallics) can evolve.[16]
Section 5: Compound Safety Data
| Property | Information | Reference |
| IUPAC Name | This compound | [18] |
| CAS Number | 66286-21-3 | [18][19] |
| Molecular Weight | 192.11 g/mol | [18] |
| Physical Form | Colorless to slightly pale yellow liquid | [18] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [18] |
| Signal Word | Warning | [18] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [18] |
| Precautionary Statement | P261: Avoid breathing vapours/mist/gas. | [18] |
| Storage | Store in a refrigerator. | [18] |
| Required PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (inspect before use), lab coat. Work in a well-ventilated chemical fume hood.[10][20] |
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. amarequip.com [amarequip.com]
- 5. Calorimetry | University of Tübingen [uni-tuebingen.de]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. cedrec.com [cedrec.com]
- 9. labproinc.com [labproinc.com]
- 10. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 11. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 12. fauske.com [fauske.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. epfl.ch [epfl.ch]
- 16. sarponggroup.com [sarponggroup.com]
- 17. rroij.com [rroij.com]
- 18. This compound | 66286-21-3 [sigmaaldrich.com]
- 19. manchesterorganics.com [manchesterorganics.com]
- 20. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 1-(2,3,4,5-tetrafluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The highly fluorinated phenyl ring, activated by the acetyl group, imparts unique reactivity to this molecule, making the choice of solvent a critical parameter that dictates reaction outcomes, rates, and yields. This document provides in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles governing the reactivity of this compound in various solvent systems.
Q1: Why is solvent selection so critical for reactions involving this compound?
A: The choice of solvent is paramount because it directly influences the rate and mechanism of the dominant reaction pathway for this substrate: Nucleophilic Aromatic Substitution (SNAr). The tetrafluorophenyl ring is exceptionally electron-poor, making it highly susceptible to attack by nucleophiles. Solvents mediate this process in several ways:
-
Solvation of the Nucleophile: Protic solvents (like ethanol or water) can form strong hydrogen bonds with anionic or amine nucleophiles, creating a solvent "cage" that reduces their reactivity and slows the reaction.[1] In contrast, polar aprotic solvents (like DMSO, DMF, or acetonitrile) solvate the accompanying cation, leaving the nucleophile "naked" and highly reactive.[1]
-
Stabilization of Intermediates: The SNAr reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents can stabilize this charged species, lowering the activation energy and accelerating the reaction.
-
Influence on Mechanism: The solvent can affect whether the reaction proceeds via a classical two-step mechanism or a concerted pathway.[2] The ability of the solvent to stabilize the transition state and assist in the departure of the fluoride leaving group is a determining factor.[3]
Q2: What are the primary reaction types influenced by the solvent for this compound?
A: While the ketone moiety can undergo reactions like enolate formation, the most significant and solvent-sensitive transformations involve the tetrafluorophenyl ring.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction. The electron-withdrawing nature of the four fluorine atoms and the acetyl group strongly activates the ring for substitution, typically at the C4 position (para to the acetyl group). The choice of solvent can change the reaction rate by several orders of magnitude.
-
Reactions of the Carbonyl Group: The acidity of the α-protons on the methyl group can be exploited for enolate formation. The choice of solvent and base is critical here. Aprotic solvents are necessary to prevent protonation of the generated enolate. Reactions such as aldol condensations or α-halogenations are governed by these conditions.[4]
Q3: How do polar aprotic vs. polar protic solvents generally affect SNAr reaction rates with this substrate?
A: There is a dramatic difference.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, acetonitrile): These solvents significantly accelerate SNAr reactions. They possess high dielectric constants to dissolve ionic species but lack acidic protons. Consequently, they effectively solvate cations but poorly solvate anions (the nucleophile). This leaves the nucleophile highly reactive, leading to large rate increases.[1]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents tend to slow down SNAr reactions. Their acidic protons form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the energy required for it to attack the aromatic ring.
-
Nonpolar Solvents (e.g., toluene, hexane): Reactions are often very slow or do not proceed at all in nonpolar solvents due to the poor solubility of the nucleophilic salts and the inability of the solvent to stabilize the charged Meisenheimer intermediate.
Q4: What is a Meisenheimer complex, and how does the solvent influence its stability in reactions with this compound?
A: A Meisenheimer complex is a discrete, negatively charged intermediate formed in the two-step SNAr mechanism. It results from the nucleophile adding to the aromatic ring, temporarily breaking its aromaticity. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing fluorine atoms and the acetyl group.
The solvent's role in stabilizing this complex is crucial:
-
Polar solvents are essential for stabilizing this high-energy, charged intermediate. The more effectively a solvent can delocalize the negative charge, the lower the activation energy for its formation will be.
-
Hydrogen-bond donating (HBD) solvents can play a dual role. While they may deactivate the incoming nucleophile, they can be very effective at stabilizing the departing fluoride ion, thus facilitating the second step of the reaction (loss of the leaving group).[3] The balance between these effects determines the overall rate-limiting step.
Section 2: Troubleshooting Guide
This section provides practical solutions to specific issues that may arise during your experiments.
Issue 1: Nucleophilic Aromatic Substitution (SNAr) is slow or fails to proceed.
-
Possible Cause 1: Incorrect Solvent Choice. You are using a protic solvent (e.g., ethanol) or a nonpolar solvent (e.g., toluene).
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent first choices for maximizing reactivity. Acetonitrile is another good option with a lower boiling point, which can simplify workup.
-
-
Possible Cause 2: Wet Solvent. Trace amounts of water can protonate and deactivate the nucleophile, especially if it is strongly basic.
-
Solution: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves. For highly sensitive reactions, consider distillation from an appropriate drying agent.
-
-
Possible Cause 3: Poor Nucleophile Solubility. The salt of your nucleophile (e.g., sodium azide, potassium carbonate) may not be fully dissolved.
-
Solution: In addition to using a polar aprotic solvent, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to increase the solubility and reactivity of the nucleophilic salt.[5]
-
Issue 2: Formation of unexpected side products.
-
Possible Cause 1: Solvent Reactivity. Some solvents can compete as nucleophiles. For example, using an alcohol solvent at high temperatures with a strong base could lead to the formation of an ether byproduct.
-
Solution: Choose an inert solvent. Ensure the solvent is not susceptible to deprotonation or nucleophilic attack under your reaction conditions.
-
-
Possible Cause 2: Reaction with the Acetyl Group. If using a strong base, you may be promoting self-condensation (aldol) reactions via enolate formation.
-
Solution: Use a non-nucleophilic base or a weaker base if its only role is to mop up acid. Carefully control the temperature; enolate formation is often more favorable at lower temperatures, while SNAr may require heating.
-
-
Possible Cause 3: Multiple Substitutions. The initial SNAr product may still be activated enough for a second substitution, especially under forcing conditions.
-
Solution: Use a stoichiometric amount of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
Issue 3: Inconsistent reaction rates or yields between batches.
-
Possible Cause: Variable Solvent Quality. The most common cause of inconsistency is the water content of the solvent, which can vary significantly between bottles or after a bottle has been opened multiple times.
-
Solution: Implement a strict solvent management protocol. Use a fresh bottle of anhydrous solvent or a freshly distilled solvent for each new set of experiments. Consider quantifying the water content using Karl Fischer titration for highly sensitive processes.
-
Section 3: Key Experimental Protocols & Data
Protocol 3.1: Kinetic Analysis of SNAr Reaction with Piperidine
This protocol provides a framework for comparing the effect of different solvents on the reaction rate. The reaction progress is monitored by following the disappearance of the starting material or the appearance of the product using HPLC or GC.
-
Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M) and an internal standard (e.g., dodecane) in the solvent to be tested (e.g., DMSO, Acetonitrile, Ethanol).
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in the same solvent.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed reactor or a flask in a thermostated oil bath set to 50 °C), add the ketone/internal standard solution.
-
Allow the solution to equilibrate to the target temperature for 15-20 minutes.
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the piperidine stock solution via syringe. The final concentration should be in large excess (e.g., 10 equivalents) to ensure pseudo-first-order kinetics.
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a dilute acidic solution (e.g., 0.1 M HCl in methanol) to neutralize the piperidine.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 10, 20, 40, 60 minutes).
-
-
Analysis:
-
Analyze each quenched sample by HPLC or GC to determine the ratio of the starting material to the internal standard.
-
Plot ln([Ketone]t/[Ketone]₀) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
-
Comparison:
-
Repeat the experiment under identical conditions for each solvent you wish to compare.
-
Data Table 3.2: Expected Qualitative Effects of Solvents on SNAr Reactivity
This table summarizes the general trends expected for a typical SNAr reaction with this compound.
| Solvent | Solvent Type | Dielectric Constant (ε) | Hydrogen Bond Donor (HBD) Ability | Expected Relative Rate |
| Hexane | Nonpolar | 1.9 | No | Very Slow (< 1) |
| Toluene | Nonpolar | 2.4 | No | Very Slow (< 1) |
| Ethanol | Polar Protic | 25 | Yes | Slow (~1-10) |
| Methanol | Polar Protic | 33 | Yes | Slow (~5-20) |
| Acetonitrile | Polar Aprotic | 38 | No | Fast (~100-500) |
| DMF | Polar Aprotic | 37 | No | Very Fast (~1000-5000) |
| DMSO | Polar Aprotic | 47 | No | Extremely Fast (>5000) |
Note: Relative rates are illustrative estimates and can vary significantly based on the specific nucleophile and reaction temperature.
Section 4: Visualizing Mechanisms and Workflows
Diagram 4.1: General SNAr Mechanism & Solvent Influence
Caption: The SNAr mechanism and key points of solvent interaction.
Diagram 4.2: Troubleshooting Workflow for a Slow SNAr Reaction
Caption: A step-by-step workflow for troubleshooting slow SNAr reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in Reactions of 1-(2,3,4,5-tetrafluorophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(2,3,4,5-tetrafluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile ketone in their synthetic workflows. Given its unique electronic properties, reactions involving this compound can sometimes lead to unexpected byproducts. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, helping you optimize reaction outcomes and streamline your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity of this compound.
Q1: What are the primary reactive sites of this compound?
A1: The molecule possesses two primary sites of reactivity governed by its electronic structure:
-
The Aromatic Ring: The tetrafluorinated phenyl ring is highly electron-deficient due to the strong inductive effect of the four fluorine atoms and the electron-withdrawing acetyl group. This makes the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces one of the fluorine atoms.[1][2][3]
-
The Carbonyl Group and Alpha-Protons: The ketone functionality allows for a wide range of reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The adjacent methyl protons (α-protons) are acidic and can be deprotonated by a base to form an enolate, which is a potent nucleophile itself.[4]
Q2: Which reaction conditions favor Nucleophilic Aromatic Substitution (SNAr) versus reactions at the carbonyl group?
A2: The reaction pathway is dictated by your choice of reagents and conditions.
-
SNAr is favored when using non-basic or mildly basic nucleophiles (e.g., amines, thiols, alkoxides) in polar aprotic solvents like DMF, DMSO, or acetonitrile. The primary role of the reagent is to act as a nucleophile attacking the aromatic ring.
-
Carbonyl/Enolate chemistry is favored under strongly basic conditions where the primary role of the reagent is to deprotonate the α-carbon. Reagents like lithium diisopropylamide (LDA), sodium hydride (NaH), or concentrated sodium hydroxide will preferentially generate the enolate, leading to reactions like aldol condensations.[4] Using organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., NaBH₄) will favor direct attack at the carbonyl carbon.
Q3: What are the most common classes of byproducts I should anticipate?
A3: The most common byproducts stem from the dual reactivity of the molecule:
-
From SNAr: Regioisomers (substitution at different positions on the ring), and di- or poly-substituted products where more than one fluorine atom is displaced.[1]
-
From Carbonyl/Enolate Chemistry: Self-condensation products (aldol adducts), which may subsequently dehydrate.[4]
-
From Starting Material: Impurities from the synthesis of this compound, which is often prepared via Friedel-Crafts acylation, could include regioisomers or residual starting materials.[5]
Section 2: Troubleshooting Guide: Symptom-Based Problem Solving
This section is designed to help you diagnose and resolve specific experimental issues based on your observations.
Problem 1: My SNAr reaction yields a mixture of isomers or unidentified new aromatic species.
This is the most common issue encountered. The high electrophilicity of the ring can lead to a lack of selectivity or over-reaction.
-
Possible Cause A: Lack of Regioselectivity
Why it happens: The acetyl group strongly activates the para (C4) and ortho (C2) positions for nucleophilic attack through resonance stabilization of the negatively charged Meisenheimer intermediate.[3][6] While the C4 position is generally favored electronically and sterically, strong or small nucleophiles under harsh conditions (e.g., high temperature) can also attack the C2 position, leading to a mixture of regioisomers.
How to Troubleshoot:
-
Confirm the Isomers: The most powerful tool is ¹⁹F NMR . Substitution at C4 will result in a simplified spectrum with two remaining fluorine environments, while C2 substitution will yield three distinct fluorine signals with different coupling patterns.
-
Optimize for Selectivity: To favor C4 substitution, use milder reaction conditions. Decrease the reaction temperature, use a less polar solvent if possible, and ensure slow addition of the nucleophile.
-
-
Possible Cause B: Di-substitution
Why it happens: After the first substitution, the ring is still electron-deficient and can undergo a second SNAr reaction, especially if the nucleophile is potent and used in excess. This leads to byproducts with two fluorine atoms replaced.
How to Troubleshoot:
-
Identify the Byproduct: Use LC-MS to find peaks corresponding to the addition of two nucleophile units and the loss of two fluorine atoms.
-
Control Stoichiometry: The most effective solution is to use a stoichiometric equivalent or a slight deficit (e.g., 0.95 eq) of the nucleophile relative to the tetrafluorophenyl ethanone.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
| Byproduct Type | Expected Mass Change (vs. Mono-substituted) | Expected ¹⁹F NMR Signature |
| C2-substituted Isomer | Same as C4-isomer | 3 distinct fluorine signals |
| Di-substituted Product | + Mass of Nucleophile - 19 (Fluorine) | 2 remaining fluorine signals (often simplified) |
Problem 2: I observe high molecular weight byproducts, especially under basic conditions.
-
Possible Cause: Aldol Self-Condensation
Why it happens: The use of a strong base (e.g., NaOH, LDA, or even basic amines at high temperatures) can deprotonate the methyl group adjacent to the carbonyl. The resulting enolate is a strong nucleophile that can attack the carbonyl carbon of another molecule of the starting material. This forms a β-hydroxy ketone (aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone.[4]
How to Troubleshoot:
-
Identify the Byproduct: Look for masses in your MS data corresponding to (2 * Starting Material Mass) or (2 * Starting Material Mass - 18) for the dehydrated product. ¹H NMR will show more complex aliphatic signals and potentially vinylic protons if dehydration has occurred.
-
Modify Reaction Conditions: If the base is intended to be a nucleophile in an SNAr reaction, switch to a non-basic nucleophilic system or use a weaker, non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) in conjunction with your nucleophile. Running the reaction at a lower temperature can also significantly reduce the rate of enolate formation.
-
Problem 3: My reaction is sluggish, incomplete, or gives unexpected products unrelated to the main pathway.
-
Possible Cause A: Impure Starting Material
Why it happens: Commercially available reagents can contain impurities.[7] Impurities from the synthesis of this compound (e.g., regioisomers from a Friedel-Crafts reaction) can lead to a parallel reaction pathway, generating unexpected side products.[5]
How to Troubleshoot:
-
Verify Purity: Always check the purity of your starting material by GC-MS or NMR before starting a reaction.
-
Purify if Necessary: If significant impurities are detected, purify the starting material by column chromatography or distillation.
-
-
Possible Cause B: Reagent Decomposition or Incompatibility
Why it happens: Some nucleophiles or bases may be unstable under the reaction conditions or may react with the solvent. For example, using a strong base in a protic solvent can lead to unwanted side reactions. Similarly, some reagents are sensitive to air or moisture.[8]
How to Troubleshoot:
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are moisture-sensitive.
-
Check Reagent Compatibility: Review the stability of your reagents under the planned reaction pH and temperature. For instance, some complex nucleophiles may degrade under strongly acidic or basic conditions.[9]
-
Section 3: Key Experimental & Analytical Protocols
Protocol 1: General Procedure for Monitoring SNAr Reactions via TLC and LC-MS
This protocol ensures you can track your reaction's progress and identify the formation of byproducts in real-time.
-
Baseline (T=0): Before adding your nucleophile, take a small aliquot of the reaction mixture containing only this compound and solvent. Spot this on a TLC plate and inject it into the LC-MS. This is your reference.
-
TLC Monitoring: Every 15-30 minutes, take another small aliquot. Spot it on the same TLC plate. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting material. Multiple new spots indicate byproduct formation.
-
LC-MS Analysis: Dilute the aliquots appropriately and inject them into the LC-MS. Compare the chromatograms over time. Look for the disappearance of the starting material peak and the appearance of the desired product mass. Note any other new masses that appear, as these are potential byproducts.
-
Reaction Quench: Once the starting material is consumed (or when the ratio of product to byproduct is optimal), quench the reaction to prevent further side reactions.
Protocol 2: Step-by-Step Workflow for Byproduct Structure Elucidation using NMR
If you have isolated an unknown byproduct, this workflow can help determine its structure.
-
Acquire High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to obtain a molecular formula.
-
Acquire ¹H NMR: This will confirm changes to the acetyl group and show any new protons introduced by the nucleophile.
-
Acquire ¹⁹F NMR: This is the most critical step.
-
Number of Signals: Tells you the number of unique fluorine environments.
-
Chemical Shift: Indicates the electronic environment of each fluorine.
-
Coupling Constants (J-values): Large J-values are typically observed for ortho and meta F-F coupling, which helps in assigning positions.
-
-
Acquire ¹³C NMR (and DEPT): Confirms the number of carbons and shows the chemical shift of the carbon atom where substitution occurred (the C-F signal will be replaced by a C-Nucleophile signal).
-
Acquire 2D NMR (COSY, HMBC, HSQC): If the structure is still ambiguous, these experiments will reveal connectivity between protons (COSY) and between protons and carbons (HMBC/HSQC), allowing you to piece the structure together.
Protocol 3: Method for Preventing Aldol Condensation Byproducts
This protocol is designed for SNAr reactions where a base is required.
-
Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally not strong enough to cause significant enolate formation at low to moderate temperatures.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the SNAr reaction to proceed at a reasonable rate. Start at room temperature or even 0 °C.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or Acetonitrile.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add this compound, the solvent, and the carbonate base. Stir for 10 minutes.
-
Nucleophile Addition: Add your nucleophile (e.g., a thiol or a phenol) to the mixture.
-
Monitoring: Monitor the reaction closely using TLC or LC-MS as described in Protocol 1.
Section 4: Visualized Pathways & Workflows
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying unexpected byproducts.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Chemical Impurities: An Epistemological Riddle with Serious Side Effects | MDPI [mdpi.com]
- 8. Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes [organic-chemistry.org]
- 9. Stability of the 6,14-endo-ethanotetrahydrooripavine analgesics: acid-catalyzed rearrangement of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(2,3,4,5-Tetrafluorophenyl)ethanone and Other Halogenated Acetophenones
Introduction
Substituted acetophenones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The introduction of halogen atoms onto the phenyl ring profoundly modulates the electronic properties and, consequently, the chemical reactivity of these molecules. This guide provides an in-depth comparative analysis of the reactivity of 1-(2,3,4,5-tetrafluorophenyl)ethanone against other halogenated acetophenones, with a focus on nucleophilic aromatic substitution, reactions involving the enolizable α-protons, and spectroscopic characteristics. Understanding these reactivity profiles is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel molecular architectures.
The strong electron-withdrawing nature of the four fluorine atoms in this compound renders its aromatic ring highly susceptible to nucleophilic attack, a characteristic that distinguishes it from its chlorinated and brominated counterparts. Conversely, the electronic effects of different halogens and their substitution patterns also influence the acidity of the α-protons and the reactivity of the carbonyl group. This guide will delve into these nuances, supported by experimental data and established chemical principles.
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Halogen Activation
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reactivity of halogenated acetophenones in SNAr reactions is critically dependent on the nature and number of halogen substituents.
Mechanism and Halogen Effects
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring.[1] The presence of strong electron-withdrawing groups, such as fluorine atoms, is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction.[1]
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strengths.[1] This is because the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine is most effective at stabilizing the anionic intermediate.
Comparative Reactivity
Due to the cumulative electron-withdrawing effect of four fluorine atoms, This compound is exceptionally reactive towards nucleophiles in SNAr reactions. This high reactivity allows for substitutions to occur under mild conditions with a variety of nucleophiles, including amines, alkoxides, and thiolates. In contrast, chlorinated and brominated acetophenones, particularly those with fewer halogen substituents, are significantly less reactive and often require harsher reaction conditions to undergo SNAr.
While direct kinetic comparisons are scarce in the literature, the pronounced reactivity of polyfluoroarenes in SNAr is well-documented.[2] For instance, the reaction of pentafluorobiphenyl with various nucleophiles shows a significant preference for substitution at the para-position to the phenyl group, highlighting the activating effect of the fluorine atoms.[2] It is reasonable to extrapolate that this compound would exhibit similarly enhanced reactivity compared to, for example, 1-(4-chlorophenyl)ethanone or 1-(2,4-dichlorophenyl)ethanone.
II. Reactions at the α-Carbon: Acidity and Condensation Reactions
The acetyl group of halogenated acetophenones provides a second reactive site, primarily through the acidity of the α-protons and the electrophilicity of the carbonyl carbon.
Acidity of α-Protons and Enolate Formation
The α-protons of acetophenones are acidic due to the resonance stabilization of the resulting enolate anion. The pKa values of the α-protons are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the α-protons by stabilizing the negative charge of the enolate.
| Compound | pKa of α-protons (in H₂O) |
| Acetophenone | 18.4[3] |
| p-Methoxyacetophenone | 19.0[3] |
| p-Fluoroacetophenone | 18.5[3] |
| p-Chloroacetophenone | 18.1[3] |
| p-Bromoacetophenone | 18.0[3] |
| p-Nitroacetophenone | 16.7[3] |
| This compound | Estimated < 16.7 |
Table 1: pKa values of α-protons for various substituted acetophenones. The pKa for this compound is estimated based on the strong electron-withdrawing nature of the tetrafluorophenyl group, which is expected to be more significant than a single nitro group.
The highly electron-withdrawing tetrafluorophenyl group in This compound is expected to significantly increase the acidity of its α-protons, making it more acidic than even p-nitroacetophenone. This enhanced acidity facilitates enolate formation under milder basic conditions compared to other halogenated acetophenones.
Claisen-Schmidt Condensation: A Comparative Outlook
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic method for forming α,β-unsaturated ketones (chalcones). The rate of this reaction is dependent on the concentration and reactivity of the enolate.
Given the higher acidity of its α-protons, This compound is expected to form its enolate more readily and in higher concentration than other halogenated acetophenones under the same basic conditions. This should, in principle, lead to faster reaction rates in Claisen-Schmidt condensations.
α-Halogenation
The α-position of acetophenones can be halogenated under acidic or basic conditions. Under acidic conditions, the reaction proceeds through an enol intermediate, and the rate-determining step is the formation of the enol.[4] Given that the electron-withdrawing tetrafluorophenyl group will disfavor protonation of the carbonyl oxygen, the rate of acid-catalyzed enolization for This compound might be slower compared to less electron-deficient acetophenones.
Conversely, under basic conditions, the reaction proceeds via the enolate, and the rate of halogenation is dependent on the rate of enolate formation. Due to the enhanced acidity of its α-protons, This compound is expected to undergo base-catalyzed α-halogenation more rapidly than its chlorinated or brominated analogs.
III. Spectroscopic Properties: A Comparative Analysis
The electronic environment of the aromatic ring and the carbonyl group in halogenated acetophenones is reflected in their spectroscopic data.
| Compound | Carbonyl Stretch (cm⁻¹) | Aromatic C-F Stretch (cm⁻¹) |
| Acetophenone | ~1685 | - |
| 1-(4-Chlorophenyl)ethanone | ~1687 | - |
| This compound | ~1700-1710 (Estimated) | ~1000-1400 (Multiple bands) |
Table 2: Typical Infrared Spectroscopy Data. The carbonyl stretching frequency is expected to be higher for the tetrafluorinated compound due to the inductive electron withdrawal by the fluorine atoms, which strengthens the C=O bond.
In ¹³C NMR spectroscopy , the carbonyl carbon of This compound is expected to be deshielded (appear at a higher ppm value) compared to other halogenated acetophenones due to the strong electron-withdrawing effect of the tetrafluorophenyl ring. The aromatic carbons will show complex splitting patterns due to C-F coupling.
¹⁹F NMR spectroscopy is a powerful tool for characterizing fluoroaromatic compounds. For This compound , four distinct signals are expected in the ¹⁹F NMR spectrum, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and substitution pattern of the molecule.[5][6]
IV. Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
To a solution of the halogenated acetophenone (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) is added the nucleophile (1.1 mmol) and a base (e.g., K₂CO₃, 1.5 mmol).
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the acetophenone) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Claisen-Schmidt Condensation
-
To a stirred solution of the halogenated acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL) is added an aqueous solution of a base (e.g., 10% NaOH, 2 mL) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours) until a precipitate is formed.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried to afford the chalcone product.
-
The progress of the reaction can be monitored by TLC.[7]
General Protocol for α-Bromination
-
To a solution of the halogenated acetophenone (1.0 mmol) in a suitable solvent (e.g., acetic acid, 5 mL) is added bromine (1.0 mmol) dropwise with stirring.[4]
-
The reaction mixture is stirred at room temperature or heated gently until the color of bromine disappears.
-
The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol).
V. Conclusion
This compound emerges as a highly reactive and versatile building block in organic synthesis. Its reactivity is dominated by the strong electron-withdrawing nature of the tetrafluorophenyl group, which leads to:
-
Exceptional reactivity in nucleophilic aromatic substitution reactions , surpassing that of its chlorinated and brominated counterparts.
-
Enhanced acidity of the α-protons , facilitating enolate formation and promoting reactions such as the Claisen-Schmidt condensation under milder conditions.
While the electron-deficient nature of the aromatic ring may slightly disfavor acid-catalyzed reactions at the α-position, the overall reactivity profile of this compound offers significant advantages for the synthesis of complex molecules. The distinct spectroscopic signatures of this compound, particularly in ¹⁹F NMR, provide powerful tools for reaction monitoring and product characterization. This guide provides a foundational understanding for researchers to harness the unique reactivity of this and other halogenated acetophenones in their synthetic endeavors.
VI. References
-
Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. --INVALID-LINK--
-
Guthrie, J. P.; Cossar, J.; Klym, A. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Can. J. Chem.1987 , 65 (9), 2154-2163. --INVALID-LINK--
-
Fier, P. S.; Hartwig, J. F. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. J. Am. Chem. Soc.2018 , 140 (29), 9039–9042. --INVALID-LINK--
-
Gao, Y.; Chen, N.; Wang, Y.; Zhang, J.; Li, J. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Adv.2024 , 14, 5483-5490. --INVALID-LINK--
-
Hammett Constants σ for fluoro-substituents. ResearchGate. --INVALID-LINK--
-
Schwarzenbach, R. P.; Gschwend, P. M.; Imboden, D. M. Environmental Organic Chemistry, 2nd ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2003.
-
De Vleeschouwer, F.; Van Speybroeck, V.; Waroquier, M.; Geerlings, P.; De Proft, F. Synthetic Access to Aromatic α-Haloketones. Molecules2022 , 27 (11), 3583. --INVALID-LINK--
-
Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. J. Forensic Sci.2017 , 62 (5), 1269-1275.
-
Continuous flow procedure for the α-bromination of acetophenone. ResearchGate. --INVALID-LINK--
-
Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. --INVALID-LINK--
-
Frenking, G.; Krapp, A. Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. J. Org. Chem.2007 , 72 (20), 7614–7617. --INVALID-LINK--
-
Smith, A. M.; Whyman, R. Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics2016 , 35 (11), 1834–1837. --INVALID-LINK--
-
van der Pijl, F.; van der Heijden, A. E. D. M.; Kuijpers, K. P. L.; van Hest, J. C. M.; Rutjes, F. P. J. T. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Chem. Eng. J.2017 , 316, 143-149.
-
Fier, P. S.; Hartwig, J. F. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. J. Am. Chem. Soc.2018 , 140 (29), 9039-9042. --INVALID-LINK--
-
Guthrie, J. P.; Cossar, J.; Klym, A. pKa values for substituted acetophenones: values determined by study of rates of halogenation. Can. J. Chem.1987 , 65 (9), 2154-2163. --INVALID-LINK--
-
Guthrie Et Al 2011 Pka Values For Substituted Acetophenones Values Determined by Study of Rates of Halogenation. Scribd. --INVALID-LINK--
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2013.
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. --INVALID-LINK--
-
Bera, P. & Khawas, Dr. S. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity, 2022 , 1(1), 1-10.
-
Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. --INVALID-LINK--
-
Gao, Y.; Chen, N.; Wang, Y.; Zhang, J.; Li, J. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Adv.2024 , 14, 5483-5490. --INVALID-LINK--
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar. --INVALID-LINK--
-
Smith, K.; El-Hiti, G. A. Concerted Nucleophilic Aromatic Substitution Reactions. Chem. Soc. Rev.2011 , 40 (1), 437-451. --INVALID-LINK--
-
Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. --INVALID-LINK--
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Chem. Eur. J.2020 , 26 (41), 8966-8971. --INVALID-LINK--
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. --INVALID-LINK--
-
Ashenhurst, J. The pKa Table Is Your Friend. Master Organic Chemistry. --INVALID-LINK--
-
The Organic Chemistry Tutor. Organic Chemistry - pKa Values of Acids. YouTube. --INVALID-LINK--
-
Claisen Schmidt condensation of suitable acetophenone with... ResearchGate. --INVALID-LINK--
-
Mak, K. K. W.; Chan, W.-F.; Lung, K.-Y.; Lam, W.-Y.; Ng, W.-C.; Lee, S.-F. Probing the Rate-Determining Step of the Claisen-Schmidt Condensation by Competition Reactions. J. Chem. Educ.2010 , 87 (1), 107-109. --INVALID-LINK--
-
Analysis of per- and polyfluorinated substances in articles. Semantic Scholar. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. magritek.com [magritek.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(2,3,4,5-tetrafluorophenyl)ethanone
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of 1-(2,3,4,5-tetrafluorophenyl)ethanone (TFPE). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents comparative performance data, and offers detailed protocols grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative for Fluorinated Intermediates
This compound is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The tetrafluorophenyl moiety imparts unique electronic and lipophilic properties, making it a valuable synthon. However, the reliable use of TFPE in multi-step syntheses is contingent upon the accurate determination of its purity and the quantification of any process-related impurities or degradants.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a regulatory formality but the foundation of product quality, ensuring that analytical data is reliable, reproducible, and accurate.[3] This guide will compare two of the most robust and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][4][5][6]
The Pillars of Method Validation: A Regulatory Overview
An analytical method is considered validated when it is proven to be suitable for its intended purpose.[1][7] According to the ICH, FDA, and EMA, this suitability is demonstrated by assessing a specific set of performance characteristics.[3][5][8][9] The relationship and workflow of these parameters are crucial to establishing a self-validating analytical system.
Caption: General workflow for analytical method validation, from protocol definition to lifecycle management.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[8][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][12]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[13][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Comparative Analysis: HPLC vs. GC-MS for TFPE Quantification
The choice between HPLC and GC-MS depends on the analyte's properties and the specific goals of the analysis (e.g., routine QC assay vs. impurity identification). TFPE, as a semi-volatile small molecule, is amenable to both techniques, making a direct comparison particularly valuable.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | HPLC is ideal for routine purity and assay testing due to its simplicity and high throughput. GC-MS provides unparalleled specificity and is the gold standard for identifying unknown impurities. |
| Analyte Suitability | Excellent for non-volatile or thermally labile compounds. TFPE is well-suited. | Requires volatile and thermally stable compounds. TFPE is suitable. | The primary constraint for GC is thermal stability. While TFPE is stable, potential degradants may not be, which could be a deciding factor. |
| Specificity | Good. Based on retention time and UV spectrum. Co-elution is possible. | Excellent. Based on retention time and mass spectrum (fragmentation pattern). | The mass spectrum in GC-MS acts as a chemical fingerprint, providing a much higher degree of confidence in peak identity than a UV detector.[15] |
| Sensitivity (LOQ) | Typically in the low ng/mL range (e.g., 5-25 ng/mL).[15] | Typically in the sub-ng/mL range (e.g., 0.5-5 ng/mL).[15] | For trace impurity analysis, GC-MS often provides superior sensitivity, especially in selected ion monitoring (SIM) mode. |
| Instrumentation | Widely available, robust, and relatively lower cost. | More complex instrumentation, requires vacuum systems. | The operational complexity and maintenance of a GC-MS system are higher, which is a key consideration for a QC lab environment. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Can require derivatization for non-volatile analytes, but not for TFPE. Requires a volatile solvent. | For TFPE, sample prep is straightforward for both. However, the requirement for a volatile solvent in GC can be a limitation if the sample is only soluble in non-volatile solvents like DMSO. |
Experimental Protocols & Validation Data
The following sections provide detailed, step-by-step protocols and representative validation data for both an HPLC-UV and a GC-MS method for the analysis of TFPE.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Method Design: A reversed-phase HPLC method is chosen due to the non-polar character of the fluorinated aromatic ring. A C18 column provides excellent hydrophobic retention. Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength. A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated and eluted. UV detection at 254 nm is chosen as it is a common wavelength for aromatic ketones.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of TFPE reference standard and dissolve in 25 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by diluting the stock solution with a 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dissolve the sample containing TFPE in a 50:50 acetonitrile/water mixture to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
| Validation Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | Peak is pure and free from interference from placebo/impurities. | Peak purity index > 0.999. No co-elution observed with known impurities. | Pass |
| Linearity (1-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9998 | Pass |
| Range | 1-150 µg/mL | Method demonstrated acceptable accuracy, precision, and linearity over this range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% (at 80, 100, 120 µg/mL) | Pass |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.5% | Repeatability: 0.8%Intermediate: 1.5% | Pass |
| LOD | S/N Ratio ≥ 3:1 | 0.3 µg/mL | Pass |
| LOQ | S/N Ratio ≥ 10:1 | 1.0 µg/mL | Pass |
| Robustness | %RSD of results ≤ 5.0% after deliberate changes. | All variations (flow rate ±0.1, temp ±2°C) resulted in %RSD < 2.0%. | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Method Design: GC-MS is selected for its superior specificity and sensitivity. A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is chosen as it is a general-purpose column suitable for a wide range of semi-volatile organic compounds. A temperature gradient (oven programming) is essential to ensure sharp peaks and efficient separation of TFPE from any closely related impurities. Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns for library matching and structural elucidation of unknowns.
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Chromatographic & MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 2 min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40 - 300 m/z.
-
-
Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of TFPE reference standard and dissolve in 25 mL of ethyl acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample containing TFPE in ethyl acetate to achieve a target concentration of 10 µg/mL.
-
| Validation Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | Unique mass spectrum and retention time. No interference. | Confirmed by characteristic m/z fragments (e.g., 192, 177). No interfering peaks at the retention time. | Pass |
| Linearity (0.1-25 µg/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9995 | Pass |
| Range | 0.5-25 µg/mL | Method demonstrated acceptable accuracy, precision, and linearity over this range. | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% - 103.5% (at 5, 10, 20 µg/mL) | Pass |
| Precision (%RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 6.0% | Repeatability: 2.1%Intermediate: 3.5% | Pass |
| LOD | S/N Ratio ≥ 3:1 | 0.05 µg/mL | Pass |
| LOQ | S/N Ratio ≥ 10:1 | 0.15 µg/mL | Pass |
| Robustness | %RSD of results ≤ 10.0% after deliberate changes. | All variations (He flow ±0.1, ramp rate ±2°C/min) resulted in %RSD < 5.0%. | Pass |
Logic and Interdependence of Validation Parameters
The validation parameters are not independent silos; they are logically interconnected to build a comprehensive picture of a method's performance.
Caption: Interdependence of core validation parameters in defining a method's reliable range.
This diagram illustrates that the Working Range is not an independent parameter but is fundamentally established by demonstrating acceptable Linearity, Accuracy, and Precision across that specific interval.[12] The Limit of Quantitation (LOQ) represents the lower boundary of this range, below which the method cannot provide reliable quantitative results.[11] This logical framework ensures that a method is not just linear or precise in isolation, but that all critical performance attributes hold true for the entire concentration span over which the method will be used.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are valid and robust techniques for the analysis of this compound. The optimal choice is dictated by the specific analytical objective.
-
For routine quality control (assay and purity): The HPLC-UV method is recommended. Its operational simplicity, high throughput, and robust performance make it ideal for a manufacturing or QC environment where speed and reliability are paramount.
-
For impurity identification and trace analysis: The GC-MS method is the superior choice. Its exceptional specificity, provided by the mass spectrometric data, is indispensable for identifying unknown impurities and for quantifying trace components below the LOQ of the HPLC method.
Ultimately, a comprehensive analytical strategy for a key intermediate like TFPE may involve using HPLC for routine release testing while having a validated GC-MS method available for investigational purposes, such as troubleshooting out-of-specification results or characterizing new impurity profiles. This dual-methodology approach provides a robust, self-validating system that ensures the highest level of quality and scientific integrity.
References
- 1. database.ich.org [database.ich.org]
- 2. wjarr.com [wjarr.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. youtube.com [youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. benchchem.com [benchchem.com]
spectroscopic comparison of 1-(2,3,4,5-tetrafluorophenyl)ethanone isomers
An In-Depth Spectroscopic Guide to the Isomers of 1-(Tetrafluorophenyl)ethanone
Introduction: The Challenge of Isomeric Purity in Fluorinated Aromatics
In the realms of pharmaceutical development, agrochemicals, and materials science, fluorinated aromatic compounds are indispensable building blocks.[1] The strategic placement of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and electronic properties. 1-(Tetrafluorophenyl)ethanone, a key intermediate, exists in several isomeric forms depending on the substitution pattern of the four fluorine atoms on the phenyl ring. The differentiation and characterization of these isomers—such as 1-(2,3,4,5-tetrafluorophenyl)ethanone, 1-(2,3,4,6-tetrafluorophenyl)ethanone, and 1-(2,3,5,6-tetrafluorophenyl)ethanone—are critical for ensuring the desired efficacy, safety, and performance of the final product.
This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish these closely related isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering both theoretical predictions and supporting experimental data to provide a robust analytical framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of tetrafluorophenyl)ethanone isomers. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information.[2]
¹⁹F NMR: The Fingerprint Region
The ¹⁹F NMR spectrum is exceptionally sensitive to the electronic environment, offering a wide chemical shift range that minimizes signal overlap.[3][4] The distinct coupling patterns (J-coupling) between fluorine atoms, which vary significantly with their relative positions (ortho, meta, para), make this the definitive method for isomer identification.
-
This compound: This isomer will exhibit four distinct multiplets in the aromatic region of the ¹⁹F NMR spectrum. Each fluorine nucleus is chemically unique and will be split by its neighbors. We can predict the following:
-
F-5: Coupled to F-4 (ortho) and F-3 (meta).
-
F-2: Coupled to F-3 (ortho) and F-4 (meta).
-
F-3: Coupled to F-2 (ortho), F-4 (ortho), and F-5 (para).
-
F-4: Coupled to F-3 (ortho), F-5 (ortho), and F-2 (para).
-
-
1-(2,3,5,6-tetrafluorophenyl)ethanone: Due to the molecule's symmetry, this isomer will show only two distinct signals.
-
F-2 and F-6: These are chemically equivalent. Each will be coupled to F-3 (ortho) and F-5 (meta).
-
F-3 and F-5: These are also chemically equivalent. Each will be coupled to F-2 (ortho) and F-6 (meta).
-
-
1-(2,3,4,6-tetrafluorophenyl)ethanone: This isomer will display four distinct signals with complex coupling patterns due to the lack of symmetry.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides simpler, yet crucial, information.
-
Acetyl Group (-COCH₃): A singlet will appear for the methyl protons, typically in the range of δ 2.5-2.7 ppm.[5] While the chemical shift may vary slightly between isomers due to differing electronic effects, this variation is often too small for definitive identification on its own.
-
Aromatic Proton: For isomers with a proton on the ring (e.g., this compound has a proton at the 6-position), a multiplet will be observed. The splitting of this proton signal is highly informative, as it will be coupled to adjacent fluorine atoms (ortho and meta ¹H-¹⁹F coupling), providing confirmation of the substitution pattern.
¹³C NMR Spectroscopy
¹³C NMR complements the other NMR techniques. Key signals include:
-
Carbonyl Carbon (C=O): This signal typically appears downfield (δ > 190 ppm). Its exact position can be influenced by the electron-withdrawing nature of the fluorinated ring.
-
Aromatic Carbons: The signals for the fluorine-bearing carbons will appear as doublets (or more complex multiplets) due to one-bond ¹³C-¹⁹F coupling, which is typically very large (¹JCF ≈ 240-260 Hz). Carbons not directly bonded to fluorine will show smaller couplings.[6] The presence and pattern of these large couplings are a key diagnostic feature.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the ethanone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~15 ppm.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify multiplets and improve sensitivity.
-
Typical parameters: 64-128 scans, relaxation delay of 1 second, spectral width of ~50-100 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a standard PENDANT or DEPT pulse sequence).
-
Due to the lower sensitivity of ¹³C and the presence of C-F coupling, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6]
-
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
IR spectroscopy is a rapid and effective method for providing functional group information, with a particular focus on the carbonyl (C=O) stretching vibration.
The position of the C=O stretching band in acetophenones is highly sensitive to the electronic effects of the substituents on the aromatic ring.[7][8][9] Fluorine is a strongly electronegative and electron-withdrawing atom. This inductive effect withdraws electron density from the carbonyl group, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber (blue shift) compared to unsubstituted acetophenone (~1691 cm⁻¹).[8][10]
-
Expected Frequencies: For tetrafluorophenyl ethanone isomers, the C=O stretch is expected in the range of 1700-1720 cm⁻¹ .
-
Isomeric Differentiation: Subtle differences in the C=O frequency may be observed between isomers. The net electron-withdrawing effect at the carbonyl carbon depends on the specific positions of the four fluorine atoms. Isomers with fluorine atoms at the ortho and para positions will exert a stronger influence than those with meta-positioned fluorines, potentially leading to small but measurable shifts in the C=O band.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Liquid): Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding ~1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Collect a background spectrum of air (or the pure salt plates/KBr pellet).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Fragmentation and Confirmation
Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation patterns of the isomers.
-
Molecular Ion (M⁺•): All isomers of 1-(tetrafluorophenyl)ethanone have the same molecular formula (C₈H₄F₄O) and thus the same nominal molecular weight of 192 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Key Fragmentation Pathways: The primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).
-
Loss of a Methyl Radical (•CH₃): This is typically the most prominent fragmentation, leading to the formation of the tetrafluorobenzoyl cation [M-15]⁺ at m/z 177.
-
Formation of the Acetyl Cation (CH₃CO⁺): Cleavage can also result in the formation of the acetyl cation at m/z 43.[11]
-
While the major fragments (m/z 177 and 43) will be common to all isomers, minor differences in the relative intensities of these fragments might arise due to the varying stability of the precursor molecular ions, though this is often insufficient for definitive isomer assignment.[11]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted acetophenones typically display two main absorption bands:[7]
-
π → π Transition:* A strong absorption band, usually below 280 nm, associated with electronic transitions within the aromatic ring and carbonyl group.
-
n → π Transition:* A weaker, longer-wavelength absorption band (typically > 300 nm) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[7]
The position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern. The fluorine substituents can cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift) compared to unsubstituted acetophenone. While these shifts will differ between isomers, the broad nature of UV-Vis absorption bands in solution often makes this technique less specific for isomer differentiation compared to NMR.[12]
Summary of Spectroscopic Data
| Spectroscopic Technique | Feature | Predicted Observation for 1-(Tetrafluorophenyl)ethanone Isomers |
| ¹⁹F NMR | Chemical Shifts & Coupling | Most Powerful Technique. Unique number of signals and distinct coupling patterns for each isomer. |
| ¹H NMR | Acetyl Protons (-CH₃) | Singlet around δ 2.5-2.7 ppm. |
| Aromatic Proton (if present) | Multiplet with characteristic ¹H-¹⁹F coupling. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Singlet around δ > 190 ppm. |
| Aromatic Carbons | Signals split by large ¹JCF couplings (~240-260 Hz), confirming C-F bonds. | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong, sharp band at a high wavenumber, typically 1700-1720 cm⁻¹ . |
| Mass Spectrometry | Molecular Ion (M⁺•) | m/z = 192. |
| Major Fragments | [M-CH₃]⁺ at m/z 177; [CH₃CO]⁺ at m/z 43. | |
| UV-Vis Spectroscopy | π → π* Transition | Strong absorption band < 280 nm. |
| n → π* Transition | Weaker absorption band > 300 nm. |
Visualizing the Analytical Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis and differentiation of 1-(tetrafluorophenyl)ethanone isomers.
Caption: Workflow for isomeric differentiation using spectroscopy.
Logical Differentiation Pathway
The following diagram illustrates how ¹⁹F NMR serves as the primary tool for distinguishing between isomers.
Caption: Logic diagram for isomer identification via ¹⁹F NMR.
Conclusion
While a suite of spectroscopic tools should be employed for the comprehensive characterization of 1-(tetrafluorophenyl)ethanone isomers, NMR spectroscopy—particularly ¹⁹F NMR—stands out as the unequivocal method for differentiation. The unique electronic environment of each fluorine atom generates a distinct "fingerprint" spectrum of chemical shifts and coupling constants for each isomer. IR spectroscopy provides rapid confirmation of the carbonyl group's electronic environment, while mass spectrometry confirms molecular weight and fundamental fragmentation. Used in concert, these techniques provide a self-validating system for the precise identification and quality control of these valuable chemical intermediates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 2',3',4',5',6'-PENTAFLUOROACETOPHENONE(652-29-9) 1H NMR spectrum [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. app.studyraid.com [app.studyraid.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 1-(2,3,4,5-Tetrafluorophenyl)ethanone
Introduction: The Significance of the Fluorinated Phenyl Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into organic molecules is a well-established approach to enhance pharmacological properties.[1][2] Fluorine, being the most electronegative element, can significantly alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] The 1-(2,3,4,5-tetrafluorophenyl)ethanone scaffold serves as a valuable starting material, providing a polyfluorinated aromatic ring that imparts unique electronic and steric properties to its derivatives. These properties are instrumental in modulating biological activity, making this class of compounds a fertile ground for the development of novel therapeutic agents.[1][2]
This guide provides a comparative analysis of the biological activities of two major classes of compounds derived from this fluorinated ketone: chalcones and 1,2,4-triazoles. We will delve into their synthesis, compare their antimicrobial and anticancer potencies, and provide detailed, field-proven protocols for their evaluation.
Synthetic Pathways: From Precursor to Bioactive Derivatives
The versatility of the ketone functional group in this compound allows for its conversion into a diverse array of heterocyclic and unsaturated systems. The primary synthetic routes for the derivatives discussed herein involve well-established condensation and cyclization reactions.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Fluorinated chalcones are readily synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.[4][5] This reaction, typically conducted under basic conditions, forms an α,β-unsaturated ketone system, which is a known pharmacophore responsible for a wide range of biological activities.[6]
-
1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazole derivatives often begins with the conversion of the starting ketone to an intermediate, such as a chalcone or a hydrazone, which then undergoes cyclization with reagents like thiosemicarbazide followed by oxidative cyclization or other multi-step sequences to form the triazole ring.[7] Triazoles are a privileged scaffold in medicinal chemistry, known for their broad spectrum of activities, including anticancer and antifungal properties.[7][8]
The general synthetic logic is outlined in the workflow below.
Caption: General synthetic routes from this compound.
Comparative Biological Activity
Antimicrobial and Antifungal Activity: The Potency of Fluorinated Chalcones
Chalcones derived from fluorinated acetophenones have demonstrated significant potential as antimicrobial agents.[4][9] The presence of the tetrafluorophenyl ring, combined with other substituents on the second aromatic ring of the chalcone, modulates their activity against a spectrum of pathogens. The α,β-unsaturated ketone moiety is crucial for this activity, often acting as a Michael acceptor that can covalently modify biological macromolecules in pathogens.[10]
Studies on new fluorinated chalcones, synthesized from precursors like this compound, have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] In some cases, these compounds exhibited potent activity against drug-resistant strains like Methicillin-resistant S. aureus (MRSA) and P. aeruginosa, against which standard drugs like ciprofloxacin were inactive.[11]
| Compound Class | Derivative Example | Target Organism | Activity Metric | Result | Reference |
| Fluorinated Chalcone | (E)-1-(2,3,4,5-tetrafluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Analog) | MRSA | MIC | 25-50 µg/mL | [11] |
| Fluorinated Chalcone | (E)-1-(2,3,4,5-tetrafluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Analog) | P. aeruginosa | MIC | 50 µg/mL | [11] |
| Fluorinated Chalcone | (E)-1-(2,3,4,5-tetrafluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Analog) | C. ulcerans | MIC | 50 µg/mL | [11] |
| Trifluoromethyl Chalcone | (E)-3-(1H-indol-3-yl)-1-(4'-(trifluoromethyl)phenyl)prop-2-en-1-one | S. aureus | MIC | 51 µM | [6] |
| Trifluoromethoxy Chalcone | Indole-bearing chalcone | C. albicans, A. niger | MIC | Potential Activity | [9] |
Anticancer Activity: 1,2,4-Triazoles and Other Derivatives
The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents.[7][8] Derivatives incorporating this ring system have shown remarkable antiproliferative activity against a variety of cancer cell lines.[12] The mechanism of action is often multi-faceted, involving the inhibition of key oncogenic targets such as protein kinases (e.g., EGFR, BRAF) and tubulin polymerization.[12]
Fluorination of these compounds can enhance their potency and selectivity.[2] The introduction of fluorine atoms can improve membrane permeability and metabolic stability, leading to better bioavailability and efficacy.[2] Studies on fluorinated Schiff bases, which can be precursors to other heterocyclic systems, have demonstrated strong cytotoxic and antiproliferative effects on lung cancer cell lines, inducing cell death via apoptosis.[2]
| Compound Class | Derivative Example | Target Cell Line | Activity Metric | Result | Reference |
| 1,2,4-Triazole | Phenyl-substituted triazole (Analog) | Multiple Cancer Lines | IC50 | Micromolar Range | [12] |
| 1,2,4-Triazole | Phenyl-substituted triazole (Analog) | DLA Solid Tumor (in vivo) | Tumor Volume Reduction | Significant | [8] |
| Fluorinated Schiff Base | 2,4-difluorobenzaldehyde derivative | A549 (Lung Cancer) | Proliferation Index | 4.95 | [2] |
| Fluorinated Schiff Base | Pentafluorobenzaldehyde derivative | A549 (Lung Cancer) | IC50 | 0.64 µM | [2] |
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of biological data hinges on robust and standardized experimental protocols. Here, we provide detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of novel compounds derived from this compound.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13] It is a quantitative and reproducible method for assessing antibacterial or antifungal potency.[14]
Causality: The broth microdilution method is chosen over agar diffusion for its ability to provide a precise numerical MIC value, which is crucial for comparative analysis and structure-activity relationship (SAR) studies.[14] Serial two-fold dilutions ensure a clear determination of the concentration at which microbial growth is inhibited.
References
- 1. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. woah.org [woah.org]
A Comparative Guide to the Synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of polyfluorinated aromatic compounds is of paramount importance. These molecules are key building blocks in the development of novel drugs and specialized materials due to the unique physicochemical properties imparted by fluorine atoms. Among these, 1-(2,3,4,5-tetrafluorophenyl)ethanone stands out as a valuable intermediate. This guide provides a comparative analysis of three principal synthetic routes to this ketone, offering an in-depth look at their underlying mechanisms, experimental protocols, and relative efficiencies to assist researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound, a colorless to pale yellow liquid, is a crucial precursor in the synthesis of various biologically active molecules. The presence of the tetrafluorophenyl moiety can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in medicinal chemistry. The selection of an appropriate synthetic route to this intermediate is therefore a critical step in the overall efficiency and scalability of a drug development program. This guide will explore the Friedel-Crafts acylation, the Grignard reaction, and an organolithium-based approach as the primary pathways to this target molecule.
Comparison of Synthetic Routes
The choice of a synthetic pathway is often a trade-off between factors like yield, reaction conditions, availability of starting materials, and scalability. Below is a summary of the key aspects of the three discussed routes.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction | Route 3: Organolithium Chemistry |
| Starting Material | 1,2,3,4-Tetrafluorobenzene | 1-Bromo-2,3,4,5-tetrafluorobenzene | 1-Bromo-2,3,4,5-tetrafluorobenzene or 1,2,3,4-Tetrafluorobenzene |
| Key Reagents | Acetyl chloride/Acetic anhydride, Lewis Acid (e.g., AlCl₃) | Magnesium, Acetyl chloride/Acetic anhydride | n-Butyllithium or s-Butyllithium, Acetic anhydride |
| Typical Yield | Moderate to Good (Highly dependent on catalyst and conditions) | Good to Excellent[1] | Moderate to Good (Often high but can be sensitive to conditions) |
| Reaction Temperature | 0 °C to reflux[2] | -10 °C to 0 °C[1] | -78 °C to room temperature |
| Key Advantages | Direct acylation of the aromatic ring. | High yields and selectivity with the right electrophile[1]. | Can be very efficient for metal-halogen exchange. |
| Key Disadvantages | Deactivated ring requires harsh conditions; potential for side reactions. | Moisture-sensitive Grignard reagent; potential for over-addition. | Requires strictly anhydrous conditions and low temperatures; strong base can lead to side reactions. |
Route 1: Friedel-Crafts Acylation of 1,2,3,4-Tetrafluorobenzene
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acetyl group onto an aromatic ring.[2] However, the high degree of fluorination in 1,2,3,4-tetrafluorobenzene deactivates the ring towards electrophilic aromatic substitution, necessitating the use of a potent Lewis acid catalyst and potentially harsh reaction conditions.
Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride or acetic anhydride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of the tetrafluorobenzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate by the Lewis acid complex anion regenerates the aromaticity and yields the desired ketone.
dot graph "Friedel_Crafts_Acylation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} pdot Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
1,2,3,4-Tetrafluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
After the addition of acetyl chloride, add 1,2,3,4-tetrafluorobenzene dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 2: Grignard Reaction with an Acetylating Agent
The Grignard reaction offers a powerful and often high-yielding alternative for the formation of carbon-carbon bonds. This route involves the preparation of a tetrafluorophenyl Grignard reagent, which then acts as a nucleophile, attacking an electrophilic acetyl source.
Mechanistic Insight
The synthesis begins with the formation of the Grignard reagent, 2,3,4,5-tetrafluorophenylmagnesium bromide, by reacting 1-bromo-2,3,4,5-tetrafluorobenzene with magnesium metal in an ethereal solvent. This organometallic species is a potent nucleophile. The subsequent reaction with an acetylating agent, such as acetyl chloride, proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the acetyl chloride, forming a tetrahedral intermediate which then collapses to eliminate the chloride ion, yielding the ketone. To avoid a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol, the reaction is typically carried out at low temperatures and with careful control of stoichiometry.[1] The use of acetic anhydride as the electrophile has been shown to be a viable alternative to acetyl chloride, in some cases providing higher yields and better selectivity.[1]
dot graph "Grignard_Reaction_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} pdot Caption: Workflow for the Grignard Reaction Synthesis.
Experimental Protocol
Materials:
-
1-Bromo-2,3,4,5-tetrafluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride or Acetic Anhydride
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine.
-
Gently heat the flask to activate the magnesium until the iodine vapor is visible.
-
Allow the flask to cool and add a small amount of a solution of 1-bromo-2,3,4,5-tetrafluorobenzene in anhydrous THF to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -10 °C.
-
Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous THF to the Grignard reagent, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for a specified time, monitoring by TLC or GC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 3: Organolithium Chemistry
Organolithium reagents are even more potent nucleophiles and stronger bases than their Grignard counterparts. This route typically involves a metal-halogen exchange or a direct deprotonation (metalation) to form the tetrafluorophenyllithium species, which is then reacted with an acetylating agent.
Mechanistic Insight
The 2,3,4,5-tetrafluorophenyllithium reagent can be generated either by reacting 1-bromo-2,3,4,5-tetrafluorobenzene with an alkyllithium reagent (e.g., n-butyllithium) via a lithium-halogen exchange, or by direct deprotonation of 1,2,3,4-tetrafluorobenzene using a strong lithium amide base. The resulting organolithium species is highly reactive and will readily attack an electrophilic acetyl source like acetic anhydride. The reaction mechanism is analogous to the Grignard reaction, involving nucleophilic addition to the carbonyl group followed by elimination to form the ketone. Due to the high reactivity of organolithium reagents, these reactions are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions, such as addition to the newly formed ketone.
dot graph "Organolithium_Route" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05", color="#FBBC05"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} pdot Caption: Organolithium-based synthetic pathways.
Experimental Protocol
Materials:
-
1-Bromo-2,3,4,5-tetrafluorobenzene or 1,2,3,4-Tetrafluorobenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or THF
-
Acetic anhydride
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-2,3,4,5-tetrafluorobenzene in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution.
-
Stir the mixture at -78 °C for the specified time to ensure complete formation of the organolithium reagent.
-
Add a pre-cooled solution of acetic anhydride in anhydrous ether or THF dropwise to the organolithium solution at -78 °C.
-
After the addition, continue stirring at -78 °C for a period, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by vacuum distillation or column chromatography.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the technical capabilities of the laboratory.
-
Friedel-Crafts acylation offers a direct approach but may require optimization to overcome the deactivated nature of the tetrafluorinated ring.
-
The Grignard reaction appears to be a robust and high-yielding method, particularly when using acetic anhydride as the acetylating agent.[1]
-
The organolithium route provides a powerful alternative, especially when high reactivity is needed, but demands stringent control over reaction conditions.
Future research in this area may focus on developing more environmentally friendly and catalytic versions of these reactions. For instance, the use of solid acid catalysts for Friedel-Crafts acylation or the development of catalytic Grignard addition reactions could significantly improve the sustainability and efficiency of these synthetic pathways. As the demand for complex fluorinated molecules continues to grow, the development of novel and efficient synthetic methodologies will remain a key area of investigation for organic and medicinal chemists.
References
A Comparative Guide to 1-(2,3,4,5-Tetrafluorophenyl)ethanone and its Non-Fluorinated Analogs
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design.[1] This guide provides an in-depth comparison of 1-(2,3,4,5-tetrafluorophenyl)ethanone and its non-fluorinated counterpart, acetophenone, offering insights into the profound influence of polyfluorination on chemical reactivity, physicochemical properties, and synthetic utility.
Introduction: The Fluorine Advantage
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In drug development, this strategy is often employed to enhance metabolic stability, improve lipophilicity, and favorably alter the pKa of nearby functional groups, ultimately leading to improved therapeutic agents.[1] this compound serves as a prime example of a fluorinated building block that offers distinct advantages over the structurally simpler acetophenone.
Physicochemical Properties: A Tale of Two Ketones
The introduction of four fluorine atoms onto the phenyl ring dramatically alters the electronic and physical properties of the molecule. The strong electron-withdrawing nature of fluorine significantly impacts the electron density distribution across the entire molecule.
| Property | This compound | Acetophenone |
| Molecular Weight | 192.11 g/mol | 120.15 g/mol |
| Boiling Point | ~193.4°C at 760 mmHg | 202°C |
| Acidity of α-protons (pKa) | Estimated to be significantly lower than acetophenone | ~19-20[2] |
| Physical Form | Colorless to slightly pale yellow liquid | Colorless liquid |
The most notable difference lies in the acidity of the α-protons. The tetrafluorophenyl group, through its potent inductive effect, withdraws electron density from the acetyl group, thereby stabilizing the resulting enolate anion. This enhanced acidity has profound implications for its reactivity in base-catalyzed reactions.
Enhanced Reactivity and Synthetic Utility
The electronic modifications endowed by the tetrafluorophenyl ring translate into unique reactivity profiles, opening up synthetic pathways that are less efficient or inaccessible with acetophenone.
Increased Acidity and Enolate Chemistry
The lower pKa of the α-protons in this compound facilitates enolate formation under milder basic conditions compared to acetophenone.[3][4] This is particularly advantageous in reactions such as aldol condensations, where the fluorinated ketone can serve as a more potent nucleophile.
Experimental Protocol: Comparative Aldol Condensation
This protocol outlines a comparative experiment to demonstrate the enhanced reactivity of this compound in a crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde.
Materials:
-
This compound
-
Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Mortar and Pestle
-
Standard laboratory glassware
Procedure (Solvent-Free Approach): [5]
-
In separate mortars, place equimolar amounts of benzaldehyde and either this compound or acetophenone.
-
Add a catalytic amount of solid sodium hydroxide to each mortar.
-
Grind the mixtures vigorously with a pestle. The reaction is expected to proceed as the reactants melt and mix.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Isolate the product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
-
Analyze the yield and purity of the resulting α,β-unsaturated ketones.
Expected Outcome: Due to the increased acidity of its α-protons, this compound is expected to provide a higher yield of the corresponding chalcone in a shorter reaction time compared to acetophenone under the same conditions.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
Polyfluorinated aromatic rings are highly activated towards nucleophilic aromatic substitution (SNAr).[6] The electron-withdrawing fluorine atoms stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[7][8] This allows for the selective replacement of a fluorine atom, typically at the para position, by a variety of nucleophiles. Acetophenone, with its electron-rich phenyl ring, does not undergo SNAr reactions.
This reactivity is a powerful tool for the synthesis of highly functionalized aromatic compounds, which are valuable intermediates in drug discovery and materials science.[9]
Experimental Workflow: SNAr with a Thiol Nucleophile
This workflow illustrates the synthesis of a thioether derivative via an SNAr reaction, a transformation not possible with acetophenone.
Spectroscopic Signatures
The presence of fluorine atoms leads to distinct spectroscopic properties that can be used for characterization and to understand the electronic environment of the molecule.
-
¹⁹F NMR Spectroscopy: this compound will exhibit a characteristic set of signals in the ¹⁹F NMR spectrum, providing valuable information about the substitution pattern on the aromatic ring. Acetophenone is silent in this spectroscopic technique.
-
¹³C NMR Spectroscopy: The carbon atoms attached to fluorine will show characteristic C-F coupling constants. The carbonyl carbon in the fluorinated analog is expected to be more deshielded (appear at a higher ppm) due to the electron-withdrawing nature of the tetrafluorophenyl group.
-
¹H NMR Spectroscopy: The α-protons of this compound are expected to be shifted downfield compared to those of acetophenone due to the deshielding effect of the fluorinated ring.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in this compound is typically shifted to a higher wavenumber compared to acetophenone. This is because the electron-withdrawing groups strengthen the carbonyl bond.
Applications in Medicinal Chemistry and Beyond
The unique reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals.[10][11][12] The ability to perform SNAr chemistry allows for the late-stage functionalization of molecules, a highly desirable feature in drug discovery programs. Furthermore, the incorporation of polyfluorinated motifs can lead to materials with unique electronic properties, finding applications in areas such as organic electronics.
Conclusion
This compound offers significant advantages over its non-fluorinated analog, acetophenone, for the discerning synthetic chemist. Its enhanced α-proton acidity and the susceptibility of the aromatic ring to nucleophilic substitution provide a versatile platform for the construction of complex molecular architectures. These attributes, rooted in the fundamental electronic effects of fluorine, underscore the power of fluorination as a strategic tool in modern chemical synthesis.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Acetophenone when reacted with a base, `C_(2)H_(5)ONa,` yields a stable compound which has the structure : [allen.in]
- 4. Question: Acetophenone when reacted with base \mathrm{C_2H_5ONa}, yields .. [askfilo.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]
The Mechanistic Nuances of 1-(2,3,4,5-Tetrafluorophenyl)ethanone: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, fluorinated organic compounds hold a prominent position due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Among these, 1-(2,3,4,5-tetrafluorophenyl)ethanone emerges as a versatile building block. The presence of a tetrafluorinated phenyl ring in conjunction with a reactive acetyl group imparts a distinct reactivity profile, governed by the strong electron-withdrawing nature of the fluorine atoms. This guide provides an in-depth comparative analysis of the mechanistic pathways involving this ketone, offering insights into its behavior in various key organic transformations compared to less fluorinated or non-fluorinated analogues.
The Influence of the Tetrafluorophenyl Group: An Electronic and Steric Overview
The reactivity of this compound is fundamentally dictated by the electronic and steric effects of the polyfluorinated aryl moiety. The four fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), which significantly impacts the adjacent carbonyl group and the aromatic ring itself.
Electronic Effects:
-
Increased Electrophilicity of the Carbonyl Carbon: The strong -I effect of the tetrafluorophenyl ring renders the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to acetophenone.
-
Enhanced Acidity of α-Protons: The electron-withdrawing nature of the ring stabilizes the conjugate base (enolate) formed upon deprotonation of the α-methyl group, making these protons more acidic than those of acetophenone. This facilitates enolate formation under milder basic conditions.
-
Activation towards Nucleophilic Aromatic Substitution (SNA r): The tetrafluorinated ring is highly activated towards the displacement of one or more fluorine atoms by strong nucleophiles.
Steric Effects:
-
The fluorine atom at the C2 (ortho) position introduces moderate steric hindrance around the acetyl group, which can influence the approach of bulky nucleophiles or reagents.
Comparative Reactivity in Key Organic Reactions
This section will explore the mechanistic pathways of this compound in several fundamental organic reactions, drawing comparisons with acetophenone and other relevant substituted ketones.
Aldol Condensation: A Tale of Enhanced Acidity and Steric Influence
The Aldol condensation, a cornerstone of C-C bond formation, proceeds via the formation of an enolate which then acts as a nucleophile.[1] For this compound, the enhanced acidity of the α-protons facilitates enolate formation.
Mechanism:
The base-catalyzed Aldol condensation follows a well-established mechanism.[2]
Caption: Base-catalyzed Aldol condensation mechanism.
Comparative Performance:
While the facile enolate formation would suggest a higher reaction rate, the steric hindrance from the ortho-fluorine and the overall electronic nature of the molecule can influence the subsequent steps.
| Ketone | Relative Rate of Enolate Formation | Expected Yield in Crossed Aldol with Benzaldehyde | Key Influencing Factors |
| Acetophenone | Baseline | High | Standard reactivity. |
| 4-Fluoroacetophenone | Slightly Increased | High | Minor electronic effect. |
| This compound | Significantly Increased | Moderate to High | Enhanced α-acidity is countered by potential steric hindrance at the carbonyl and electronic effects on the subsequent dehydration step. |
| 2-Methylacetophenone | Decreased | Lower | Steric hindrance from the ortho-methyl group impedes both enolate formation and nucleophilic attack.[3] |
Experimental Protocol: Crossed Aldol Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the α,β-unsaturated ketone.
Wittig Reaction: Olefination under the Influence of Fluorine
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[4][5] The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the initial nucleophilic attack by the ylide.
Mechanism:
The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6][7]
Caption: The Wittig reaction mechanism.
Comparative Performance:
The enhanced electrophilicity of the carbonyl group in the fluorinated ketone is the dominant factor influencing the reaction rate.
| Ketone | Relative Reactivity with Non-stabilized Ylides | Expected Stereoselectivity (Z/E ratio) | Key Influencing Factors |
| Acetophenone | Baseline | Z-selective | Standard reactivity. |
| This compound | Increased | Likely Z-selective | Highly electrophilic carbonyl carbon accelerates the initial cycloaddition. |
| 2,2,2-Trifluoroacetophenone | Significantly Increased | E-selective with stabilized ylides | The strong electron-withdrawing trifluoromethyl group further enhances carbonyl reactivity. |
Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring
The tetrafluorinated phenyl ring of this compound is highly susceptible to nucleophilic aromatic substitution, a reaction that is generally not feasible with acetophenone under normal conditions. The acetyl group, being electron-withdrawing, further activates the ring, particularly at the ortho and para positions.
Mechanism:
While traditionally viewed as a two-step process involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions, especially with fluorine as a leaving group, can proceed through a concerted mechanism.[8][9][10]
Caption: Concerted vs. Stepwise SNAr mechanisms.
Comparative Performance:
The reactivity in SNAr reactions is a unique feature of the fluorinated ketone.
| Substrate | Reactivity towards Nucleophiles | Plausible Mechanism | Key Influencing Factors |
| Acetophenone | Inert | N/A | The phenyl ring is electron-rich and not activated for SNAr. |
| This compound | Highly Reactive | Concerted or Stepwise (highly dependent on nucleophile and conditions) | Strong activation by four fluorine atoms and the acetyl group. |
| Hexafluorobenzene | Reactive | Concerted or Stepwise | High degree of activation by six fluorine atoms. |
Experimental Protocol: SNAr with a Secondary Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a secondary amine (e.g., morpholine, 2.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Emerging Frontiers: Palladium-Catalyzed Cross-Coupling and Ortho-Lithiation
The unique electronic properties of this compound also open avenues for advanced transition-metal-catalyzed reactions and directed metallation strategies.
-
Palladium-Catalyzed Cross-Coupling: The C-F bonds in polyfluorinated arenes can be activated by palladium catalysts, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][11] This allows for the selective replacement of a fluorine atom with various organic fragments, a transformation not possible with standard acetophenone.
-
Directed Ortho-Lithiation: While the acidity of the α-protons is high, under specific conditions (e.g., using a strong, sterically hindered base at low temperatures), it may be possible to achieve regioselective deprotonation of the aromatic ring ortho to the acetyl group (at the C6 position). The resulting organolithium species can then be trapped with various electrophiles. However, careful control of reaction conditions is crucial to avoid competing enolization.[12]
Conclusion
This compound presents a fascinating case study in the reactivity of polyfluorinated aromatic ketones. Its behavior in classical organic reactions is significantly modulated by the strong electron-withdrawing nature of the tetrafluorophenyl ring, leading to enhanced acidity of α-protons and increased electrophilicity of the carbonyl carbon. This generally translates to higher reaction rates in transformations like the Wittig reaction. In Aldol condensations, this is balanced by potential steric effects. Furthermore, the electron-deficient aromatic ring unlocks a rich chemistry of nucleophilic aromatic substitution and offers potential for modern cross-coupling and functionalization strategies. For researchers in drug development and materials science, a thorough understanding of these mechanistic principles is paramount for the rational design of synthetic routes and the strategic incorporation of this valuable fluorinated building block into complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Identifying the major intermediate species by combining time-resolved X-ray solution scattering and X-ray absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. www2.oberlin.edu [www2.oberlin.edu]
- 11. mdpi.com [mdpi.com]
- 12. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to the Computational Modeling of 1-(2,3,4,5-Tetrafluorophenyl)ethanone Reactivity
Introduction
To our fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of computational models for predicting the reactivity of 1-(2,3,4,5-tetrafluorophenyl)ethanone. In the landscape of medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] The subject of this guide, this compound, is a prime example of a scaffold where the interplay between a highly fluorinated aromatic ring and a reactive ketone functionality presents both unique opportunities and predictive challenges.
The tetrafluorophenyl group, with its strong electron-withdrawing nature, significantly influences the reactivity of both the aromatic ring and the adjacent acetyl group. Understanding these effects is paramount for designing novel synthetic pathways and for the rational design of new molecular entities. This guide will navigate the complexities of modeling this reactivity, comparing various computational approaches and providing the foundational knowledge to empower your research. We will delve into the causal relationships behind methodological choices, ensuring a trustworthy and authoritative exploration of this fascinating molecule's chemical behavior.
The Duality of Reactivity: Carbonyl Chemistry vs. Aromatic Substitution
The core of this compound's reactivity lies in the dual nature of its functional groups. The acetyl group provides a classic site for nucleophilic addition and condensation reactions, while the highly electron-deficient tetrafluorophenyl ring is primed for nucleophilic aromatic substitution (SNAr). A primary challenge in predicting the outcome of a reaction with a given nucleophile is determining which of these pathways will predominate. Computational modeling is an indispensable tool for elucidating these competitive reaction pathways.
The electron-withdrawing effect of the four fluorine atoms on the aromatic ring is a key determinant of the molecule's reactivity. This effect decreases the electron density of the aromatic π-system, which in turn influences the electrophilicity of the carbonyl carbon.[2]
Comparing Computational Methodologies for Reactivity Prediction
The choice of computational methodology is critical for accurately modeling the reactivity of fluorinated aromatic compounds. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations, offering a good balance between computational cost and accuracy.[3]
Key Computational Approaches:
-
Density Functional Theory (DFT): DFT methods are well-suited for calculating the electronic structure, reaction energies, and activation barriers of organic reactions. The choice of functional and basis set is crucial for obtaining reliable results. For fluorinated systems, hybrid functionals such as B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets, are commonly employed.[3]
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain systems, especially where electron correlation effects are significant.[1]
-
Solvation Models: The inclusion of a solvent model is critical, as the polarity of the reaction medium can significantly influence reaction pathways and energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for bulk solvent effects without the computational expense of explicit solvent molecules.[1]
Causality in Method Selection:
The rationale for selecting a particular computational approach is rooted in the specific chemical question being addressed. For instance, to compare the activation barriers of competing nucleophilic attack at the carbonyl carbon versus the aromatic ring, a DFT approach with a suitable functional and basis set, incorporating a solvent model, would be the method of choice. The functional should be chosen based on its proven performance for similar fluorinated systems, and the basis set should be large enough to accurately describe the electronic structure of the fluorine atoms.
Predicted Reactivity of this compound: A Comparative Analysis
While specific experimental data for this compound is limited, we can draw strong inferences from computational studies on analogous polyfluorinated aromatic compounds.
Nucleophilic Attack at the Carbonyl Group
The carbonyl group of an acetophenone is a classic electrophilic site. However, the strong inductive effect of the tetrafluorophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated acetophenone.
Common Reactions:
-
Reduction: Reduction of the ketone to the corresponding alcohol is a fundamental transformation. Reagents like sodium borohydride (NaBH₄) are expected to readily reduce the carbonyl group.[4]
-
Condensation Reactions: Aldol-type condensation reactions with other carbonyl compounds are also anticipated. The acidity of the α-protons on the methyl group will be influenced by the electron-withdrawing aromatic ring, potentially affecting enolate formation.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of fluorination makes the aromatic ring of this compound highly susceptible to SNAr. Nucleophiles can displace one of the fluorine atoms, leading to substituted products. The regioselectivity of this substitution is a key question that can be addressed computationally. Based on studies of related polyfluoropyridine derivatives, substitution is often observed at positions activated by the electron-withdrawing substituent.[5][6]
Comparative Reactivity Table
To provide a quantitative comparison, the following table presents hypothetical calculated activation energies (ΔG‡) for the reaction of this compound with a generic nucleophile (Nu⁻), comparing the two primary reaction pathways. These values are illustrative and would need to be calculated for a specific nucleophile and reaction conditions.
| Reaction Pathway | Competing Reaction | Predicted Relative Activation Energy (ΔG‡) | Rationale |
| Nucleophilic Addition to Carbonyl | Nucleophilic Aromatic Substitution | Lower | The carbonyl carbon is inherently more electrophilic and sterically more accessible than the aromatic carbons. |
| Nucleophilic Aromatic Substitution | Nucleophilic Addition to Carbonyl | Higher | While the ring is activated, breaking the C-F bond and overcoming the aromaticity penalty generally leads to a higher activation barrier. |
Experimental Protocols for Computational Modeling
The following section outlines a detailed, step-by-step methodology for a computational study comparing the reactivity of this compound towards a nucleophile.
Protocol: DFT Study of Nucleophilic Attack vs. SNAr
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound and the chosen nucleophile (e.g., methoxide anion) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level theory (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.
-
-
High-Level Geometry Optimization:
-
Transition State Searching:
-
For each proposed reaction pathway (nucleophilic addition to the carbonyl and SNAr at each possible fluorine position), perform a transition state search using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory for all optimized structures (reactants, transition states, and products).
-
Confirm that reactants and products have zero imaginary frequencies, and that each transition state has exactly one imaginary frequency corresponding to the desired reaction coordinate.
-
-
Energy Calculations and Analysis:
-
Calculate the Gibbs free energies of all species.
-
Determine the activation free energy (ΔG‡) and the reaction free energy (ΔG_rxn) for each pathway.
-
Compare the activation energies to predict the kinetically favored reaction pathway.
-
Visualizing Reaction Pathways and Molecular Properties
Diagrams are essential tools for visualizing complex chemical concepts and workflows.
Caption: A generalized workflow for computational reactivity prediction using DFT.
Caption: Competing pathways for nucleophilic attack on this compound.
Conclusion
The computational modeling of this compound reactivity is a multifaceted challenge that requires a careful selection of theoretical methods and a nuanced understanding of the competing reaction pathways. By leveraging the power of DFT and other computational tools, researchers can gain valuable insights into the likely chemical behavior of this and other polyfluorinated molecules. This predictive capability is invaluable in the fields of drug discovery and materials science, enabling the rational design of novel compounds with desired properties. While direct experimental data for the title compound remains to be fully explored, the principles and methodologies outlined in this guide, based on robust computational chemistry and data from analogous systems, provide a solid framework for future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Tetrafluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The Tetrafluorination Advantage: Unveiling Enhanced Performance
The strategic incorporation of tetrafluoro-substituted moieties into organic molecules imparts a unique and often transformative set of physicochemical properties. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, leading to exceptional thermal and metabolic stability. Furthermore, the introduction of multiple fluorine atoms can significantly alter a molecule's lipophilicity, conformation, and electronic properties, thereby influencing its biological activity and material characteristics. This guide will explore these advantages through the lens of practical applications in drug discovery, materials science, and agrochemicals.
Drug Discovery: Engineering Superior Therapeutics
In the realm of medicinal chemistry, tetrafluorination has emerged as a powerful strategy to optimize drug candidates. The enhanced metabolic stability of tetrafluorinated compounds can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.
Comparative Performance: Tetrafluorinated vs. Non-Fluorinated Kinase Inhibitors
To illustrate the impact of tetrafluorination on biological activity, let's consider a comparative study of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer.
| Compound | Structure | Target Kinase | IC50 (nM) |
| Non-Fluorinated Analog | (Structure of a generic non-fluorinated kinase inhibitor) | Kinase X | 150 |
| Tetrafluorinated Analog | (Structure of the corresponding tetrafluorinated kinase inhibitor) | Kinase X | 25 |
This table presents hypothetical yet representative data to illustrate the typical enhancement seen with tetrafluorination.
The data clearly demonstrates a significant improvement in inhibitory potency with the tetrafluorinated analog. This can be attributed to a combination of factors, including altered binding conformations and increased lipophilicity, which can enhance cell permeability and target engagement.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a standardized method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add 25 nL of each compound dilution to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.
-
Add 5 µL of a solution containing ATP in kinase buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Materials Science: Engineering High-Performance Polymers
In materials science, tetrafluorination is synonymous with the creation of robust and high-performance polymers. The archetypal example is polytetrafluoroethylene (PTFE), renowned for its exceptional chemical inertness, thermal stability, and low coefficient of friction.
Comparative Performance: Thermal Stability of Fluorinated vs. Non-Fluorinated Polymers
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials. The decomposition temperature (Td), where significant weight loss begins, is a key parameter.
| Polymer | Structure | Decomposition Temperature (Td) in N2 (°C) |
| Polyethylene (PE) | (-CH2-CH2-)n | ~350-450 |
| Polytetrafluoroethylene (PTFE) | (-CF2-CF2-)n | ~500-550 |
The significantly higher decomposition temperature of PTFE is a direct consequence of the high bond energy of the C-F bond compared to the C-H bond.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Polymers[1][2]
This protocol describes the determination of the thermal stability of a polymer using TGA.
Materials:
-
Polymer sample (e.g., PTFE, PE)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with nitrogen at a flow rate of 20-50 mL/min to create an inert atmosphere.[1]
-
Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min or 20 °C/min.[1]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step.
Agrochemicals: Enhancing Potency and Persistence
The introduction of tetrafluoro-substituents into pesticides has led to the development of more potent and persistent agrochemicals. Fluorination can enhance the intrinsic activity of a pesticide and also protect it from metabolic degradation in the target pest and the environment.
Comparative Performance: Efficacy of a Fluorinated vs. Non-Fluorinated Fungicide
A study comparing the hepatotoxic effects of a fluorinated pyrethroid insecticide, bifenthrin, with a non-fluorinated triazole fungicide, difenoconazole, in mice revealed that the fluorinated compound induced significantly greater toxicity, including more pronounced liver damage and hematological disruptions.[2] This suggests that while fluorination can enhance pesticidal efficacy, a thorough toxicological assessment is crucial.
To assess the efficacy of a fungicide, the effective concentration at which it inhibits 50% of fungal growth (EC50) is a key metric.
| Fungicide | Target Fungus | EC50 (µg/mL) |
| Non-Fluorinated Azole | Botrytis cinerea | 1.2 |
| Tetrafluorinated Azole | Botrytis cinerea | 0.3 |
This table presents hypothetical yet representative data to illustrate the typical enhancement seen with tetrafluorination.
Experimental Protocol: In Vitro Fungicide Efficacy Assay[5]
This protocol outlines a method for determining the EC50 of a fungicide against a filamentous fungus.
Materials:
-
Fungicide to be tested
-
Fungal isolate (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) for fungal culture
-
Potato Dextrose Broth (PDB) for liquid culture
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungus on PDA plates. Harvest spores and prepare a spore suspension in sterile water. Adjust the concentration to 1 x 10^5 spores/mL.
-
Compound Dilution: Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO). Perform serial dilutions in PDB in a 96-well plate.
-
Inoculation: Add the fungal spore suspension to each well containing the fungicide dilutions. Include a positive control (no fungicide) and a negative control (no fungus).
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Growth Assessment: Measure the fungal growth by reading the optical density at 600 nm using a plate reader.
-
Data Analysis: Plot the percentage of growth inhibition against the fungicide concentration and determine the EC50 value.
Synthesis of Tetrafluorinated Building Blocks: A General Approach
The synthesis of tetrafluorinated compounds often relies on the use of specialized fluorinating reagents and building blocks. One common precursor is 2,3,5,6-tetrafluorobenzyl alcohol, which can be further functionalized.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol[6]
This protocol describes the reduction of 2,3,5,6-tetrafluorobenzoic acid to the corresponding benzyl alcohol.
Materials:
-
2,3,5,6-Tetrafluorobenzoic acid
-
Sodium borohydride (NaBH4)
-
Dimethyl sulfate
-
1,2-Dimethoxyethane (DME)
-
Methylene chloride
-
Sulfuric acid (5%)
-
Sodium hydroxide solution (45%)
Procedure:
-
Reaction Setup: In a reaction flask, dissolve sodium borohydride in 1,2-dimethoxyethane.
-
Addition of Acid: Slowly add a solution of 2,3,5,6-tetrafluorobenzoic acid in 1,2-dimethoxyethane, maintaining the temperature below 30°C.
-
Stirring: Stir the mixture for 30 minutes.
-
Alkylation: Add a solution of dimethyl sulfate in 1,2-dimethoxyethane dropwise at 50°C over one hour. Continue stirring at this temperature for an additional two hours.
-
Workup:
-
Cool the reaction mixture and add methylene chloride.
-
Slowly pour the mixture into a cold (0°C) 5% sulfuric acid solution.
-
Stir for 30 minutes, then make the solution alkaline with 45% sodium hydroxide.
-
Separate the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and concentrate under reduced pressure to obtain the product.
-
Visualizing the Impact: Workflow for Comparative Analysis
To systematically evaluate the benefits of tetrafluorination, a structured workflow is essential. The following diagram illustrates a typical process for comparing a tetrafluorinated compound with its non-fluorinated analog.
References
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-(2,3,4,5-tetrafluorophenyl)ethanone
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS 66286-21-3), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling
This compound is a compound that demands respect. According to its GHS classification, it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is GHS07, indicating a warning.[1] Therefore, strict adherence to appropriate personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Area | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[2][3] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and subsequent irritation.[2][4] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and clothing from accidental spills.[3] |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors that can cause respiratory irritation.[3] |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. As a halogenated organic compound, this compound must be collected in a dedicated waste stream, separate from non-halogenated organic and inorganic waste.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Utilize a clearly labeled, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Disposal Workflow: A Procedural Overview
The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following workflow outlines the necessary steps to ensure a compliant and safe disposal process.
Caption: Workflow for the proper disposal of this compound.
The Science of Destruction: High-Temperature Incineration
The recommended method for the final disposal of this compound is high-temperature incineration.
Why Incineration?
Fluorinated organic compounds are known for their thermal stability.[5] Incineration at high temperatures (typically above 850°C) provides the necessary energy to break the strong carbon-fluorine bonds, ensuring the complete destruction of the molecule.[6]
Critical Considerations for Incineration:
The combustion of fluorinated organic compounds can produce hazardous byproducts, most notably hydrogen fluoride (HF).[6][7] HF is a highly corrosive and toxic gas. Therefore, it is imperative that the incineration facility is equipped with appropriate flue gas scrubbing technology. These scrubbers neutralize acidic gases like HF, preventing their release into the atmosphere.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Table 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound from acquisition to disposal, fostering a culture of safety and environmental stewardship.
References
- 1. This compound | 66286-21-3 [sigmaaldrich.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. biosynth.com [biosynth.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nilu.com [nilu.com]
- 7. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration-Academax [42.academax.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,3,4,5-tetrafluorophenyl)ethanone
Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, fluorinated compounds like 1-(2,3,4,5-tetrafluorophenyl)ethanone (CAS No. 66286-21-3) are invaluable building blocks. However, their unique chemical properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing you, our fellow scientists, with the causal reasoning behind each safety recommendation. Adherence to these protocols is not merely about compliance; it is the foundation of a robust safety culture that protects you, your colleagues, and the integrity of your research.
Section 1: Hazard Assessment - The 'Why' Behind the Protection
Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling procedure. The Globally Harmonized System (GHS) classifications for this compound dictate the minimum required PPE. Each hazard statement corresponds to a potential route of exposure that we must proactively block.
Table 1: Hazard Identification for this compound
| Pictogram | GHS Hazard Statement | Practical Implication in the Laboratory |
|---|---|---|
| GHS07 | H302: Harmful if swallowed | Accidental ingestion via contaminated hands or materials can lead to systemic toxicity. This underscores the importance of strict hygiene protocols and never consuming food or drink in the lab.[1][2] |
| GHS07 | H315: Causes skin irritation | Direct contact with the liquid can cause localized redness, inflammation, or dermatitis. This necessitates reliable skin protection to prevent chemical burns and sensitization. |
| GHS07 | H319: Causes serious eye irritation | Even minor splashes pose a significant threat to vision. The chemical can cause substantial, potentially lasting, eye damage, making robust eye protection non-negotiable. |
| GHS07 | H335: May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs. This hazard dictates the need for engineering controls like fume hoods to maintain a safe breathing environment. |
Section 2: Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a multi-layered approach to PPE is required. This begins with engineering controls and is supplemented by personal gear.
Primary Engineering Control: The Chemical Fume Hood
Before any personal equipment is considered, all work with this compound must be conducted within a properly functioning chemical fume hood.[3][4] This is your most critical piece of safety equipment, as it addresses the inhalation hazard (H335) at its source by containing and exhausting vapors away from your breathing zone.
Personal Protective Equipment Ensemble
The following table summarizes the mandatory PPE for handling this compound.
Table 2: Recommended PPE Ensemble
| Body Area | Minimum Requirement | Rationale & Expert Insight |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes (H319).[3][5] For procedures with elevated splash risk (e.g., transfers under pressure), a full-face shield must be worn over the goggles.[5][6] |
| Hands | Chemical-Resistant Gloves (Ketone-rated) | This is a critical choice. While nitrile gloves provide minimal splash protection, ketones can degrade them quickly. For any task beyond brief handling, select gloves specifically rated for ketones or use double-gloving (e.g., nitrile inner, neoprene outer).[7][8] Always inspect gloves for integrity before use.[1] |
| Body | Long-Sleeved Laboratory Coat | A lab coat protects your skin and personal clothing from incidental contact and minor splashes (H315). Ensure it is fully buttoned.[3][8] |
| Legs/Feet | Long Pants & Closed-Toe Shoes | Exposed skin on the legs and feet is a common and preventable site of chemical exposure. Shoes should be made of a non-porous material to protect against spills.[3] |
| Respiratory | (If Engineering Controls Fail) NIOSH-Approved Respirator | A respirator with organic vapor (OV) cartridges should only be necessary if a fume hood is unavailable or fails. Proper fit-testing and training are mandatory for respirator use.[9][10] |
Section 3: Procedural Protocol - From Setup to Cleanup
Safe chemical handling is a process. The following workflow ensures that your protective barrier is effective from start to finish.
PPE Selection Workflow
The nature of your task dictates the specific combination of PPE. Use this decision tree to ensure you are always adequately protected.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit. If a face shield is required, place it over the goggles.
-
Gloves: Put on your gloves last. Pull the cuffs over the sleeves of your lab coat to create a seal.
Doffing (Removing) Sequence - The Key to Avoiding Contamination: This process is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-bare hand under the wrist of the remaining glove, peeling it off from the inside over the first glove. Dispose of both immediately in a designated hazardous waste container.[5]
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out, containing any potential contaminants. Hang it in its designated area or dispose of it if it's a disposable type.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][4]
Section 4: Decontamination and Disposal Plan
-
Disposable PPE: All contaminated disposable items (gloves, wipes, disposable coats) must be placed in a clearly labeled, sealed hazardous waste container. Do not discard them in the regular trash.[4]
-
Non-Disposable PPE: Reusable items like goggles and face shields should be decontaminated according to your institution's standard operating procedures.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations. Never pour this chemical down the sink.[1][11]
Section 5: Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Use an emergency eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Always know the location of the nearest safety shower and eyewash station before beginning your work.[3]
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. keyorganics.net [keyorganics.net]
- 3. csub.edu [csub.edu]
- 4. cdc.gov [cdc.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Polyco Ketochem® 33cm Lightweight Ketone Resistant Glove - PPE - Personal Protection Equipment - Hand Protection - KETO-BDL-20005638 [pps-ppe.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. biosynth.com [biosynth.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

